Tavapadon
Description
Properties
IUPAC Name |
1,5-dimethyl-6-[2-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQXQLUNFKDZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301337071 | |
| Record name | Tavapadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643489-24-0 | |
| Record name | Tavapadon [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643489240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tavapadon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tavapadon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301337071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAVAPADON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PT4P8MJP8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tavapadon's Mechanism of Action in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tavapadon (formerly PF-06649751) is a novel, orally bioavailable small molecule under investigation for the treatment of Parkinson's disease. It functions as a selective partial agonist of the dopamine D1 and D5 receptors. This selectivity for the D1/D5 receptor subtypes, coupled with its partial agonist activity, represents a targeted approach to modulating the direct pathway of the basal ganglia, aiming to provide robust motor control with a potentially improved side-effect profile compared to existing dopaminergic therapies. This compound's mechanism is further distinguished by its biased agonism, favoring G-protein signaling over β-arrestin recruitment, which may mitigate the receptor desensitization and tolerance often seen with full agonists. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative pharmacological data, experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action: Selective D1/D5 Partial Agonism
This compound's primary mechanism of action is its selective partial agonism at the D1 and D5 dopamine receptors.[1][2] In the context of Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, disrupting the balance between the direct and indirect motor pathways.[3] this compound is designed to directly stimulate the D1 and D5 receptors, which are predominantly expressed on the medium spiny neurons of the direct pathway.[4] Activation of the direct pathway facilitates movement. By selectively targeting these receptors, this compound aims to restore motor function.[3][4]
Unlike full agonists, which elicit a maximal receptor response, this compound's partial agonism provides a submaximal level of receptor activation.[1][2] This property is hypothesized to offer a "ceiling" effect, potentially reducing the risk of overstimulation that can lead to adverse effects such as dyskinesias.[2] Furthermore, its selectivity for D1/D5 receptors avoids the significant activity at D2 and D3 receptors that is associated with side effects like somnolence, orthostatic hypotension, and impulse-control disorders seen with some other dopamine agonists.[2][3]
A key feature of this compound's pharmacology is its biased agonism. It preferentially activates the Gs/Golf protein-coupled signaling cascade over the β-arrestin pathway.[1] This is significant because β-arrestin recruitment is implicated in receptor desensitization and internalization, which can lead to a reduction in therapeutic efficacy over time.[3] By minimizing β-arrestin engagement, this compound may offer more sustained motor control.[3]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological profile of this compound at human dopamine receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D1 | 9[1][5] |
| Dopamine D5 | 13[1][5] |
| Dopamine D2 | ≥ 6210[1][5] |
| Dopamine D3 | ≥ 6720[1][5] |
| Dopamine D4 | ≥ 4870[1][5] |
Data presented as the inhibitory constant (Ki), with lower values indicating higher binding affinity.
Table 2: Functional Activity of this compound
| Receptor Subtype | Efficacy (Emax as % of Dopamine) | Potency (EC50) in nM |
| Dopamine D1 | 65%[1][5] | 19[3] |
| Dopamine D5 | 81%[1][5] | 17[3] |
Efficacy (Emax) represents the maximal response relative to the endogenous ligand, dopamine. Potency (EC50) is the concentration required to elicit 50% of the maximal response.
Table 3: Functional Activity of Racemic this compound in Gs Activation and β-arrestin Recruitment Assays
| Assay | Potency (EC50) in nM | Efficacy (Emax) |
| Gs Activation (cAMP) | 0.8 | 118% |
| β-arrestin2 Recruitment | 68 | 30% |
(Rac)-PF-06649751 data.[6]
Signaling Pathways and Experimental Workflows
This compound-Mediated D1/D5 Receptor Signaling
The following diagram illustrates the primary signaling cascade initiated by this compound binding to D1/D5 receptors.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a compound like this compound.
Experimental Protocols
While the primary publications detailing the initial in vitro pharmacology of this compound refer to the data as "unpublished," the methodologies can be inferred from standard practices in the field and descriptions in review articles.[3]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing recombinant human dopamine D1, D2, D3, D4, or D5 receptors.
-
Assay Components: The assay mixture typically includes the cell membranes, a specific radioligand (e.g., [³H]-SCH23390 for D1/D5 receptors), and a range of concentrations of this compound.
-
Incubation: The components are incubated to allow for competitive binding between the radioligand and this compound at the receptor.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation)
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at D1 and D5 receptors.
-
General Protocol:
-
Cell Culture: Cells expressing the D1 or D5 receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with a range of concentrations of this compound.
-
cAMP Measurement: Since D1 and D5 receptors are coupled to Gs/Golf proteins that activate adenylyl cyclase, the resulting increase in intracellular cyclic adenosine monophosphate (cAMP) is measured. This is often done using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: A dose-response curve is generated, from which the EC50 and Emax values are calculated. The Emax is typically expressed as a percentage of the maximal response induced by dopamine.
-
β-Arrestin Recruitment Assay
-
Objective: To assess the biased agonism of this compound by quantifying its ability to recruit β-arrestin to the D1/D5 receptors.
-
General Protocol:
-
Assay System: A specialized cell line is used, such as the PathHunter® β-arrestin cell line, which co-expresses the target receptor and a β-arrestin-enzyme fragment fusion protein.
-
Ligand Treatment: The cells are treated with a range of concentrations of this compound.
-
Recruitment and Signal Generation: Agonist-induced β-arrestin recruitment to the receptor brings the enzyme fragments into proximity, forming an active enzyme that acts on a substrate to produce a chemiluminescent signal.
-
Signal Detection: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: A dose-response curve is generated to determine the potency and efficacy for β-arrestin recruitment, which is then compared to the G-protein signaling pathway data to quantify bias.
-
Preclinical and Clinical Evidence
Preclinical studies in a nonhuman primate model of Parkinson's disease demonstrated that this compound is as effective as L-DOPA in improving motor function and reducing disability.[7] Importantly, the therapeutic effects of this compound were associated with less concomitant dyskinesia compared to L-DOPA.[7]
Phase 3 clinical trials (TEMPO-1, TEMPO-2, and TEMPO-3) have evaluated this compound as both a monotherapy in early-stage Parkinson's disease and as an adjunctive therapy to levodopa in patients with motor fluctuations.[4][8] These trials have reported positive topline results, demonstrating statistically significant improvements in motor symptoms (as measured by the MDS-UPDRS scale) and increases in "on" time without troublesome dyskinesia.[4][8] The safety profile in these trials has been consistent with previous studies, with the majority of adverse events being mild to moderate in severity.[4]
Conclusion
This compound's mechanism of action as a selective D1/D5 partial agonist with biased signaling properties offers a promising and differentiated approach for the treatment of Parkinson's disease. Its ability to selectively activate the direct motor pathway while potentially minimizing the side effects associated with other dopaminergic therapies and reducing the likelihood of receptor desensitization is supported by a strong preclinical and clinical data package. The quantitative pharmacological data underscores its high affinity and specific functional activity at the target receptors. As a potential first-in-class therapy, this compound represents a significant advancement in the targeted treatment of CNS disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]
A Technical Guide to the Dopamine D1/D5 Receptor Selectivity Profile of Tavapadon
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the dopamine D1 and D5 receptor selectivity profile of Tavapadon (formerly PF-06649751 and CVL-751), a novel partial agonist under investigation for the treatment of Parkinson's disease. The document outlines its binding affinities, functional activity, and the experimental methodologies used to characterize these properties.
Introduction
This compound is a first-in-class, orally administered small molecule designed as a selective partial agonist for the dopamine D1 and D5 receptors.[1][2][3] Its therapeutic rationale is centered on selectively activating the direct motor pathway in the basal ganglia, which is primarily mediated by D1-like receptors (D1 and D5), while avoiding the D2-like receptors (D2, D3, D4) that are associated with some of the adverse effects of current dopaminergic therapies.[3][4] This targeted approach aims to provide robust motor control with an improved tolerability profile.[4][5]
Receptor Binding and Functional Activity
This compound demonstrates high affinity and selectivity for D1 and D5 receptors with significantly lower affinity for other dopamine receptor subtypes.[4][5][6] This selectivity is a key feature of its pharmacological profile.
The following tables summarize the binding affinities (Ki) and functional activities of this compound at various dopamine receptor subtypes.
Table 1: this compound Binding Affinities (Ki) at Human Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Dopamine D1 | 9 |
| Dopamine D5 | 13 |
| Dopamine D2 | ≥ 6210 |
| Dopamine D3 | ≥ 6720 |
| Dopamine D4 | ≥ 4870 |
| Data sourced from in vitro studies using cell lines expressing recombinant human dopamine receptors.[4][5] |
Table 2: this compound Functional Activity at Human Dopamine D1/D5 Receptors
| Receptor Subtype | Activity Profile | Intrinsic Activity (% of Dopamine's effect) |
| Dopamine D1 | Partial Agonist | 65% |
| Dopamine D5 | Partial Agonist | 81% |
| Dopamine D2 | Little to no functional activity | Not applicable |
| Dopamine D3 | Little to no functional activity | Not applicable |
| Dopamine D4 | Little to no functional activity | Not applicable |
| Functional activity was determined through in vitro assays.[5][6] |
Experimental Protocols
While specific, detailed protocols from the manufacturer are proprietary, the following sections describe the standard and widely accepted methodologies for determining the binding and functional parameters presented above.
Receptor binding affinity is typically determined using competitive radioligand binding assays.
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
-
Methodology:
-
Preparation of Membranes: Membranes are prepared from cell lines (e.g., HEK293 or CHO cells) that have been engineered to express a high density of a specific human dopamine receptor subtype (e.g., D1, D2, D3, D4, or D5).
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-SCH23390 for D1/D5 receptors or [³H]-spiperone for D2-like receptors) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.
-
Separation and Counting: After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The radioactivity trapped on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used.
-
The functional activity of this compound as a partial agonist at D1 and D5 receptors is typically assessed by measuring the accumulation of cyclic AMP (cAMP), a key second messenger for these Gs-coupled receptors.
-
Principle: D1 and D5 receptors are coupled to the Gs alpha subunit of G proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The amount of cAMP produced is proportional to the level of receptor activation.
-
Methodology:
-
Cell Culture: Whole cells expressing the human D1 or D5 receptor are cultured and plated.
-
Incubation: Cells are incubated with increasing concentrations of this compound in the presence of a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: A concentration-response curve is generated by plotting the cAMP level against the logarithm of the this compound concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined. The intrinsic activity is calculated by comparing the Emax of this compound to the Emax of the endogenous full agonist, dopamine.
-
Visualizations: Pathways and Processes
Canonical signaling pathway of the dopamine D1/D5 receptors.
Workflow for determining receptor binding affinity (Ki).
Logical representation of this compound's receptor selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
- 4. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Tavapadon: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon (also known as CVL-751 and PF-06649751) is an investigational, orally active, selective partial agonist of the dopamine D1 and D5 receptors.[1][2] It is currently under development for the treatment of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][3] By selectively targeting the D1/D5 receptors, this compound aims to provide robust motor symptom control with a potentially improved side-effect profile compared to existing dopaminergic therapies that primarily act on D2/D3 receptors.[4] This technical guide provides a comprehensive overview of this compound's molecular structure, chemical properties, and its mechanism of action, with a focus on its unique signaling profile.
Molecular Structure and Identification
This compound is a complex heterocyclic molecule featuring a pyrimidine-2,4-dione core linked to a substituted phenyl and a trifluoromethyl-substituted pyridine ring through an ether linkage.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1,5-dimethyl-6-[2-methyl-4-[[3-(trifluoromethyl)pyridin-2-yl]oxy]phenyl]pyrimidine-2,4(1H,3H)-dione[5][6] |
| SMILES | CC1=C(C=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)C3=C(C(=O)NC(=O)N3C)C[5][6] |
| InChI | InChI=1S/C19H16F3N3O3/c1-10-9-12(28-17-14(19(20,21)22)5-4-8-23-17)6-7-13(10)15-11(2)16(26)24-18(27)25(15)3/h4-9H,1-3H3,(H,24,26,27)[1][6] |
| CAS Number | 1643489-24-0[1][5] |
Chemical and Physical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key chemical and physical properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₆F₃N₃O₃[6] |
| Molecular Weight | 391.35 g/mol [1][6] |
| Appearance | White solid (based on analog synthesis) |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] |
Mechanism of Action and Signaling Pathways
This compound is a selective partial agonist for the dopamine D1 and D5 receptors, with significantly lower affinity for D2, D3, and D4 receptors.[1][4] This selectivity for the D1-like receptor family is a key feature of its pharmacological profile. D1 and D5 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the stimulatory G-protein Gs/Gαolf.[4]
Upon binding of this compound, the D1/D5 receptor undergoes a conformational change, leading to the activation of Gαolf. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the modulation of neuronal excitability and gene expression.
Interestingly, this compound exhibits biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[3] This is significant because β-arrestin recruitment is often associated with receptor desensitization and the development of tolerance to drug effects.[3] By minimizing β-arrestin recruitment, this compound may offer a more sustained therapeutic effect.
Caption: this compound's biased agonism at the D1/D5 receptor.
Experimental Protocols
The following sections provide illustrative experimental protocols for the synthesis and characterization of this compound, based on publicly available information. These are intended as a guide and may require optimization.
Synthesis of this compound
The synthesis of this compound has been described in the patent literature (WO2014207601A1).[5] A general route for the synthesis of this compound analogs has also been published, which provides insight into the likely synthetic steps. The following is a potential synthetic workflow.
Caption: A potential synthetic workflow for this compound.
Illustrative Protocol for Step 4: Etherification
-
Reaction Setup: To a solution of 6-(4-hydroxy-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione (1.0 equivalent) and 2-chloro-3-(trifluoromethyl)pyridine (1.5 equivalents) in a suitable solvent such as DMSO, add a base like cesium carbonate (3.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 130°C and stir for 16 hours.
-
Work-up: After cooling to room temperature, add water to the reaction mixture. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain this compound.
Characterization of this compound
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
Table 3: Analytical Techniques for this compound Characterization
| Technique | Purpose | Illustrative Parameters |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Solvent: DMSO-d₆ or CDCl₃. Spectrometer: 400 MHz. Chemical shifts (δ) reported in ppm relative to TMS. |
| Mass Spectrometry | Determination of molecular weight and confirmation of molecular formula | Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI). Mode: Positive ion mode. |
| HPLC | Purity assessment | Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile and water with 0.1% trifluoroacetic acid. Detection: UV at 254 nm. |
Illustrative HPLC Method for Purity Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Conclusion
This compound represents a promising advancement in the treatment of Parkinson's disease through its selective partial agonism of D1/D5 dopamine receptors and its biased signaling profile. This technical guide has provided a detailed overview of its molecular structure, chemical properties, and mechanism of action, along with illustrative experimental protocols for its synthesis and characterization. This information serves as a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry. Further research and clinical trials will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. WO2014207601A1 - Heteroaromatic compounds and their use as dopamine d1 ligands - Google Patents [patents.google.com]
- 2. ajpaonline.com [ajpaonline.com]
- 3. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. longdom.org [longdom.org]
In vitro binding affinity of Tavapadon for dopamine receptors
An In-Depth Technical Guide on the In Vitro Binding Affinity of Tavapadon for Dopamine Receptors
Introduction
This compound (formerly known as CVL-751 or PF-06649751) is a novel, orally active small molecule being investigated for the treatment of Parkinson's disease.[1][2] It is distinguished by its unique mechanism of action as a highly selective partial agonist for the D1-like family of dopamine receptors (D1 and D5).[1][3][4][5] This selectivity for D1/D5 receptors, coupled with its partial agonism, represents a targeted therapeutic strategy aimed at providing robust motor symptom control while potentially mitigating the adverse effects associated with full D1/D5 agonists and drugs targeting the D2/D3 receptors.[3][6][7][8] This technical guide provides a detailed overview of the in vitro binding characteristics of this compound at human dopamine receptors.
Data Presentation: Binding Affinity of this compound
The binding affinity of this compound for the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5) has been quantified through in vitro radioligand displacement assays. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity. The data clearly demonstrates this compound's high affinity and selectivity for D1 and D5 receptors over D2, D3, and D4 receptors.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| Dopamine D1 | 9[1][3][9][10] |
| Dopamine D5 | 13[1][3][9][10] |
| Dopamine D2 | ≥ 6210[3][9][10] |
| Dopamine D3 | ≥ 6720[3][9][10] |
| Dopamine D4 | ≥ 4870[3][9][10] |
In addition to its binding affinity, functional assays have characterized this compound as a partial agonist at D1 and D5 receptors, exhibiting 65% and 81% of dopamine's intrinsic activity, respectively.[1][3][9][10] The corresponding half-maximal effective concentration (EC₅₀) values were determined to be 19 nM for the D1 receptor and 17 nM for the D5 receptor.[3]
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound was determined using competitive radioligand binding assays performed on cell lines engineered to express recombinant human dopamine receptors.[1][3] While the specific proprietary details may vary, the following protocol outlines the standard methodology for such an experiment.
Objective: To determine the binding affinity (Kᵢ) of a test compound (this compound) for a specific dopamine receptor subtype by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) expressing a high density of a single human dopamine receptor subtype (e.g., D1).
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-SCH23390 for the D1 receptor).
-
Test Compound: this compound, dissolved and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-radioactive antagonist for the target receptor (e.g., unlabeled SCH23390) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing ions and other components to ensure optimal receptor binding.
-
Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity retained on the filters.
Procedure:
-
Preparation: Cell membranes are thawed and diluted in a chilled assay buffer to a specific protein concentration.
-
Incubation Setup: The assay is typically performed in 96-well plates. Each well contains a mixture of:
-
A fixed volume of the diluted cell membranes.
-
A fixed concentration of the radioligand.
-
A variable concentration of the test compound (this compound) or the non-specific binding control.
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: The incubation is terminated by rapid filtration. The contents of each well are aspirated through the glass fiber filters using the cell harvester. The filters trap the cell membranes, to which the radioligand is bound.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are collected, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a liquid scintillation counter. The counts are expressed as disintegrations per minute (DPM) or counts per minute (CPM).
-
Data Analysis:
-
Total Binding: Radioactivity in wells with only membranes and radioligand.
-
Non-specific Binding (NSB): Radioactivity in wells containing the non-specific binding control.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The specific binding in the presence of different concentrations of this compound is plotted against the log of the this compound concentration. This generates a sigmoidal dose-response curve.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.
-
The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows related to the in vitro characterization of this compound.
Caption: this compound's selective action on the D1/D5-mediated direct pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. Dopamine Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
- 8. Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Tavapadon's Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon (PF-06649751) is a novel, orally active, selective partial agonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease.[1] Its unique mechanism of action, which focuses on the G-protein biased activation of the direct motor pathway, offers the potential for robust motor symptom control with a favorable side-effect profile compared to existing dopaminergic therapies.[2][3] This technical guide provides an in-depth overview of this compound's signal transduction pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.
Receptor Binding and Functional Activity
This compound exhibits high affinity and selectivity for the dopamine D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors.[3] This selectivity is critical to its proposed mechanism of minimizing the side effects associated with off-target dopamine receptor activation.[3]
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional activities (EC50 and % Intrinsic Activity) of this compound at dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) (nM) |
| D1 | 9[3] |
| D5 | 13[3] |
| D2 | ≥ 6210[3] |
| D3 | ≥ 6720[3] |
| D4 | ≥ 4870[3] |
| Table 1: this compound Receptor Binding Affinities. Data represent the dissociation constant (Ki) from radioligand binding assays. |
| Receptor Subtype | Functional Activity (EC50) (nM) | % Intrinsic Activity (vs. Dopamine) |
| D1 | 19[3] | 65%[3] |
| D5 | 17[3] | 81%[3] |
| Table 2: this compound Functional Activity. Data represent the half-maximal effective concentration (EC50) and intrinsic agonist activity relative to dopamine from in vitro functional assays.[3] |
Signal Transduction Pathways
This compound's therapeutic effect is mediated through the activation of specific downstream signaling cascades following its binding to D1 and D5 receptors.
D1/D5 Receptor-Mediated Gs/Golf Pathway Activation
Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-proteins, Gs and Gαolf.[4] Upon activation by this compound, these G-proteins stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5]
Downstream Signaling via PKA and DARPP-32
The increase in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. A critical substrate of PKA in medium spiny neurons of the striatum is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When phosphorylated by PKA at Threonine-34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, including ion channels and transcription factors, ultimately modulating neuronal excitability and gene expression to facilitate movement.
G-Protein Biased Agonism
This compound is a G-protein biased agonist, meaning it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[6] This is significant because β-arrestin recruitment is associated with receptor desensitization and internalization, which can lead to a reduction in therapeutic efficacy over time. By minimizing β-arrestin recruitment, this compound may offer a more sustained therapeutic effect.
Experimental Protocols
The following are representative protocols for the types of assays used to characterize the pharmacology of this compound.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the affinity of this compound for dopamine D1 and D5 receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human recombinant D1 or D5 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]SCH23390 (a selective D1/D5 antagonist).
-
Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM cis(Z)-flupenthixol).
-
Test compound: this compound at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]SCH23390 (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cAMP, a second messenger, following receptor activation.
-
Objective: To determine the functional potency (EC50) and efficacy (% intrinsic activity) of this compound at D1 and D5 receptors.
-
Materials:
-
A cell line stably expressing the human D1 or D5 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor for cAMP (e.g., GloSensor™).[7]
-
Test compound: this compound at various concentrations.
-
Reference agonist: Dopamine at various concentrations.
-
Assay medium: e.g., DMEM supplemented with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96-well cell culture plates.
-
Luminometer or fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with assay medium containing varying concentrations of this compound or dopamine.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
If using a luciferase reporter, add the luciferase substrate and measure luminescence. If using a fluorescent biosensor, measure the fluorescence.
-
Generate dose-response curves for both this compound and dopamine.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for each compound using non-linear regression.
-
Calculate the intrinsic activity of this compound as a percentage of the maximal response produced by dopamine.
-
Clinical Trial Workflow
The clinical development of this compound has been evaluated in a series of Phase 3 trials known as the TEMPO program (TEMPO-1, TEMPO-2, and TEMPO-3).
References
- 1. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methamphetamine - Wikipedia [en.wikipedia.org]
- 7. Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Preclinical Profile of Tavapadon: An In-depth Examination of its Pharmacokinetics and Pharmacodynamics in Animal Models
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Tavapadon (also known as CVL-751 and PF-06649751), a novel, orally active, selective partial agonist of the dopamine D1 and D5 receptors. Developed for the treatment of Parkinson's disease (PD), this compound's preclinical evaluation in various animal models has been instrumental in characterizing its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and key signaling pathways.
Core Pharmacological Attributes
This compound distinguishes itself through its high affinity and selectivity for the D1 and D5 dopamine receptors, coupled with its partial agonist activity. This profile is hypothesized to provide robust motor control with a reduced risk of the adverse effects associated with full dopamine agonists and therapies targeting D2/D3 receptors.
Receptor Binding and Functional Activity
In vitro studies utilizing cell lines expressing recombinant human dopamine receptors have elucidated this compound's binding affinity and functional potency. These data are crucial for understanding its mechanism of action at the molecular level.
| Parameter | Dopamine D1 Receptor | Dopamine D5 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | Dopamine D4 Receptor |
| Binding Affinity (Ki) | 9 nM[1][2] | 13 nM[1][2] | ≥ 6210 nM[1] | ≥ 6720 nM[1] | ≥ 4870 nM[1] |
| Functional Activity (Intrinsic Activity vs. Dopamine) | 65%[2] | 81%[2] | No significant activity[2] | No significant activity[2] | No significant activity[2] |
| Potency (EC50) | 19 nM[1] | 17 nM[1] | - | - | - |
These data highlight this compound's nanomolar affinity for D1 and D5 receptors and its significantly lower affinity for D2-like receptors, underscoring its selectivity.[1][2]
Pharmacokinetics in Animal Models
Preclinical pharmacokinetic studies have been essential in determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, informing dosing strategies for subsequent efficacy studies. While comprehensive tabular data on parameters like AUC and half-life in various species are not fully available in the public domain, key findings have been reported.
Non-Human Primate (Macaca mulatta) Pharmacokinetics
Studies in captive-bred macaques have provided valuable insights into the pharmacokinetic profile of this compound.
| Parameter | Value | Conditions |
| Maximum Plasma Concentration (Cmax) | 8 nM (unbound) | 0.1 mg/kg subcutaneous dose[3] |
| Time to Maximum Plasma Concentration (Tmax) | 3 hours | 0.1 mg/kg subcutaneous dose[3] |
Pharmacodynamics and Efficacy in Animal Models of Parkinson's Disease
The efficacy of this compound in ameliorating motor deficits has been primarily investigated using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease in non-human primates, a gold-standard model for assessing anti-parkinsonian therapies.
MPTP-Induced Parkinsonism in Non-Human Primates
Experimental Protocol:
The MPTP model in non-human primates, such as rhesus monkeys, is designed to replicate the dopamine depletion and motor symptoms characteristic of human Parkinson's disease.
Behavioral Assessment:
Motor function in MPTP-treated primates is typically assessed using validated rating scales that quantify the severity of parkinsonian signs. These scales often evaluate aspects such as:
-
Locomotor activity: Measured by the number of beam breaks in an activity monitor.
-
Parkinsonian disability scores: A composite score based on the observation of bradykinesia, rigidity, tremor, and posture.
Efficacy of this compound:
Preclinical studies in MPTP-treated non-human primates have demonstrated that this compound leads to significant improvements in motor function, comparable to those observed with levodopa.[1]
-
At a subcutaneous dose of 0.04 mg/kg, this compound increased locomotor activity and improved parkinsonian disability scores, with the maximal improvement observed at 110 minutes post-administration.[3]
-
Higher subcutaneous doses of 0.1 mg/kg and 0.15 mg/kg resulted in statistically significant improvements in locomotor activity relative to vehicle.[3]
-
Notably, the motor improvements following this compound administration were sustained for more than twice as long as those seen after levodopa treatment.[6]
-
Crucially, in primates that had previously developed dyskinesias with long-term levodopa treatment, this compound administration, either alone or in combination with levodopa, resulted in robust motor control with reduced dyskinesias.[6]
Signaling Pathway and Mechanism of Action
This compound's therapeutic effects are mediated through its partial agonism at D1 and D5 dopamine receptors, which are coupled to the Gαs/olf signaling pathway. This pathway plays a critical role in the "direct pathway" of the basal ganglia, which facilitates movement.
By selectively activating this pathway, this compound is thought to restore motor function while avoiding the off-target effects associated with non-selective dopamine agonists. Furthermore, this compound exhibits biased agonism, favoring G-protein signaling over β-arrestin recruitment. This is significant because excessive β-arrestin activity has been linked to receptor desensitization and the development of tolerance to treatment.
Summary and Future Directions
The preclinical data for this compound in animal models provide a strong rationale for its development as a novel treatment for Parkinson's disease. Its selective D1/D5 partial agonism, favorable pharmacokinetic profile allowing for once-daily dosing, and robust efficacy in a highly translatable non-human primate model of PD, all with a reduced propensity for dyskinesia, are promising attributes.
Further research to fully elucidate the long-term effects of this compound on receptor sensitivity and to explore its potential in other animal models of Parkinson's disease will continue to refine our understanding of this promising therapeutic agent. The translation of these preclinical findings into the clinical setting is ongoing and holds the potential to offer a significant advancement in the management of Parkinson's disease.
References
- 1. drughunter.com [drughunter.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Tavapadon for Non-Motor Symptoms of Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tavapadon is a first-in-class, selective partial agonist of the dopamine D1 and D5 receptors under investigation as a once-daily oral treatment for Parkinson's disease (PD). While the primary focus of its clinical development has been on motor symptom control, the potential impact of this compound on the non-motor symptoms of PD is of significant interest to the scientific community. Non-motor symptoms, including sleep disturbances, mood disorders, and cognitive impairment, contribute substantially to the disease burden and significantly impact the quality of life for individuals with PD. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a specific focus on its implications for non-motor symptoms. The document details this compound's mechanism of action, summarizes quantitative data from clinical trials, outlines experimental protocols, and visualizes key pathways and workflows.
Mechanism of Action: Selective D1/D5 Receptor Partial Agonism
This compound's novelty lies in its selective partial agonism of the D1 and D5 dopamine receptors. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, disrupting the balance between the direct and indirect motor pathways.[1]
-
The Direct Pathway: Primarily expresses D1 receptors and is involved in facilitating movement.
-
The Indirect Pathway: Primarily expresses D2 receptors and is involved in inhibiting movement.
Current dopamine agonists predominantly target D2/D3 receptors. While effective for motor symptoms, this broad agonism can lead to significant side effects, including daytime sleepiness, impulse control disorders, and hallucinations.[2] this compound's targeted action on D1 and D5 receptors is hypothesized to restore motor function by selectively stimulating the direct pathway while avoiding the overstimulation of D2/D3 receptors, potentially leading to a better-tolerated safety profile.[3]
Signaling Pathway of this compound
Quantitative Data
Receptor Binding Affinity
This compound demonstrates high selectivity for D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors. This receptor binding profile is central to its proposed mechanism of action, aiming to provide therapeutic benefit while minimizing off-target effects.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D1 | 9 |
| Dopamine D5 | 13 |
| Dopamine D2 | ≥ 6210 |
| Dopamine D3 | ≥ 6720 |
| Dopamine D4 | ≥ 4870 |
Data sourced from a preclinical study.
Pharmacokinetic Profile
This compound is orally administered and possesses a pharmacokinetic profile that supports once-daily dosing.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours |
| Half-life | Long (supports once-daily dosing) |
Further details on Cmax and specific half-life values from Phase 3 trials are not yet publicly available.
Clinical Trial Data on Non-Motor Symptoms
While the primary endpoints of the Phase 3 TEMPO program (TEMPO-1, TEMPO-2, and TEMPO-3) were focused on motor symptoms, some data on non-motor symptoms have been reported. It is important to note that comprehensive, quantitative results for many non-motor symptom scales from the Phase 3 trials have not yet been publicly disclosed.
Phase 2 Study (NCT02847650)
In a 15-week, randomized, placebo-controlled Phase 2 trial in 57 individuals with early-stage Parkinson's disease, there were no statistically significant differences observed between the this compound and placebo groups on the following non-motor symptom scales:
-
Beck Depression Inventory-II (BDI-II)
-
Epworth Sleepiness Scale (ESS)
-
Columbia Suicide Severity Rating Scale (C-SSRS)
-
Questionnaire for Impulsive Compulsive Disorders in Parkinson's Disease (QUIP-RS)
Phase 3 TEMPO Program: Daytime Sleepiness (Epworth Sleepiness Scale)
A specific analysis of daytime sleepiness in the TEMPO-1 (monotherapy in early PD) and TEMPO-3 (adjunctive therapy in advanced PD) trials showed that this compound was not associated with increased daytime sleepiness compared to placebo.
| Trial | Treatment Group | Change from Baseline in ESS Score (LSM) | P-value vs. Placebo |
| TEMPO-1 | Placebo | -0.4 | - |
| This compound 5 mg | -0.7 | 0.44 | |
| This compound 15 mg | -0.4 | 0.91 | |
| TEMPO-3 | Placebo + Levodopa | -0.7 | - |
| This compound + Levodopa | -0.9 | 0.53 |
LSM = Least Squares Mean; A negative change indicates improvement (less sleepiness).
Phase 3 TEMPO Program: Other Non-Motor Symptoms
Top-line results for the TEMPO trials have focused on the significant improvements in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) scores.[4][5] While MDS-UPDRS Part I, which assesses non-motor aspects of experiences of daily living, was an outcome measure, specific data on the change from baseline for this part has not been detailed in the publicly available top-line results.
Experimental Protocols
Overview of the Phase 3 TEMPO Clinical Trial Program
The TEMPO program was designed to evaluate the efficacy, safety, and tolerability of this compound across a broad spectrum of Parkinson's disease patients.
| Trial | Identifier | Patient Population | Treatment | Duration | Primary Endpoint |
| TEMPO-1 | NCT04201093 | Early-stage PD | Monotherapy (fixed dose: 5 mg or 15 mg) vs. Placebo | 27 weeks | Change in MDS-UPDRS Parts II & III combined score |
| TEMPO-2 | NCT04223193 | Early-stage PD | Monotherapy (flexible dose: 5-15 mg) vs. Placebo | 27 weeks | Change in MDS-UPDRS Parts II & III combined score |
| TEMPO-3 | NCT04542499 | Advanced-stage PD with motor fluctuations on Levodopa | Adjunctive therapy (flexible dose: 5-15 mg) vs. Placebo | 27 weeks | Change in "ON" time without troublesome dyskinesia |
Key Inclusion and Exclusion Criteria for TEMPO-1 and TEMPO-2 (Early-Stage PD)
-
Inclusion:
-
Age 40-80 years.
-
Diagnosis of Parkinson's disease for less than 3 years.
-
Modified Hoehn and Yahr stage 1-2.
-
Requirement for pharmacologic intervention for disease management.
-
-
Exclusion:
-
Atypical or secondary parkinsonism.
-
History of psychosis or hallucinations.
-
Clinically significant impulse control disorder.
-
Key Inclusion and Exclusion Criteria for TEMPO-3 (Advanced-Stage PD)
-
Inclusion:
-
Age 40-80 years.
-
Experiencing motor fluctuations.
-
On a stable dose of Levodopa for at least 4 weeks.
-
-
Exclusion:
-
Atypical or secondary parkinsonism.
-
History of psychosis or hallucinations.
-
Assessment of Non-Motor Symptoms
The primary tool for assessing non-motor symptoms within the TEMPO trials was the MDS-UPDRS Part I . This part evaluates non-motor aspects of experiences of daily living and includes domains such as:
-
Cognitive impairment
-
Hallucinations and psychosis
-
Depressed mood
-
Anxious mood
-
Apathy
-
Dopamine dysregulation syndrome
-
Sleep problems
-
Daytime sleepiness
-
Pain and other sensations
-
Urinary problems
-
Constipation problems
-
Lightheadedness on standing
-
Fatigue
Additional scales, as used in the Phase 2 trial and the specific analysis on daytime sleepiness, provide further insight into the assessment of non-motor symptoms.
Clinical Trial Workflow for Assessing Non-Motor Symptoms
Discussion and Future Directions
The available data suggests that this compound, with its selective D1/D5 partial agonist activity, may offer a favorable safety profile concerning certain non-motor symptoms that are often challenging with current dopamine agonists, particularly daytime sleepiness. The lack of a significant difference in the Epworth Sleepiness Scale scores in the large Phase 3 TEMPO trials is a noteworthy finding.
However, the broader impact of this compound on other non-motor domains such as mood, cognition, and apathy in the pivotal Phase 3 studies remains to be fully elucidated through the public release of the MDS-UPDRS Part I data and other non-motor secondary endpoints. The results from the Phase 2 trial, which showed no significant difference from placebo on several non-motor scales, suggest that this compound may have a neutral effect on these symptoms.
Future research should focus on the detailed reporting of all non-motor outcomes from the TEMPO program. Further studies specifically designed to assess the efficacy of this compound on non-motor symptoms as a primary endpoint would be valuable. Understanding the full spectrum of this compound's effects is crucial for defining its role in the comprehensive management of Parkinson's disease, a condition where non-motor symptoms are a major determinant of patient well-being.
Logical Relationship of this compound's Selective Agonism and Potential for Reduced Side Effects
Conclusion
This compound represents a targeted approach to dopamine replacement therapy in Parkinson's disease. Its selective partial agonism at D1 and D5 receptors holds the promise of effective motor control with a potentially improved side-effect profile regarding certain non-motor symptoms, notably daytime sleepiness. While the comprehensive data on its effects across the full spectrum of non-motor symptoms from the pivotal Phase 3 trials are eagerly awaited by the scientific community, the currently available information suggests a neutral to favorable impact. As more detailed results become public, a clearer understanding of this compound's role in managing the multifaceted nature of Parkinson's disease will emerge, offering new hope for patients and clinicians seeking more refined therapeutic options.
References
- 1. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.abbvie.com [news.abbvie.com]
- 3. AbbVie announces positive phase 3 results for Parkinson's treatment [synapse.patsnap.com]
- 4. xtalks.com [xtalks.com]
- 5. news.abbvie.com [news.abbvie.com]
Beyond Parkinson's: A Technical Guide to the Therapeutic Potential of Tavapadon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tavapadon, a novel, orally bioavailable partial agonist with high selectivity for the dopamine D1 and D5 receptors, is currently in late-stage clinical development for the treatment of Parkinson's disease. Its unique pharmacological profile, which emphasizes G-protein signaling over β-arrestin recruitment, suggests a potential for a wider therapeutic window and reduced side effects compared to existing dopaminergic therapies. This technical guide explores the preclinical and clinical rationale for this compound's application beyond Parkinson's disease, focusing on its potential in treating cognitive deficits associated with schizophrenia, depression, and other neurological and psychiatric disorders. This document provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to support further research and development in this promising area.
Introduction: The Rationale for Exploring this compound Beyond Parkinson's Disease
The therapeutic landscape for many central nervous system (CNS) disorders remains challenging, with significant unmet needs for novel mechanisms of action that can address a broader range of symptoms with improved tolerability. While initially developed for Parkinson's disease, the selective activation of the D1/D5 dopamine receptors by this compound presents a compelling rationale for its investigation in other conditions where dopamine signaling is implicated.[1][2]
Dopamine D1 and D5 receptors are predominantly coupled to the Gαs/olf G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade plays a crucial role in modulating neuronal excitability, synaptic plasticity, and cognitive functions such as working memory, attention, and executive function. Dysregulation of this pathway has been implicated in the pathophysiology of schizophrenia, depression, and attention-deficit/hyperactivity disorder (ADHD).
Unlike traditional dopamine agonists that primarily target D2/D3 receptors, this compound's selectivity for D1/D5 receptors may offer a more targeted approach to modulating cognitive and affective functions with a lower risk of the motor and psychiatric side effects associated with D2/D3 stimulation.[1] Furthermore, its partial agonism may provide a more balanced and sustained receptor activation, potentially avoiding the receptor desensitization and tolerance seen with full agonists.
This guide will delve into the preclinical evidence supporting the potential of D1/D5 agonism in non-Parkinsonian conditions and provide the necessary technical details to facilitate further investigation into this compound's broader therapeutic applications.
Quantitative Pharmacology of this compound
A clear understanding of this compound's binding affinities and functional activity is essential for designing and interpreting preclinical and clinical studies. The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Binding Affinity (Ki) in nM |
| Dopamine D1 | 9 |
| Dopamine D5 | 13 |
| Dopamine D2 | ≥ 6210 |
| Dopamine D3 | ≥ 6720 |
| Dopamine D4 | ≥ 4870 |
Data sourced from preclinical in vitro studies.
Table 2: Functional Activity of this compound
| Receptor | Parameter | Value |
| Dopamine D1 | EC50 (nM) | 19 |
| Intrinsic Activity (% of Dopamine) | 65 | |
| Dopamine D5 | EC50 (nM) | 17 |
| Intrinsic Activity (% of Dopamine) | 81 |
Data sourced from preclinical in vitro functional assays.
Potential Therapeutic Applications Beyond Parkinson's Disease
Cognitive Deficits in Schizophrenia
Rationale: Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcomes. A leading hypothesis suggests that reduced dopamine D1 receptor signaling in the prefrontal cortex contributes significantly to these deficits, particularly in working memory. By selectively enhancing D1/D5 receptor activity, this compound could potentially ameliorate these cognitive symptoms.
Preclinical Evidence: Preclinical studies using selective D1 receptor agonists have shown promising results in animal models of schizophrenia. The prepulse inhibition (PPI) of the acoustic startle reflex is a commonly used paradigm to assess sensorimotor gating deficits, which are observed in individuals with schizophrenia.
Key Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Acclimation: Rats are placed in the startle chamber for a 5-10 minute acclimation period with background white noise.
-
Stimuli: The test session consists of a series of trials with different acoustic stimuli:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A lower-intensity, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) presented 30-500 milliseconds before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Drug Administration: The D1 receptor agonist (e.g., SKF82958) is administered subcutaneously at varying doses (e.g., 0.05-0.3 mg/kg) prior to the test session.[3]
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] x 100.
Depression
Rationale: The role of dopamine in the pathophysiology of depression is increasingly recognized. Anhedonia, a core symptom of depression, is linked to dysfunction in the brain's reward pathways, where D1 receptors are highly expressed. Selective activation of D1/D5 receptors could potentially restore hedonic tone and have antidepressant effects.
Preclinical Evidence: The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy. Studies have shown that D1 receptor agonists can reduce immobility time in this test, an effect predictive of antidepressant activity.
Key Experimental Protocol: Forced Swim Test (FST) in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Pre-test Session (Day 1): Rats are placed in the water tank for a 15-minute habituation session. This induces a state of behavioral despair in the subsequent test.
-
Drug Administration: The D1 receptor agonist is administered (e.g., intraperitoneally or subcutaneously) at various time points before the test session (e.g., 30, 60, 120 minutes).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back in the water tank for a 5-minute test session. The duration of immobility (making only minimal movements to keep the head above water) is recorded.
-
-
Data Analysis: The total time spent immobile during the 5-minute test session is measured and compared between drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[4]
Attention-Deficit/Hyperactivity Disorder (ADHD)
Rationale: The neurobiology of ADHD is strongly linked to dysregulation of dopamine pathways in the prefrontal cortex and striatum. While stimulants that increase overall dopamine levels are standard of care, a more targeted approach with a D1/D5 agonist could potentially improve attention and executive function with a more favorable side effect profile.
Preclinical Evidence: Animal models of ADHD, such as the dopamine transporter knockout (DAT-KO) mouse, exhibit hyperactivity and deficits in attention.[5] While direct studies with this compound in these models are not yet published, the known role of D1 receptors in cognitive control provides a strong basis for investigation. Further research is warranted to explore the effects of selective D1/D5 partial agonists in validated animal models of ADHD.
Autism Spectrum Disorder (ASD)
Rationale: The neurobiology of ASD is complex and heterogeneous, but alterations in dopamine signaling have been reported. Some studies suggest that excessive D1 receptor activation in the dorsal striatum may contribute to the repetitive behaviors and social deficits seen in some animal models of ASD.[6][7][8]
Preclinical Evidence: The preclinical evidence for the role of D1 receptors in ASD is still emerging and appears complex. While some studies suggest that D1 receptor antagonists can block autistic-like behaviors in certain animal models, other research points to a potential therapeutic role for D1 receptor agonists in ameliorating synaptic and behavioral deficits in specific genetic models of autism, such as those with Shank3 deficiency.[9] This highlights the need for further research to understand the specific contexts in which modulating D1/D5 signaling with a partial agonist like this compound might be beneficial in ASD.
Signaling Pathways and Molecular Mechanisms
This compound's therapeutic potential is rooted in its specific engagement of the D1/D5 receptor signaling cascade. The following diagram illustrates the key components of this pathway.
Conclusion and Future Directions
This compound's unique pharmacological profile as a selective D1/D5 partial agonist presents a significant opportunity for therapeutic innovation beyond Parkinson's disease. The preclinical evidence, particularly in the domains of cognitive deficits in schizophrenia and depression, provides a strong rationale for further investigation.
Future research should focus on:
-
Direct Preclinical Evaluation: Conducting studies with this compound in validated animal models of schizophrenia, depression, ADHD, and specific subtypes of ASD to confirm the therapeutic potential suggested by studies with other D1 agonists.
-
Biomarker Development: Identifying and validating biomarkers that can predict treatment response to this compound in different patient populations.
-
Clinical Trials: Designing and executing well-controlled clinical trials to assess the efficacy and safety of this compound for these novel indications in human subjects.
The in-depth technical information provided in this guide is intended to serve as a valuable resource for researchers and drug development professionals as they explore the full therapeutic potential of this compound. By building on this foundation of knowledge, the scientific community can work towards developing novel and more effective treatments for a range of debilitating CNS disorders.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]
- 3. SKF82958, a dopamine D1 receptor agonist, disrupts prepulse inhibition in the medial prefrontal cortex and nucleus accumbens in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Excessive D1 Dopamine Receptor Activation in the Dorsal Striatum Promotes Autistic-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Excessive D1 Dopamine Receptor Activation in the Dorsal Striatum Promotes Autistic-Like Behaviors (2018) | Yunjin Lee | 86 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
Tavapadon and its Postulated Effects on Neuroplasticity: A Technical Guide for Researchers
Introduction
Tavapadon (CVL-751) is a novel, selective partial agonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease (PD). Unlike existing dopaminergic therapies that primarily target D2-like receptors, this compound's unique mechanism of action offers the potential for robust motor symptom control with a potentially improved side-effect profile.[1][2][3] Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits and significant alterations in the underlying neural circuitry of the basal ganglia.[3][4] These alterations include maladaptive changes in synaptic strength and dendritic morphology of striatal medium spiny neurons (MSNs), which are key components of neuroplasticity.[3][4]
This technical guide will provide an in-depth overview of this compound's core pharmacology and explore its hypothesized effects on neuroplasticity. While direct experimental evidence on this compound's influence on synaptic plasticity is not yet available in published literature, this document will construct a robust, evidence-based hypothesis grounded in the well-established role of D1/D5 receptor signaling in these processes. We will present detailed experimental protocols for investigating these potential effects and provide visualizations of the key signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the neurobiological mechanisms of this compound and its potential beyond symptomatic relief in Parkinson's disease.
Core Pharmacology of this compound
This compound is a partial agonist with high selectivity for D1 and D5 dopamine receptors over D2-like receptors.[4] This selectivity is a key design feature, aiming to activate the "direct pathway" of motor control while minimizing the side effects associated with D2/D3 receptor stimulation.[3][5] The partial agonism of this compound is another critical aspect, potentially reducing the risk of the receptor desensitization and dyskinesias that can be associated with full dopamine agonists.[2][6]
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the in vitro binding affinities (Ki) and intrinsic activity (IA) of this compound for human dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Intrinsic Activity (% of Dopamine) |
| D1 | 9 | 65% |
| D5 | 13 | 81% |
| D2 | ≥ 6210 | Not Significant |
| D3 | ≥ 6720 | Not Significant |
| D4 | ≥ 4870 | Not Significant |
| [Data sourced from Wikipedia, citing Bezard et al., 2024][4] |
Postulated Effects on Neuroplasticity
The striatum, a key component of the basal ganglia, is a hub for motor control and procedural learning, processes that are heavily reliant on synaptic plasticity. Dopamine, via D1-like receptors, is a critical modulator of two primary forms of synaptic plasticity in striatal medium spiny neurons: long-term potentiation (LTP) and long-term depression (LTD). Furthermore, dopamine depletion in Parkinson's disease leads to a reduction in the density of dendritic spines on these neurons, a key structural correlate of synaptic connectivity.[3][4]
Based on its mechanism as a D1/D5 partial agonist, this compound is hypothesized to positively influence neuroplasticity in the striatum through the following mechanisms:
-
Facilitation of Long-Term Potentiation (LTP): Activation of D1 receptors is known to be essential for the induction of LTP at corticostriatal synapses.[7] By stimulating the D1/D5 receptors, this compound is expected to facilitate this form of synaptic strengthening, which is impaired in Parkinson's disease. This effect is mediated through the Gαs/olf-coupled activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[5][8]
-
Modulation of Dendritic Spine Morphology: Dopamine depletion in Parkinson's disease models, such as the 6-hydroxydopamine (6-OHDA) model, results in a significant reduction in the density and alterations in the morphology of dendritic spines on striatal medium spiny neurons.[4][5] By providing a stable, partial agonistic signal to the D1/D5 receptors, this compound may help to restore or preserve dendritic spine density and morphology, thereby maintaining synaptic connectivity.
-
Activation of Key Signaling Cascades: The D1/D5 signaling pathway involves the phosphorylation of several key proteins that regulate neuronal excitability and gene expression related to plasticity. A central player in this pathway is the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32). When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of protein phosphatase-1 (PP1), leading to an amplification of the dopaminergic signal and promoting synaptic strengthening.[5][8]
D1/D5 Receptor Signaling Pathway
Experimental Protocols
To investigate the hypothesized effects of this compound on neuroplasticity, a series of in vitro and in vivo experiments can be conducted. The following are detailed protocols for key experiments.
Assessment of Long-Term Potentiation (LTP) in Striatal Slices
This experiment aims to determine if this compound can rescue deficits in or modulate LTP at corticostriatal synapses.
Methodology:
-
Animal Model: C57BL/6 mice or a rat model of Parkinson's disease (e.g., unilateral 6-OHDA lesion).
-
Slice Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Using a glass microelectrode, obtain whole-cell patch-clamp recordings from medium spiny neurons in the dorsolateral striatum.
-
Place a stimulating electrode in the white matter adjacent to the striatum to evoke excitatory postsynaptic potentials (EPSPs).
-
-
Experimental Procedure:
-
Establish a stable baseline recording of EPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound (at various concentrations, e.g., 10 nM, 100 nM, 1 µM) or vehicle to the perfusion bath.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, with a 20-second inter-train interval).[1]
-
Continue recording EPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the EPSP.
-
Normalize the post-HFS EPSP slopes to the pre-HFS baseline.
-
Compare the magnitude of LTP between vehicle- and this compound-treated slices using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Analysis of Dendritic Spine Density and Morphology
This experiment will assess whether this compound can prevent or reverse the loss of dendritic spines in a Parkinson's disease model.
Methodology:
-
Animal Model and Treatment:
-
Use a 6-OHDA rat model of Parkinson's disease.
-
Following the creation of the lesion, treat animals daily with this compound (e.g., 1-10 mg/kg, oral gavage) or vehicle for a period of 2-4 weeks.
-
-
Tissue Preparation and Staining:
-
At the end of the treatment period, perfuse the animals and prepare the brains for Golgi-Cox staining, a method that sparsely labels individual neurons and their processes.
-
Section the brains at 100-200 µm thickness on a vibratome.
-
-
Microscopy and Image Acquisition:
-
Using a brightfield microscope with a high-magnification objective (e.g., 100x oil immersion), identify well-impregnated medium spiny neurons in the striatum.
-
Acquire z-stack images of secondary or tertiary dendritic segments.
-
-
Data Quantification:
-
Use neuron tracing software (e.g., Neurolucida) to reconstruct the dendritic segments in 3D.
-
Manually or semi-automatically identify and count all dendritic spines along a defined length of the dendrite (e.g., 50-100 µm).
-
Calculate spine density (number of spines per 10 µm of dendrite).
-
Classify spines based on morphology (e.g., thin, stubby, mushroom) if required.
-
-
Statistical Analysis:
-
Compare the mean spine density between the sham, vehicle-treated 6-OHDA, and this compound-treated 6-OHDA groups using ANOVA followed by post-hoc tests.
-
Assessment of D1/D5 Signaling Pathway Activation
This experiment will determine if this compound activates the canonical D1/D5 signaling pathway in striatal tissue by measuring the phosphorylation of DARPP-32.
Methodology:
-
Sample Preparation:
-
Treat acute striatal slices (prepared as in Protocol 1) or cultured striatal neurons with this compound (e.g., 100 nM) for a short duration (e.g., 15 minutes).
-
Alternatively, use striatal tissue from animals treated with this compound (as in Protocol 2).
-
Rapidly homogenize the tissue or lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
-
Western Blotting:
-
Determine the total protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to reduce non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated DARPP-32 (Thr34).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for phospho-DARPP-32.
-
Strip the membrane and re-probe with an antibody for total DARPP-32 to normalize for protein loading.
-
Calculate the ratio of phospho-DARPP-32 to total DARPP-32.
-
Compare the normalized phosphorylation levels between control and this compound-treated samples.
-
Future Directions and Conclusion
The development of this compound represents a significant advancement in the symptomatic treatment of Parkinson's disease. Its selective D1/D5 partial agonist profile holds the promise of effective motor control with a favorable side-effect profile.[1][9] The exploration of its effects on neuroplasticity, however, opens up a new and exciting avenue of research. The experimental protocols outlined in this guide provide a framework for investigating whether this compound can modulate the fundamental synaptic and structural changes that occur in the parkinsonian brain.
Future research should aim to directly test the hypotheses presented here. Demonstrating that this compound can rescue LTP deficits or preserve dendritic spine density in animal models of Parkinson's disease would provide compelling evidence for a disease-modifying potential beyond simple dopamine replacement. Such findings could have profound implications for the long-term treatment of Parkinson's disease, suggesting that early intervention with this compound might not only alleviate motor symptoms but also slow the progression of the underlying synaptic pathology. Furthermore, understanding the impact of this compound on the molecular machinery of neuroplasticity will provide a deeper understanding of its therapeutic mechanisms and could inform the development of next-generation therapies for neurodegenerative disorders.
References
- 1. Coordinate high-frequency pattern of stimulation and calcium levels control the induction of LTP in striatal cholinergic interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of striatal long-term synaptic depression by moderate frequency activation of cortical afferents in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alterations in dendritic morphology of the prefrontal cortical and striatum neurons in the unilateral 6-OHDA-rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the Neuronal Architecture of the Hippocampus in a 6-Hydroxydopamine-Lesioned Rat Model of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Journey of Tavapadon: A Novel Dopamine D1/D5 Partial Agonist for Parkinson's Disease
An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action
Abstract
Tavapadon (formerly PF-06649751 and CVL-751) is an investigational, orally administered, once-daily, selective partial agonist of the dopamine D1 and D5 receptors currently in late-stage development for the treatment of Parkinson's disease (PD).[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. The development of this compound represents a targeted approach to modulate the direct pathway of motor control, aiming to provide efficacy comparable to levodopa with a potentially improved safety and tolerability profile, particularly concerning the risk of dyskinesia and other motor complications.
Introduction: The Unmet Need in Parkinson's Disease Treatment
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the striatum.[3] This dopamine deficiency disrupts the balance of the direct and indirect motor pathways, resulting in the cardinal motor symptoms of PD: bradykinesia, rigidity, tremor, and postural instability.
For decades, the gold standard for symptomatic treatment of PD has been levodopa, a dopamine precursor.[4] While highly effective, long-term levodopa therapy is often complicated by the emergence of motor fluctuations ("on-off" phenomena) and levodopa-induced dyskinesia (LID).[5] Existing dopamine agonists, which primarily target the D2 and D3 receptors, have shown efficacy in managing motor symptoms but are associated with a different set of adverse events, including impulse control disorders, somnolence, and hallucinations.[6] This clinical landscape highlights the significant unmet need for novel therapeutic agents that can provide robust and sustained motor control with an improved side-effect profile.
Discovery and Rationale for a D1/D5 Selective Partial Agonist
The development of this compound was driven by the hypothesis that selective activation of the D1 and D5 dopamine receptors could provide potent anti-parkinsonian effects while minimizing the side effects associated with D2/D3 receptor stimulation. The D1 and D5 receptors are primarily coupled to the Gs signaling pathway, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is crucial for the function of the direct motor pathway, which facilitates movement.
From Pfizer to Cerevel Therapeutics and AbbVie
This compound was originally discovered and developed by Pfizer under the designation PF-06649751.[4] In 2018, the D1 agonist program, including this compound (then renamed CVL-751), was acquired by Cerevel Therapeutics.[4] Cerevel advanced the clinical development of this compound through a comprehensive Phase 3 program before being acquired by AbbVie in 2024, who are now overseeing the final stages of its development and regulatory submission.[4]
The Rationale for Partial Agonism
A key feature of this compound is its partial agonism at the D1 and D5 receptors. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response. This property is thought to provide a more balanced and sustained level of dopamine receptor stimulation, potentially reducing the risk of receptor desensitization and the development of motor complications like dyskinesia that have been observed with some full D1 agonists in preclinical models.[7]
Mechanism of Action and Signaling Pathway
This compound is a highly selective partial agonist for the dopamine D1 and D5 receptors with significantly lower affinity for D2, D3, and D4 receptors. This selectivity for the D1-like receptor family is a defining characteristic of its pharmacological profile.
Preclinical Development
In Vitro Characterization
-
Receptor Binding Assays: Radioligand binding assays were utilized to determine the binding affinity of this compound for a panel of dopamine receptor subtypes. These studies confirmed its high affinity for D1 and D5 receptors and low affinity for D2-like receptors.
-
Functional Assays: In vitro functional assays, such as cAMP accumulation assays in cell lines expressing recombinant human dopamine receptors, were employed to characterize this compound's partial agonist activity. These experiments quantified its intrinsic activity relative to dopamine.
-
Biased Agonism: Studies were conducted to assess the biased signaling properties of this compound, particularly its preference for Gs-protein coupling over β-arrestin recruitment. This was likely evaluated using assays that measure the recruitment of β-arrestin to the activated receptor.
In Vivo Efficacy Models
The primary preclinical model used to evaluate the anti-parkinsonian efficacy of this compound was the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-lesioned non-human primate model.
Experimental Protocol: MPTP-Lesioned Non-Human Primate Model
-
Animal Model: Typically, macaque or marmoset monkeys are used.
-
Induction of Parkinsonism: Animals are administered MPTP, a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of parkinsonian motor symptoms. The administration can be systemic (intramuscular or subcutaneous) or intracarotid.[8]
-
Behavioral Assessment: Motor disability is rated using a validated parkinsonian rating scale that assesses posture, gait, bradykinesia, and tremor.
-
Drug Administration: Following the stabilization of parkinsonian symptoms, animals are treated with this compound, levodopa (as a positive control), and vehicle.
-
Efficacy Evaluation: The primary outcome is the reversal of parkinsonian motor deficits. The duration of the anti-parkinsonian effect is also a key measure.
-
Dyskinesia Assessment: In animals previously primed with levodopa to exhibit dyskinesia, the propensity of this compound to induce or exacerbate these involuntary movements is evaluated.
In these preclinical studies, this compound demonstrated a significant improvement in motor function, comparable to that of levodopa.[5] Importantly, it showed a lower propensity to induce dyskinesia compared to full D1 agonists and levodopa.[5]
Clinical Development
The clinical development of this compound has been extensive, encompassing a series of Phase 1, 2, and 3 studies known as the TEMPO program.
Phase 1 Studies
Phase 1 trials were conducted in healthy volunteers and patients with early-stage PD to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
-
Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies.
-
Key Findings:
-
This compound was generally well-tolerated.
-
The most common adverse events were nausea, vomiting, and headache.[1]
-
The pharmacokinetic profile supported once-daily dosing, with a terminal elimination half-life of approximately 24 hours.[9]
-
Food intake did not have a clinically significant impact on absorption.[9]
-
Metabolism is primarily via CYP3A4.[9]
-
Table 1: Summary of Phase 1 Clinical Trial Data
| Parameter | Result | Citation |
| Dosing | Single ascending doses (0.75, 1.5, 3, 6, 9 mg) and multiple ascending doses (up to 25 mg once daily) | [1] |
| Half-life | Approximately 24 hours | [9] |
| Common Adverse Events | Nausea, vomiting, headache | [1] |
| Pharmacodynamic Effect | Sustained reduction in MDS-UPDRS Part III scores in early-stage PD | [9] |
Phase 2 Study
A Phase 2 randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy and safety of this compound in patients with early-stage PD.
-
Design: 57 treatment-naïve patients were randomized to receive this compound or placebo for 15 weeks (9-week dose optimization and 6-week maintenance).[5]
-
Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (motor examination) score.
-
Key Findings:
Table 2: Key Efficacy Results from the Phase 2 Trial
| Endpoint | This compound | Placebo | p-value | Citation |
| Change in MDS-UPDRS Part III Score at Week 15 | -4.8 | - | 0.0407 | [1] |
Phase 3 Program (TEMPO Trials)
The Phase 3 program for this compound consists of four pivotal trials: TEMPO-1, TEMPO-2, TEMPO-3, and the long-term open-label extension, TEMPO-4.
Experimental Protocol: General Design of TEMPO Trials
-
Patient Population: Adults (typically 40-80 years old) with a diagnosis of PD according to the UK Parkinson's Disease Society Brain Bank criteria.[10][11] Specific trials enrolled either early-stage, treatment-naïve patients or advanced-stage patients on stable levodopa therapy experiencing motor fluctuations.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials with a duration of 27 weeks.
-
Intervention: Oral, once-daily this compound (fixed or flexible doses, typically 5 mg to 15 mg) or placebo.[12]
-
Primary Endpoint:
-
Secondary Endpoints: Included changes in individual MDS-UPDRS scores, "off" time, and safety and tolerability assessments.
Table 3: Summary of Phase 3 TEMPO Trial Results
| Trial | Patient Population | Primary Endpoint | Key Result | Citation |
| TEMPO-1 | Early-stage PD (n=529) | Change in MDS-UPDRS Parts II & III | Statistically significant improvement vs. placebo at 26 weeks (-9.7 for 5mg, -10.2 for 15mg vs. +1.8 for placebo) | [1][3] |
| TEMPO-2 | Early-stage PD (n=304) | Change in MDS-UPDRS Parts II & III | Statistically significant improvement vs. placebo at 26 weeks (-10.3 vs. -1.2) | [1][7][15] |
| TEMPO-3 | Advanced PD on Levodopa (n=507) | Change in "on" time without troublesome dyskinesia | Statistically significant increase of 1.1 hours vs. placebo (1.7h vs. 0.6h) | [7][12][13][14] |
| TEMPO-3 | Advanced PD on Levodopa (n=507) | Change in "off" time | Statistically significant reduction of 0.94 hours vs. placebo | [7][12] |
Safety and Tolerability in Phase 3: The safety profile of this compound in the TEMPO trials was consistent with previous studies.[13][15] The majority of adverse events were mild to moderate in severity, with the most common being nausea, headache, dizziness, and dyskinesia (in the adjunctive therapy trial).[4][7]
Conclusion and Future Directions
The discovery and development of this compound represent a significant advancement in the pursuit of novel therapies for Parkinson's disease. Its unique mechanism as a selective D1/D5 partial agonist offers the potential for robust motor symptom control with a favorable side-effect profile. The comprehensive preclinical and clinical data gathered to date support its potential as both a monotherapy for early-stage PD and an adjunctive therapy for advanced PD.[1]
The positive results from the Phase 3 TEMPO program have paved the way for a New Drug Application (NDA) submission to the U.S. Food and Drug Administration.[4] The ongoing TEMPO-4 open-label extension study will provide crucial long-term safety and efficacy data.[1][4] If approved, this compound could become a valuable new treatment option for individuals living with Parkinson's disease, addressing some of the key limitations of current therapies.
References
- 1. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. musechem.com [musechem.com]
- 3. news.abbvie.com [news.abbvie.com]
- 4. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]
- 5. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Participant Treated in Phase 3 Trial of this compound for Motor Symptoms of Parkinson Disease - - Practical Neurology [practicalneurology.com]
- 7. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 8. youtube.com [youtube.com]
- 9. neurology.org [neurology.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. youtube.com [youtube.com]
- 12. For People with Parkinson Disease, this compound Adjunctive Therapy to Levodopa Increased Good ON Time - - Practical Neurology [practicalneurology.com]
- 13. news.abbvie.com [news.abbvie.com]
- 14. neurology.org [neurology.org]
- 15. medindia.net [medindia.net]
Tavapadon's Impact on Striatal Medium Spiny Neurons: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, orally available small molecule under investigation for the treatment of Parkinson's disease. It functions as a selective partial agonist for the dopamine D1 and D5 receptors.[1] This selectivity for the D1/D5 receptor subtype, which is predominantly expressed on direct pathway medium spiny neurons (MSNs) in the striatum, represents a targeted therapeutic approach aimed at improving motor function while potentially mitigating the side effects associated with broader-spectrum dopamine agonists.[2][3] This whitepaper provides an in-depth technical overview of this compound's mechanism of action, its impact on striatal MSNs, and the experimental methodologies used to characterize its effects.
Mechanism of Action: Selective D1/D5 Partial Agonism
This compound's therapeutic potential lies in its specific interaction with D1 and D5 dopamine receptors, which are coupled to the stimulatory G-protein Gs/Golf.[1] Activation of these receptors on direct pathway MSNs is crucial for facilitating voluntary movement.[3] As a partial agonist, this compound elicits a submaximal response compared to the endogenous full agonist, dopamine. This property is hypothesized to provide sufficient stimulation to alleviate motor symptoms without over-activating the signaling cascade, which could lead to adverse effects like dyskinesia.[1]
Quantitative Pharmacological Profile of this compound
In vitro functional assays have been employed to quantify this compound's potency and efficacy at dopamine receptor subtypes. The following table summarizes the key pharmacological parameters.
| Parameter | Receptor | Value |
| Half-maximal Effective Concentration (EC50) | D1 | 19 nM |
| D5 | 17 nM | |
| Intrinsic Activity (vs. Dopamine) | D1 | 65% |
| D5 | 81% | |
| Functional Activity at other Dopamine Receptors | D2, D3, D4 | Little to no activity |
This data is based on in vitro functional assays. The specific cell lines and assay conditions are not publicly disclosed.
Impact on Striatal Medium Spiny Neuron Signaling
This compound's binding to D1/D5 receptors on direct pathway MSNs initiates a downstream signaling cascade that is central to its pro-motor effects.
D1/D5 Receptor-Mediated Signaling Pathway
The primary signaling pathway activated by this compound in striatal MSNs is the Gs/Golf-cAMP-PKA cascade. This pathway ultimately leads to the phosphorylation of key downstream targets, including the extracellular signal-regulated kinase (ERK), which plays a role in neuronal plasticity and gene expression.
Experimental Protocols
The characterization of this compound's effects on striatal MSNs involves a combination of in vitro and in vivo experimental approaches.
In Vitro Functional Assays
1. Receptor Binding and Functional Activity Assays (General Protocol):
-
Objective: To determine the binding affinity, potency (EC50), and efficacy (intrinsic activity) of this compound at human dopamine receptor subtypes.
-
Methodology:
-
Stable cell lines (e.g., HEK293 or CHO cells) recombinantly expressing individual human dopamine receptor subtypes (D1, D2, D3, D4, D5) are used.
-
For binding assays, radioligand displacement studies are performed using a known high-affinity radiolabeled antagonist for each receptor subtype. Increasing concentrations of unlabeled this compound are added to compete for binding, and the concentration that displaces 50% of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated.
-
For functional assays, downstream signaling readouts are measured. For Gs-coupled receptors like D1 and D5, cAMP accumulation is a common endpoint. Cells are treated with varying concentrations of this compound, and intracellular cAMP levels are quantified using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay). The EC50 and maximal response relative to a full agonist (dopamine) are calculated.
-
2. ERK Phosphorylation Assay (General Protocol):
-
Objective: To assess the ability of this compound to induce the phosphorylation of ERK, a downstream effector of the D1/D5 signaling pathway.
-
Methodology:
-
Primary striatal neurons or a suitable neuronal cell line expressing D1/D5 receptors are cultured.
-
Cells are treated with this compound at various concentrations and for different durations.
-
Cell lysates are collected, and protein concentrations are determined.
-
Western blotting is performed using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of ERK activation.
-
In Vivo Preclinical Models
1. MPTP-Induced Primate Model of Parkinson's Disease:
-
Objective: To evaluate the in vivo efficacy of this compound in a non-human primate model that recapitulates the motor symptoms of Parkinson's disease.
-
Methodology:
-
Non-human primates (e.g., macaques) are treated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a Parkinsonian state, characterized by the loss of dopaminergic neurons in the substantia nigra.
-
Motor disability is assessed using a standardized rating scale for primates.
-
This compound is administered orally, and its effects on motor symptoms are observed and scored over time.
-
This model is also used to assess the potential for dyskinesia induction.
-
Experimental Workflow Visualization
Conclusion
This compound's selective partial agonism at D1/D5 receptors offers a targeted approach to modulating the activity of direct pathway striatal medium spiny neurons. Preclinical data have established its potency and efficacy at these receptors, and in vivo studies have demonstrated its potential to alleviate motor symptoms in a primate model of Parkinson's disease. The focused mechanism of action, centered on the Gs/Golf-cAMP-PKA signaling cascade, holds promise for a therapeutic that can provide significant motor benefits with a potentially improved side-effect profile compared to existing dopaminergic therapies. Further clinical investigation is ongoing to fully elucidate the therapeutic utility of this compound in patients with Parkinson's disease.
References
Long-Term Effects of Selective D1/D5 Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective activation of dopamine D1 and D5 receptors holds significant therapeutic promise for a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive impairments. Understanding the long-term consequences of engaging these receptors is paramount for the development of safe and effective therapeutics. This technical guide provides an in-depth analysis of the persistent effects of selective D1/D5 receptor activation, drawing from preclinical and clinical research. It details the intricate signaling pathways, outlines key experimental methodologies, and presents quantitative data on the chronic effects of D1/D5 agonists on synaptic plasticity, gene expression, and behavior.
Introduction
Dopamine D1-like receptors, comprising the D1 and D5 subtypes, are Gs/olf-coupled receptors that play a crucial role in modulating neuronal function.[1] While both receptors primarily signal through the canonical adenylyl cyclase pathway, they exhibit distinct anatomical distributions, affinities for dopamine, and potentially couple to different downstream effectors, leading to nuanced physiological roles.[2][3] Chronic activation of these receptors can induce lasting changes in neuronal circuitry and behavior, a phenomenon with both therapeutic potential and possible adverse effects. This guide explores the multifaceted long-term consequences of selective D1/D5 receptor activation.
D1/D5 Receptor Signaling Pathways
Activation of D1 and D5 receptors initiates a cascade of intracellular events primarily through the Gαs/olf subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic adenosine monophosphate (cAMP) levels.[1] This elevation in cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1), thereby amplifying the effects of PKA.
While sharing this primary pathway, D1 and D5 receptors exhibit some signaling differences. The D5 receptor has a tenfold higher affinity for dopamine than the D1 receptor.[2] There is also evidence suggesting that D5 receptors can couple to other G proteins, such as Gz, and may be involved in phospholipase C activation, leading to intracellular calcium mobilization.[2][3]
Long-Term Effects on Synaptic Plasticity
Chronic activation of D1/D5 receptors has profound effects on synaptic plasticity, particularly long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.
Long-Term Potentiation (LTP)
Selective D1/D5 receptor activation generally enhances LTP. Studies have shown that D1/D5 agonists can increase the magnitude of early LTP (E-LTP) in the CA1 region of the hippocampus.[4] This effect is mediated by the cAMP-PKA signaling pathway. In some experimental paradigms, D1 receptor activation is crucial for the transition from E-LTP to late-LTP (L-LTP), a more persistent form of synaptic plasticity that requires gene expression and protein synthesis. Notably, D1 receptor ablation has been shown to disrupt corticostriatal LTP.[5]
Long-Term Depression (LTD)
The role of D1/D5 receptor activation in LTD is more complex and appears to be pathway-dependent. In the striatum, pharmacological blockade of D5 receptors prevents the induction of LTD, suggesting a distinct role for this receptor subtype in this form of plasticity.[5]
Long-Term Effects on Gene Expression
Prolonged stimulation of D1/D5 receptors can lead to significant and lasting changes in gene expression, contributing to the long-term adaptations observed in neuronal function and behavior. These changes are mediated by the activation of transcription factors downstream of the primary signaling cascades.
Chronic administration of D1/D5 agonists has been shown to alter the expression of a wide array of genes, including immediate early genes (e.g., c-fos), neuropeptides, and signaling molecules.[6][7] For instance, long-term exposure to palatable high-fat, high-sugar diets has been associated with a downregulation of D1 receptor mRNA in the nucleus accumbens of obesity-prone rats, a change that persists even after withdrawal from the diet.[8]
Table 1: Selected Genes Regulated by Long-Term D1/D5 Receptor Activation
| Gene | Direction of Change | Brain Region | Functional Consequence | Reference |
| c-fos | Upregulation | Striatum | Marker of neuronal activity, involved in plasticity | [6] |
| Bdnf | Upregulation | Prefrontal Cortex | Promotes neuronal survival and synaptic plasticity | [2] |
| Drd1 | Downregulation | Nucleus Accumbens | Receptor desensitization, altered reward processing | [8] |
| Preprodynorphin | Upregulation | Striatum | Modulation of opioid signaling | [6] |
Behavioral and Cognitive Consequences of Long-Term Activation
The enduring changes in synaptic plasticity and gene expression induced by chronic D1/D5 receptor activation manifest as persistent alterations in behavior and cognitive functions.
Motor Function
In preclinical models of Parkinson's disease, long-term administration of selective D1/D5 agonists has been shown to produce sustained improvements in motor function. Clinical trials in Parkinson's disease patients have also demonstrated the potential of D1/D5 agonists to alleviate motor symptoms.[9][10]
Cognition and Memory
D1/D5 receptor activation is critically involved in cognitive processes, including working memory and cognitive flexibility. Low doses of D1 agonists have been shown to enhance working memory performance in animal models.[11] However, the dose-response relationship often follows an inverted U-shape, with high doses leading to impaired performance.[11]
Anxiety and Reward-Related Behaviors
The long-term effects of D1/D5 activation on anxiety-like behaviors are complex and can be context-dependent. Some studies suggest anxiolytic effects, while others report anxiogenic-like responses depending on the specific agonist, dose, and animal model used. In the context of reward, chronic D1 receptor stimulation is implicated in the development of behavioral sensitization to psychostimulants.
Table 2: Quantitative Data from Preclinical Behavioral Studies with Chronic D1/D5 Agonist Administration
| Agonist | Animal Model | Behavioral Test | Key Finding | Reference |
| SKF-38393 | 6-OHDA-lesioned rats (Parkinson's model) | Rotational Behavior | Sustained contralateral rotations over 14 days, indicating persistent motor stimulation. | [6] |
| A-77636 | Rats | Prepulse Inhibition (PPI) | Reduced PPI, suggesting alterations in sensorimotor gating. | [12] |
| SKF-38393 | Mice | 5-Choice Serial Reaction Time Task (5-CSRTT) | Improved accuracy at low doses, indicating enhanced attention. | [13] |
| Dihydrexidine | Aged Rats | T-Maze | Improved working memory performance. | [14] |
Table 3: Quantitative Data from Clinical Trials of Selective D1/D5 Agonists in Parkinson's Disease
| Agonist | Trial Phase | Primary Outcome Measure | Key Finding | Reference |
| PF-06412562 | Phase Ia/b | MDS-UPDRS-III Score | Caregiver-rated improvements in motor function, alertness, and engagement. | [9][10] |
| Tavapadon | Phase 1 | MDS-UPDRS Part III Score | Sustained reduction from baseline in motor scores. | [15] |
Experimental Protocols
Reproducible and rigorous experimental design is critical for elucidating the long-term effects of D1/D5 receptor activation. Below are detailed methodologies for key experiments cited in this guide.
Chronic Agonist Administration in Rodent Models
References
- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dopamine receptor D5 - Wikipedia [en.wikipedia.org]
- 3. Coupling of D1 and D5 dopamine receptors to multiple G proteins: Implications for understanding the diversity in receptor-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1/D5 Dopamine Receptor Activation Increases the Magnitude of Early Long-Term Potentiation at CA1 Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct roles of D1 and D5 dopamine receptors in motor activity and striatal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 Receptors, Regulation of Gene Expression in the Brain, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D1 receptors, regulation of gene expression in the brain, and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced and Impaired Attentional Performance After Infusion of D1 Dopaminergic Receptor Agents into Rat Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 9. mdpi.com [mdpi.com]
- 10. medrxiv.org [medrxiv.org]
- 11. Frontiers | Dose-Dependent Regulation on Prefrontal Neuronal Working Memory by Dopamine D1 Agonists: Evidence of Receptor Functional Selectivity-Related Mechanisms [frontiersin.org]
- 12. Dopamine D1 and D2 agonist effects on prepulse inhibition and locomotion: comparison of Sprague-Dawley rats to Swiss-Webster, 129X1/SvJ, C57BL/6J, and DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopamine D1 and D3 Receptors Modulate Heroin-Induced Cognitive Impairment through Opponent Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dopamine D1 receptor agonists rescue age-related decline in temporal order memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dopamine D1 Agonists May Aid Patients With Late-Stage Parkinson's [medscape.com]
Methodological & Application
Tavapadon Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Tavapadon (also known as CVL-751 or PF-06649751) in rodent models of Parkinson's disease. The following information is synthesized from available preclinical data and established laboratory practices.
Overview and Mechanism of Action
This compound is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2] Its mechanism of action involves the stimulation of the Gαolf signaling pathway, which is crucial for motor control.[1] By selectively targeting D1/D5 receptors, this compound aims to provide efficacy comparable to levodopa with a reduced risk of dyskinesia and other motor complications.[3] Preclinical studies in various animal models, including rodents and non-human primates, have demonstrated its potential in improving motor function.[1]
Signaling Pathway of this compound
References
Protocol for the Dissolution of Tavapadon for In Vivo Studies
Introduction
Tavapadon is a selective partial agonist for the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease.[1][2] Its therapeutic potential is attributed to its ability to stimulate the Gαolf signaling pathway with minimal recruitment of β-arrestin, potentially reducing the development of tolerance and other side effects associated with some dopamine agonists.[3][4] This document provides a detailed protocol for the dissolution of this compound for in vivo research applications, ensuring consistent and effective delivery in animal models. This compound's oral bioavailability and long half-life make it suitable for once-daily dosing regimens.[3]
Physicochemical Properties and Solubility
A summary of this compound's relevant physicochemical properties and solubility is presented in Table 1. This compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO). For in vivo applications, a co-solvent system is necessary to achieve the desired concentration for administration.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆F₃N₃O₃ | [5] |
| Molecular Weight | 391.34 g/mol | [5] |
| In Vitro Solubility (DMSO) | ~100 mg/mL (~255.5 mM) | [5] |
| In Vitro Solubility (Water) | 0.0204 mg/mL | [6] |
| In Vivo Formulation Solubility | 2.5 mg/mL in 10% DMSO + 90% Corn Oil | [2][5] |
| In Vivo Formulation Solubility | ≥ 4.17 mg/mL in 10% DMSO + 90% Corn Oil | [7][8] |
Experimental Protocol: Dissolution of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution suitable for oral administration in preclinical animal models. The recommended vehicle is a mixture of 10% DMSO and 90% Corn Oil.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade or equivalent
-
Corn oil, USP grade
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Analytical balance
Preparation of this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile tube or vial, add the appropriate volume of DMSO to the this compound powder to create a concentrated stock solution (e.g., 25 mg/mL or 41.7 mg/mL).[5][7]
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
Preparation of the Final Dosing Solution (10% DMSO in Corn Oil)
-
In a new sterile tube, add the required volume of the this compound stock solution in DMSO. For example, to prepare 1 mL of a 2.5 mg/mL final solution, use 100 µL of a 25 mg/mL stock solution.[5]
-
Add the corresponding volume of corn oil to achieve the final desired concentration and a 10% DMSO concentration. In the example above, add 900 µL of corn oil.[5]
-
Vortex the mixture vigorously for 1-2 minutes to ensure a homogenous suspension.
-
Sonicate the solution to ensure complete dissolution and uniformity.[2][5] A water bath sonicator is recommended to avoid overheating. Sonicate for 10-15 minutes or until the solution is clear.
-
Visually inspect the final solution for clarity and absence of precipitation before administration.
Storage and Stability
-
The DMSO stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
-
The final dosing solution in corn oil should be prepared fresh before each use.[5] If short-term storage is necessary, it should be kept at 4°C and protected from light for no longer than 24 hours. Before use, the solution should be brought to room temperature and vortexed again.
Visualization of Methodologies
This compound Dissolution Workflow
The following diagram illustrates the step-by-step process for preparing this compound for in vivo administration.
Caption: Workflow for this compound Dissolution.
This compound Signaling Pathway
This compound acts as a partial agonist at the D1 and D5 dopamine receptors, preferentially activating G-protein signaling over the β-arrestin pathway.
Caption: this compound's Biased Agonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. musechem.com [musechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (PF6649751; CVL751) | Dopamine Receptor | CAS 1643489-24-0 | Buy this compound (PF6649751; CVL751) from Supplier InvivoChem [invivochem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for the Use of Tavapadon in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, selective partial agonist for the dopamine D1 and D5 receptors, with minimal to no activity at D2, D3, and D4 receptors. Its unique pharmacological profile, including biased agonism towards Gs-coupled signaling pathways, makes it a promising therapeutic candidate for neurological disorders such as Parkinson's disease.[1] These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to investigate its cellular and molecular effects. The protocols outlined below are designed for researchers in academic and industrial settings and are based on established methodologies for studying dopamine receptor signaling and neuroprotection in vitro.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype |
| Binding Affinity (Ki) | 9 nM | Dopamine D1 |
| 13 nM | Dopamine D5 | |
| ≥ 4,870 nM | Dopamine D2 | |
| ≥ 6,720 nM | Dopamine D3 | |
| ≥ 4,870 nM | Dopamine D4 | |
| Intrinsic Activity (IA) | 65% | Dopamine D1 |
| 81% | Dopamine D5 |
This data is compiled from publicly available information.[2]
Experimental Protocols
I. Preparation of Primary Dopaminergic Neuronal Cultures
This protocol describes the isolation and culture of primary dopaminergic neurons from the ventral mesencephalon of embryonic day 14 (E14) mouse brains. This region is rich in the precursors of substantia nigra and ventral tegmental area neurons, which are crucial for studying Parkinson's disease.
Materials:
-
Timed-pregnant mice (E14)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Papain dissociation system
-
Poly-D-lysine coated plates/coverslips
-
Dissection microscope and tools
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Under a dissection microscope, carefully dissect the ventral mesencephalon from each brain.
-
Pool the tissue and enzymatically dissociate it using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the cells on poly-D-lysine coated cultureware at a desired density (e.g., 2.5 x 10^5 cells/cm²) in DMEM/F12 with 10% FBS.
-
After 4-6 hours, replace the plating medium with pre-warmed Neurobasal medium supplemented with B27 and GlutaMAX.
-
Maintain the cultures in the incubator, performing half-media changes every 2-3 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
II. Assessment of this compound-Induced cAMP Signaling
As a D1/D5 receptor agonist, this compound is expected to stimulate the Gs/Gαolf pathway, leading to an increase in intracellular cyclic AMP (cAMP). This protocol outlines a method to quantify this effect.
Materials:
-
Mature primary dopaminergic neuron cultures (7-10 DIV)
-
This compound (stock solution in DMSO)
-
Forskolin (positive control)
-
D1/D5 antagonist (e.g., SCH23390) (optional, for specificity)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
-
Plate reader compatible with the chosen assay
Procedure:
-
Prepare a range of this compound concentrations (e.g., 0.1 nM to 10 µM) in assay buffer. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (DMSO).
-
Aspirate the culture medium from the primary neurons and replace it with the assay buffer.
-
Add the different concentrations of this compound, forskolin, and vehicle to the respective wells. For antagonist experiments, pre-incubate with the antagonist for 15-30 minutes before adding this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This should be optimized for the specific cell type and assay.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Analyze the data by plotting the cAMP response against the log of the this compound concentration to determine the EC50.
III. Evaluation of Downstream ERK1/2 Phosphorylation
Activation of the D1/D5 receptors can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), a key downstream signaling event.
Materials:
-
Mature primary dopaminergic neuron cultures
-
This compound
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
-
Densitometry software for analysis
Procedure:
-
Treat the primary neuron cultures with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specific duration (e.g., 5, 15, 30 minutes). Include a vehicle control.
-
After treatment, immediately place the culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-ERK and total ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the fold change in phosphorylation.
IV. Neuroprotection Assay Against MPP+ Toxicity
This protocol assesses the potential of this compound to protect primary dopaminergic neurons from the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a commonly used in vitro model for Parkinson's disease.
Materials:
-
Mature primary dopaminergic neuron cultures
-
This compound
-
MPP+ iodide
-
Tyrosine Hydroxylase (TH) antibody (a marker for dopaminergic neurons)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Pre-treat the primary neuron cultures with different concentrations of this compound (e.g., 1 nM to 1 µM) for a specified duration (e.g., 24 hours).
-
After pre-treatment, expose the cultures to a toxic concentration of MPP+ (e.g., 1-10 µM, to be determined empirically for the specific culture system) for another 24-48 hours. Include a control group with no MPP+ and a group with MPP+ but no this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of surviving TH-positive neurons in each condition. Data can be expressed as a percentage of the control (no MPP+) condition.
Mandatory Visualizations
Caption: this compound's primary signaling cascade.
Caption: Workflow for cAMP signaling assay.
Caption: Workflow for neuroprotection assay.
References
Application Notes and Protocols for Immunohistochemical Detection of c-Fos Expression Following Tavapadon Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, orally administered partial agonist with high selectivity for dopamine D1 and D5 receptors, currently under investigation for the treatment of Parkinson's disease. Its mechanism of action focuses on stimulating the direct pathway of the basal ganglia, aiming to improve motor control. A key method to assess the neuronal activation patterns induced by this compound in preclinical models is through the immunohistochemical detection of the immediate early gene product, c-Fos. This document provides detailed application notes and a comprehensive protocol for conducting c-Fos immunohistochemistry in rodent brain tissue following this compound administration.
Application Notes
Principle of the Assay:
The protein c-Fos is the product of the immediate early gene c-fos. Its expression is rapidly and transiently induced in neurons in response to various stimuli, including neurotransmitter receptor activation. As such, c-Fos has become a widely used marker for mapping neuronal activity in the central nervous system. Following the administration of this compound, D1/D5 receptor activation is expected to trigger a signaling cascade leading to the expression of c-Fos in specific neuronal populations within the basal ganglia, particularly in the striatum (caudate-putamen and nucleus accumbens). Immunohistochemistry (IHC) utilizes specific antibodies to detect and visualize the c-Fos protein within brain sections, allowing for the qualitative and quantitative assessment of this compound-induced neuronal activation.
Experimental Design Considerations:
-
Animal Model: The protocol provided is optimized for use in rats, a common preclinical model for neurological research. Similar procedures can be adapted for mice.
-
Dosage and Time Course: The dose of this compound and the time point for tissue collection are critical parameters. A dose-response study is recommended to determine the optimal concentration for inducing a robust and measurable c-Fos response. The peak of c-Fos protein expression typically occurs between 90 minutes and 2 hours after a stimulus. Therefore, a time-course experiment is advisable to pinpoint the optimal post-administration window for tissue harvesting.
-
Controls:
-
Vehicle Control: Animals administered the vehicle in which this compound is dissolved are essential to establish baseline c-Fos expression.
-
Positive Control: A known D1 agonist, such as SKF-82958, can be used to confirm the efficacy of the IHC protocol.
-
Negative Control: Omitting the primary antibody during the staining procedure will control for non-specific binding of the secondary antibody.
-
-
Tissue Processing: Free-floating sections are recommended for optimal antibody penetration and staining quality in brain tissue.
-
Quantification: Unbiased stereological methods are the gold standard for quantifying the number of c-Fos-positive cells. Alternatively, density measurements (number of positive cells per unit area) in defined regions of interest can be performed using image analysis software.
Data Presentation:
The following table presents representative data from a study investigating c-Fos expression in the rat striatum following administration of a D1 receptor agonist. While this data is not for this compound specifically, it provides an example of the expected quantitative results.
| Treatment Group | Brain Region | Mean Number of c-Fos Positive Cells/mm² (± SEM) |
| Vehicle | Caudate-Putamen | 15 ± 3 |
| D1 Agonist (Low Dose) | Caudate-Putamen | 150 ± 25 |
| D1 Agonist (High Dose) | Caudate-Putamen | 450 ± 50 |
| Vehicle | Nucleus Accumbens | 10 ± 2 |
| D1 Agonist (Low Dose) | Nucleus Accumbens | 120 ± 20 |
| D1 Agonist (High Dose) | Nucleus Accumbens | 380 ± 45 |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol: c-Fos Immunohistochemistry in Free-Floating Rodent Brain Sections
Materials and Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryoprotectant solution (e.g., 30% sucrose, 30% ethylene glycol in PBS)
-
Hydrogen Peroxide (H₂O₂)
-
Triton X-100
-
Normal Goat Serum (NGS)
-
Primary Antibody: Rabbit anti-c-Fos (ensure validation for IHC in the species of interest)
-
Secondary Antibody: Biotinylated Goat anti-Rabbit IgG
-
Avidin-Biotin Complex (ABC) Kit
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Gelatin-coated microscope slides
-
Mounting medium
-
Vibratome or cryostat
-
24-well plates
-
Orbital shaker
-
Microscope
Procedure:
-
Animal Perfusion and Tissue Preparation: a. At the predetermined time point after this compound or vehicle administration, deeply anesthetize the animal with an appropriate anesthetic. b. Perform transcardial perfusion, first with ice-cold saline to clear the blood, followed by ice-cold 4% PFA in PBS. c. Carefully extract the brain and post-fix in 4% PFA overnight at 4°C. d. Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks (typically 24-48 hours). e. Cut 40 µm coronal sections through the brain region of interest (e.g., striatum) using a vibratome or a cryostat. f. Collect the free-floating sections in PBS or a cryoprotectant solution and store them at -20°C until use.
-
Immunohistochemical Staining: Perform all incubation and wash steps on an orbital shaker at room temperature unless otherwise specified. a. Wash sections three times for 10 minutes each in PBS. b. Quench endogenous peroxidase activity by incubating the sections in a solution of 1% H₂O₂ in PBS for 15 minutes. c. Wash sections three times for 10 minutes each in PBS. d. Permeabilize the tissue by incubating in PBS containing 0.3% Triton X-100 (PBST) for 20 minutes. e. Block non-specific antibody binding by incubating the sections in PBST containing 5% NGS for 1 hour. f. Incubate the sections in the primary antibody (rabbit anti-c-Fos) diluted in PBST with 2% NGS. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common. Incubate overnight at 4°C. g. The next day, wash the sections three times for 10 minutes each in PBST. h. Incubate in the biotinylated secondary antibody (goat anti-rabbit) diluted in PBST with 2% NGS for 2 hours at room temperature. i. Wash sections three times for 10 minutes each in PBST. j. Prepare the ABC reagent according to the manufacturer's instructions and incubate the sections in this solution for 1 hour. k. Wash sections three times for 10 minutes each in PBS. l. Prepare the DAB substrate solution according to the manufacturer's instructions. m. Incubate the sections in the DAB solution until the desired color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope. n. Stop the reaction by transferring the sections to PBS. o. Wash the sections thoroughly with PBS (three times for 5 minutes each).
-
Mounting and Coverslipping: a. Mount the stained sections onto gelatin-coated microscope slides. b. Allow the slides to air dry overnight. c. Dehydrate the sections through a series of graded ethanol solutions (e.g., 70%, 95%, 100%) and clear in xylene. d. Place a drop of mounting medium on the slide and apply a coverslip, avoiding air bubbles.
-
Analysis: a. Examine the sections under a bright-field microscope. c-Fos positive cells will exhibit a dark brown nuclear stain. b. Capture images of the regions of interest. c. Quantify the number of c-Fos positive cells using stereological methods or by counting cells within a defined area using image analysis software.
Application Notes and Protocols: Measuring Dopamine Release with Tavapadon using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, selective partial agonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease.[1][2][3] Its mechanism of action, which focuses on the D1/D5-mediated direct motor pathway, offers the potential for significant motor symptom improvement with a potentially reduced risk of the adverse effects associated with D2/D3 receptor agonists.[3][4] Understanding the in vivo pharmacodynamic profile of this compound, particularly its effect on dopamine release in key brain regions, is crucial for its continued development and for elucidating its therapeutic effects.
In vivo microdialysis is a powerful technique for monitoring the concentrations of endogenous substances, such as neurotransmitters, in the extracellular fluid of specific brain regions of freely moving animals.[5][6] This technique allows for the continuous sampling of the neurochemical environment, providing valuable insights into the effects of pharmacological agents on neurotransmitter dynamics.
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure dopamine release in the striatum of a rat model following the administration of this compound.
Key Experimental Protocols
I. Animal Preparation and Stereotaxic Surgery
This protocol is adapted from established methods for in vivo microdialysis in rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula (e.g., CMA 12)
-
Dental cement
-
Analgesic
Procedure:
-
Anesthetize the rat and mount it in a stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized based on a stereotaxic atlas.
-
Slowly lower the guide cannula to the target coordinates.
-
Secure the guide cannula to the skull using dental cement.
-
Administer post-operative analgesic and allow the animal to recover for at least 48 hours before the microdialysis experiment.
II. In Vivo Microdialysis Procedure
Materials:
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4)
-
Fraction collector (refrigerated if possible)
-
This compound solution for administration (vehicle to be determined based on solubility)
Procedure:
-
Gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the fraction collector.
-
After collecting a stable baseline (typically 3-4 samples), administer this compound (e.g., via intraperitoneal injection or oral gavage).
-
Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the effect of this compound on dopamine release.
-
At the end of the experiment, perfuse the probe with a high-potassium aCSF solution (e.g., 100 mM KCl) to evoke depolarization-induced dopamine release and confirm probe viability.
-
Euthanize the animal and perfuse with saline followed by formalin for histological verification of the probe placement.
III. Dopamine Analysis
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer, methanol, sodium dodecyl sulfate, and EDTA)
-
Dopamine standards
Procedure:
-
Inject a small volume (e.g., 10-20 µL) of each dialysate sample into the HPLC-ECD system.
-
Separate dopamine from other components in the dialysate using the C18 column.
-
Detect and quantify the dopamine concentration in each sample using the electrochemical detector.
-
Generate a standard curve using known concentrations of dopamine to accurately quantify the levels in the experimental samples.
-
Express the results as a percentage change from the baseline dopamine concentration.
Data Presentation
The following table represents hypothetical data illustrating the expected effect of this compound on striatal dopamine release as measured by in vivo microdialysis. As a partial D1/D5 agonist, this compound is not expected to directly stimulate dopamine release but may modulate it through feedback mechanisms. The data below reflects a modest, sustained increase in extracellular dopamine levels.
| Time Point (minutes) | Treatment | Dopamine Concentration (% of Baseline) |
| -60 to 0 | Baseline (aCSF) | 100 ± 5 |
| 0 | This compound (1 mg/kg, i.p.) | N/A |
| 20 | This compound | 115 ± 8 |
| 40 | This compound | 130 ± 10 |
| 60 | This compound | 145 ± 12 |
| 80 | This compound | 140 ± 11 |
| 100 | This compound | 135 ± 9 |
| 120 | This compound | 125 ± 7 |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow.
References
- 1. musechem.com [musechem.com]
- 2. news.abbvie.com [news.abbvie.com]
- 3. neurologylive.com [neurologylive.com]
- 4. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration | Springer Nature Experiments [experiments.springernature.com]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays for Motor Function with Tavapadon in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon (also known as CVL-751 or PF-06649751) is a novel, selective partial agonist of the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease (PD).[1][2] Its mechanism of action, which focuses on activating the direct pathway medium spiny neurons, offers the potential for robust motor symptom relief with a reduced risk of the adverse effects associated with D2/D3 receptor agonists.[3][4][5] Preclinical evaluation of this compound in non-human primate models of Parkinson's disease has demonstrated improvements in motor function comparable to levodopa.[1][3][4] To further investigate the efficacy of this compound and similar compounds on motor function at the preclinical level, a battery of behavioral assays in mouse models of Parkinson's disease is essential.
These application notes provide detailed protocols for a panel of commonly used behavioral assays to assess motor function in mice: the Rotarod test, the Open Field test, the Cylinder test, and the Grip Strength test. While specific quantitative data for this compound in these mouse models are not publicly available, this document presents illustrative data tables based on the expected therapeutic effects of a dopamine D1/D5 partial agonist. These tables are intended to serve as a template for researchers to structure their own findings.
Signaling Pathway of this compound
This compound selectively binds to and partially activates dopamine D1 and D5 receptors. This targeted activation of the direct pathway in the basal ganglia is hypothesized to restore motor control in Parkinson's disease.
Experimental Workflow for a Preclinical Study
A typical preclinical study to evaluate the efficacy of this compound on motor function in a mouse model of Parkinson's disease would follow a structured workflow.
Behavioral Assays: Protocols and Data Presentation
The following sections provide detailed protocols for key behavioral assays to assess motor function in mice. The accompanying data tables are illustrative and represent hypothetical outcomes of a study evaluating this compound in a 6-hydroxydopamine (6-OHDA) mouse model of Parkinson's disease.
Rotarod Test
Objective: To assess motor coordination and balance.
Protocol:
-
Apparatus: An automated rotarod apparatus with a textured rotating rod (e.g., 3 cm diameter for mice) and individual lanes for each mouse.
-
Acclimation: For three consecutive days prior to testing, acclimate the mice to the stationary and then slowly rotating rod (4 rpm) for 5 minutes each day.
-
Testing Procedure:
-
Place each mouse on the rotating rod, which is set to accelerate from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation.
-
Perform three trials per mouse with a 15-20 minute inter-trial interval.
-
The average latency to fall across the three trials is used for analysis.
-
-
Data Analysis: Compare the average latency to fall between the vehicle-treated and this compound-treated groups using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Illustrative Data:
| Treatment Group (6-OHDA Model) | Dose (mg/kg) | N | Average Latency to Fall (seconds) ± SEM |
| Sham + Vehicle | - | 10 | 280 ± 15 |
| 6-OHDA + Vehicle | - | 10 | 120 ± 12 |
| 6-OHDA + this compound | 1 | 10 | 180 ± 14 |
| 6-OHDA + this compound | 3 | 10 | 230 ± 16** |
| 6-OHDA + this compound | 10 | 10 | 260 ± 18*** |
| p<0.05, **p<0.01, ***p<0.001 compared to 6-OHDA + Vehicle group. |
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Protocol:
-
Apparatus: A square or circular arena (e.g., 40x40 cm) with high walls to prevent escape, equipped with an overhead video camera and tracking software.
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Testing Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
The tracking software will record various parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: Analyze the recorded parameters using a one-way ANOVA to compare between treatment groups.
Illustrative Data:
| Treatment Group (6-OHDA Model) | Dose (mg/kg) | N | Total Distance Traveled (cm) ± SEM | Time in Center (%) ± SEM | Rearing Frequency ± SEM |
| Sham + Vehicle | - | 10 | 3500 ± 250 | 15 ± 2.0 | 40 ± 5 |
| 6-OHDA + Vehicle | - | 10 | 1500 ± 180 | 8 ± 1.5 | 15 ± 3 |
| 6-OHDA + this compound | 1 | 10 | 2200 ± 200 | 10 ± 1.8 | 25 ± 4 |
| 6-OHDA + this compound | 3 | 10 | 2800 ± 220 | 12 ± 2.1 | 32 ± 4 |
| 6-OHDA + this compound | 10 | 10 | 3300 ± 240 | 14 ± 2.2 | 38 ± 5 |
| *p<0.05, **p<0.01, ***p<0.001 compared to 6-OHDA + Vehicle group. |
Cylinder Test
Objective: To assess forelimb use asymmetry, a measure of unilateral motor deficits.
Protocol:
-
Apparatus: A transparent cylinder (e.g., 9 cm diameter, 15 cm height for mice).
-
Testing Procedure:
-
Place the mouse in the cylinder and record its activity for 5 minutes.
-
An observer, blind to the treatment groups, will score the number of times the mouse rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.
-
-
Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of unilateral forelimb touches. Compare the percentages between groups using a one-way ANOVA. The formula for contralateral bias is: [((contralateral touches) - (ipsilateral touches)) / (total touches)] x 100.
Illustrative Data:
| Treatment Group (Unilateral 6-OHDA Model) | Dose (mg/kg) | N | Contralateral Forelimb Use (%) ± SEM |
| Sham + Vehicle | - | 10 | 48 ± 3.0 |
| 6-OHDA + Vehicle | - | 10 | 20 ± 2.5 |
| 6-OHDA + this compound | 1 | 10 | 30 ± 2.8 |
| 6-OHDA + this compound | 3 | 10 | 38 ± 3.1** |
| 6-OHDA + this compound | 10 | 10 | 45 ± 3.3*** |
| p<0.05, **p<0.01, ***p<0.001 compared to 6-OHDA + Vehicle group. |
Grip Strength Test
Objective: To measure forelimb and/or hindlimb muscle strength.
Protocol:
-
Apparatus: A grip strength meter with a horizontal bar or grid connected to a force gauge.
-
Testing Procedure:
-
Hold the mouse by the tail and allow it to grasp the bar or grid with its forelimbs.
-
Gently pull the mouse horizontally away from the meter until it releases its grip.
-
The peak force exerted by the mouse is recorded.
-
Perform three to five trials for each mouse and average the results.
-
-
Data Analysis: Compare the average grip strength (often normalized to body weight) between the different treatment groups using a one-way ANOVA.
Illustrative Data:
| Treatment Group (6-OHDA Model) | Dose (mg/kg) | N | Forelimb Grip Strength (grams) ± SEM |
| Sham + Vehicle | - | 10 | 120 ± 8 |
| 6-OHDA + Vehicle | - | 10 | 70 ± 6 |
| 6-OHDA + this compound | 1 | 10 | 85 ± 7 |
| 6-OHDA + this compound | 3 | 10 | 100 ± 8** |
| 6-OHDA + this compound | 10 | 10 | 115 ± 9*** |
| p<0.05, **p<0.01, ***p<0.001 compared to 6-OHDA + Vehicle group. |
Conclusion
The behavioral assays described in these application notes provide a robust framework for evaluating the therapeutic potential of this compound on motor function in mouse models of Parkinson's disease. The detailed protocols and illustrative data tables offer a comprehensive guide for researchers to design, execute, and interpret their preclinical studies. The selective activation of D1/D5 receptors by this compound holds promise for a novel therapeutic strategy for Parkinson's disease, and rigorous preclinical behavioral assessment is a critical step in its development.
References
- 1. drughunter.com [drughunter.com]
- 2. musechem.com [musechem.com]
- 3. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
Application Notes and Protocols for Electrophysiological Recording of Neurons Treated with Tavapadon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, orally available, selective partial agonist for the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease.[1] Its mechanism of action, centered on the activation of the D1/D5-mediated direct pathway in the basal ganglia, offers the potential for motor symptom improvement with a reduced risk of the adverse effects associated with non-selective dopamine agonists.[2] Understanding the electrophysiological consequences of this compound treatment on neuronal function is crucial for elucidating its therapeutic effects and potential side-effect profile. These application notes provide detailed protocols for in vitro and in vivo electrophysiological recordings to characterize the effects of this compound on neuronal activity, synaptic transmission, and plasticity.
Expected Electrophysiological Effects of D1/D5 Receptor Agonism
While specific electrophysiological data for this compound is not yet extensively published in peer-reviewed literature, the effects of other selective D1/D5 receptor agonists can provide an expected framework for its action. The following table summarizes quantitative data from studies on D1/D5 agonists, which are anticipated to be comparable to the effects of this compound.
| Parameter | Neuron Type | Agonist Used | Observed Effect | Reference |
| Neuronal Excitability | Thalamic Reticular Nucleus Neurons | SKF 38393 or SKF 81297 (10 µM) | Increase in input resistance by 9.3 ± 3.1 MΩ | [3] |
| GABAergic Transmission | Neostriatal Neurons | SKF 81297 | Reduction in peak GABA-evoked currents | [4] |
| Synaptic Plasticity (LTP) | CA1 Hippocampal Neurons | (+)bromo-APB, 6-chloro-PB, dihydrexidine | Increased magnitude of Long-Term Potentiation (LTP) by ~10-20% | |
| Firing Rate | Striatal Medium Spiny Neurons | D1 Antagonist (SCH 23390) | D1 receptor blockade had less substantial effects on firing rate compared to D2 blockade, but dramatically affected synchrony. | [5] |
Table 1: Summary of Expected Electrophysiological Effects of D1/D5 Receptor Agonism. This table provides a summary of quantitative data from studies using selective D1/D5 receptor agonists, which can be used as a reference for designing and interpreting experiments with this compound.
Signaling Pathway
The therapeutic effects of this compound are mediated through the activation of the dopamine D1 receptor signaling cascade. Upon binding, this compound, as a partial agonist, is expected to stimulate Gαs/olf-coupled proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to a state of enhanced phosphorylation of numerous substrates that ultimately modulate neuronal excitability, synaptic transmission, and gene expression.
Figure 1: this compound-activated D1 Receptor Signaling Pathway. This diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the D1 dopamine receptor.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol describes the whole-cell patch-clamp recording from medium spiny neurons (MSNs) in acute brain slices to investigate the effects of this compound on intrinsic excitability and synaptic transmission.
Materials:
-
Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)
-
Intracellular solution (e.g., K-gluconate based)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Patch pipettes (3-6 MΩ)
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.
-
Cut coronal slices (250-300 µm) containing the striatum using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (2-3 ml/min) at 30-32°C.
-
Visualize MSNs in the dorsal striatum using DIC optics.
-
Approach a neuron with a patch pipette filled with intracellular solution and establish a gigaohm seal.
-
Rupture the membrane to achieve whole-cell configuration.
-
-
Data Acquisition:
-
Intrinsic Excitability: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to assess membrane potential, input resistance, firing threshold, and action potential frequency.
-
Synaptic Transmission: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) or at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).
-
-
This compound Application:
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply this compound at the desired concentration(s).
-
Record for 10-20 minutes in the presence of the drug.
-
Perform a washout by perfusing with drug-free aCSF for at least 20 minutes.
-
-
Data Analysis:
-
Analyze changes in intrinsic properties (e.g., resting membrane potential, input resistance, action potential firing rate) before, during, and after this compound application.
-
Analyze changes in the frequency, amplitude, and kinetics of sEPSCs and sIPSCs.
-
Figure 2: Experimental Workflow for In Vitro Patch-Clamp Recordings. This flowchart outlines the key steps for investigating the effects of this compound on neuronal properties using the patch-clamp technique.
In Vivo Electrophysiology: Single-Unit Recording
This protocol describes single-unit extracellular recordings in an anesthetized or freely moving rodent model to assess the effects of systemic or local this compound administration on the firing rate and pattern of striatal neurons.
Materials:
-
Stereotaxic apparatus
-
High-impedance microelectrodes (e.g., tungsten or glass)
-
Electrophysiology recording system (amplifier, filter, data acquisition)
-
Anesthesia (e.g., isoflurane, urethane)
-
Surgical tools
-
This compound solution for injection (systemic or local)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., dorsal striatum).
-
-
Electrode Implantation:
-
Slowly lower the microelectrode to the stereotaxic coordinates of the target area.
-
Identify putative MSNs based on their characteristic firing patterns.
-
-
Recording and Drug Administration:
-
Record baseline neuronal activity for a stable period (e.g., 15-30 minutes).
-
Administer this compound either systemically (e.g., intraperitoneal injection) or locally via a microinjection cannula placed near the recording electrode.
-
Continue recording for at least 60-90 minutes post-injection to observe the full effect and potential recovery.
-
-
Data Analysis:
-
Spike sort the recorded data to isolate single units.
-
Analyze changes in the firing rate, firing pattern (e.g., burst analysis), and inter-spike intervals of individual neurons before and after this compound administration.
-
Figure 3: Experimental Workflow for In Vivo Single-Unit Recordings. This diagram shows the sequence of steps for studying the effects of this compound on neuronal activity in a live animal model.
Discussion
The provided protocols offer a robust framework for the electrophysiological characterization of this compound. The in vitro patch-clamp approach allows for a detailed investigation of the drug's effects on the intrinsic properties of neurons and synaptic transmission with high resolution. The in vivo single-unit recording protocol provides insights into how this compound modulates neuronal activity within the complex, intact neural circuits of the brain.
It is important to note that as a partial agonist, the effects of this compound may be dependent on the endogenous dopamine tone of the preparation. Therefore, experiments in models with dopamine depletion (e.g., 6-OHDA lesioned animals) will be highly relevant for understanding its therapeutic action in Parkinson's disease. The data generated from these studies will be critical for building a comprehensive understanding of this compound's mechanism of action and for guiding its clinical development.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | Dissociable effects of dopamine on neuronal firing rate and synchrony in the dorsal striatum [frontiersin.org]
Tavapadon in MPTP-Induced Parkinson's Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon (also known as CVL-751 and PF-06649751) is a novel, orally available partial agonist with high selectivity for the dopamine D1 and D5 receptors.[1][2] It is under investigation as a treatment for Parkinson's disease (PD).[1] The primary pathology of Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), leading to a dopamine deficit in the striatum and causing the characteristic motor symptoms of the disease.[3][4] this compound's mechanism of action, which focuses on the D1/D5-mediated direct pathway of motor control, offers a potentially differentiated therapeutic approach compared to levodopa and D2/D3 receptor agonists.[5][6]
Preclinical evaluation of novel therapeutics in robust animal models is a critical step in drug development. The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced model of Parkinson's disease in non-human primates is considered a gold standard.[3][5] This model recapitulates many of the key motor symptoms and the underlying dopaminergic neurodegeneration seen in human PD.[3][5] This document provides a summary of the available data on this compound's use in MPTP-induced Parkinson's disease models, along with detailed protocols for key experiments to facilitate further research.
Mechanism of Action: D1/D5 Partial Agonism
This compound acts as a partial agonist at D1 and D5 dopamine receptors, with significantly lower affinity for D2-like receptors.[3] The D1 and D5 receptors are primarily coupled to the Gs/Golf protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is crucial for the function of the direct pathway in the basal ganglia, which facilitates movement.
A key feature of this compound is its biased agonism. Compared to endogenous dopamine, it shows reduced recruitment of β-arrestin.[7] This is hypothesized to prevent receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect with a reduced risk of motor fluctuations.[7]
Quantitative Data from Preclinical Studies
The primary preclinical data for this compound comes from a study utilizing a non-human primate (NHP) model of parkinsonism induced by MPTP.[8] The key findings from this research, which compared this compound (CVL-751) to levodopa (L-DOPA), are summarized below.
Table 1: Behavioral Efficacy of this compound in MPTP-Treated Non-Human Primates
| Parameter | This compound (0.1 mg/kg) | This compound (0.15 mg/kg) | Levodopa | Reference |
| Improvement in Movement/Disability | Comparable to Levodopa | - | Comparable to this compound | [8] |
| Duration of Efficacy | > 2x longer than Levodopa | Improved duration vs. Levodopa | Shorter than this compound | [5][7] |
| Disability-Free Time (approx. min) | 350 | - | 120 | [9] |
| Dyskinesia | Less than Levodopa | Mild | Severe | [8][9] |
Table 2: Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
| Peak D1 Receptor Occupancy (at 0.1 mg/kg) | ~48% | [7] |
| Receptor Binding Affinity (Ki) | D1: 9 nM, D5: 13 nM | [3] |
| Intrinsic Activity (% of Dopamine) | D1: 65%, D5: 81% | [3] |
Experimental Protocols
The following are representative protocols for the use of this compound in an MPTP-induced non-human primate model of Parkinson's disease. Note that the exact protocols from the key preclinical study by Young et al. (2020) are not publicly available; therefore, these have been synthesized from established methodologies in the field.
MPTP Induction of Parkinsonism in Non-Human Primates
Objective: To induce a stable parkinsonian phenotype through the selective destruction of dopaminergic neurons.
Materials:
-
Non-human primates (e.g., Macaques, Squirrel monkeys)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline for injection
-
Appropriate personal protective equipment (PPE)
-
Veterinary support and monitoring equipment
Protocol:
-
Animal Selection and Acclimation: House animals in accordance with institutional guidelines and allow for an adequate acclimation period. Obtain baseline behavioral assessments.
-
MPTP Preparation: On the day of injection, dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 0.2-0.5 mg/kg). Handle with extreme caution in a certified chemical fume hood.
-
Administration: Administer MPTP via intramuscular (IM) or intravenous (IV) injection. A common regimen is a series of injections over several days (e.g., once daily for 4-5 days) until stable parkinsonian symptoms emerge.[3] The dose and frequency should be titrated based on the species and individual animal's response.[10]
-
Monitoring: Closely monitor animals for the development of parkinsonian signs (bradykinesia, rigidity, postural instability) and any adverse health effects.[10] Provide supportive care as needed.
-
Stabilization: Allow a stabilization period of 3-6 weeks after the final MPTP injection for the parkinsonian state to become chronic and stable before initiating drug trials.
This compound Administration and Behavioral Assessment
Objective: To evaluate the efficacy of this compound in reversing MPTP-induced motor deficits and to assess for potential side effects like dyskinesia.
Materials:
-
MPTP-lesioned non-human primates with stable parkinsonism
-
This compound (CVL-751)
-
Vehicle for this compound (e.g., sterile water or other appropriate vehicle)
-
Levodopa/carbidopa (for comparison)
-
Video recording equipment
-
Standardized parkinsonian and dyskinesia rating scales
Protocol:
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and Levodopa on each day of testing.
-
Dosing: Administer this compound orally (e.g., via gavage) at various doses (e.g., 0.05, 0.1, 0.15 mg/kg). A crossover design where each animal receives each treatment (vehicle, different doses of this compound, Levodopa) on separate days is recommended. Ensure an adequate washout period between treatments.
-
Behavioral Scoring:
-
Videotape the animals in their home cages at baseline (pre-dose) and at regular intervals post-dosing (e.g., every 30 minutes for 4-6 hours).
-
Two trained observers, blinded to the treatment, should score the videos using a validated parkinsonian rating scale and a dyskinesia rating scale.[7][8]
-
Parkinsonian Score: Assess signs such as motor activity, bradykinesia, posture, and tremor.[9]
-
Dyskinesia Score: Quantify the severity and duration of any abnormal involuntary movements (chorea, dystonia).[7]
-
-
Data Analysis: Analyze the change in parkinsonian scores from baseline for each treatment group. Compare the efficacy and duration of action of this compound to Levodopa. Quantify the incidence and severity of dyskinesia for each compound.
Neurochemical and Histological Analysis
Objective: To quantify the extent of the dopaminergic lesion and to assess any potential neuroprotective effects of the treatment.
Materials:
-
Brain tissue from experimental animals
-
High-performance liquid chromatography (HPLC) system for neurochemical analysis
-
Microtome or cryostat
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase [TH])
-
Microscope and imaging system
-
Stereology software
Protocol - Neurochemical Analysis:
-
Tissue Dissection: At the end of the study, euthanize the animals and rapidly dissect the brains. Isolate the striatum from both hemispheres.
-
Sample Preparation: Homogenize the striatal tissue in an appropriate buffer.
-
HPLC Analysis: Use HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).
-
Data Analysis: Compare the levels of dopamine and metabolites in the MPTP-lesioned animals (vehicle-treated) to unlesioned controls and this compound-treated groups.
Protocol - Histological Analysis:
-
Tissue Processing: Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde). Post-fix the brain and then cryoprotect in sucrose solutions.
-
Sectioning: Cut serial sections through the substantia nigra using a cryostat or microtome.
-
Immunohistochemistry:
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to label dopaminergic neurons.
-
Use an appropriate secondary antibody and detection system (e.g., DAB or fluorescence).
-
-
Stereological Counting:
-
Use an unbiased stereological method (e.g., the optical fractionator) to estimate the total number of TH-positive neurons in the substantia nigra pars compacta.
-
-
Data Analysis: Compare the number of surviving TH-positive neurons in the MPTP-vehicle group to the MPTP-Tavapadon group and unlesioned controls to determine the extent of the lesion and any neuroprotective effect.
Conclusion
Preclinical studies in the MPTP non-human primate model demonstrate that this compound is effective at improving motor symptoms with a profile that suggests a lower risk of dyskinesia and a longer duration of action compared to levodopa.[7][8] Its selective D1/D5 partial agonism represents a targeted approach to stimulating the direct motor pathway. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in a clinically relevant model of Parkinson's disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reliability and validity of a new global dyskinesia rating scale in the MPTP-lesioned non-human primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Calcium Imaging of Neuronal Activity in Response to Tavapadon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, orally administered partial agonist with high selectivity for the dopamine D1 and D5 receptors, currently under investigation for the treatment of Parkinson's disease.[1][2] Its mechanism of action, focused on the D1/D5-mediated direct pathway in the basal ganglia, is anticipated to improve motor control with a potentially lower risk of the adverse effects associated with D2/D3 receptor agonists.[1][3] These application notes provide a detailed protocol for utilizing calcium imaging to investigate the dose-dependent effects of this compound on neuronal activity. Calcium imaging serves as a powerful tool to visualize and quantify changes in intracellular calcium ([Ca2+])i, a key second messenger that reflects neuronal depolarization and signaling pathway activation.
Mechanism of Action and Expected Effects on Neuronal Calcium
This compound's partial agonism at D1 and D5 receptors primarily activates the Gs alpha subunit of G-protein coupled receptors. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, including ion channels and transcription factors, ultimately modulating neuronal excitability.
While the primary D1/D5 pathway does not directly trigger large-scale calcium influx, it can influence intracellular calcium dynamics through several mechanisms:
-
Modulation of Voltage-Gated Calcium Channels (VGCCs): PKA-mediated phosphorylation can enhance the activity of L-type calcium channels, leading to increased calcium influx upon neuronal depolarization.
-
Interaction with other receptors: D1 receptor activation can modulate the function of other receptors, such as NMDA receptors, which are permeable to calcium.
-
Release from intracellular stores: In some neuronal populations, the cAMP pathway can interact with signaling cascades that lead to the release of calcium from the endoplasmic reticulum.
Therefore, it is hypothesized that this compound will lead to a dose-dependent increase in the frequency and amplitude of spontaneous calcium transients in neuronal cultures, reflecting an overall increase in neuronal excitability and activity.
Data Presentation
The following tables represent hypothetical quantitative data from a calcium imaging experiment investigating the effects of this compound on primary striatal neuron cultures.
Table 1: Dose-Dependent Effects of this compound on Neuronal Calcium Transients
| This compound Concentration (nM) | Percentage of Active Neurons (%) | Mean Peak Amplitude (ΔF/F₀) | Mean Frequency (events/min) |
| 0 (Vehicle Control) | 15.2 ± 2.1 | 0.8 ± 0.1 | 1.2 ± 0.3 |
| 1 | 22.5 ± 3.5 | 1.1 ± 0.2 | 2.5 ± 0.5 |
| 10 | 45.8 ± 5.2 | 1.9 ± 0.3 | 4.8 ± 0.7 |
| 100 | 68.3 ± 6.1 | 2.5 ± 0.4 | 7.1 ± 0.9 |
| 1000 | 70.1 ± 5.8 | 2.6 ± 0.4 | 7.5 ± 1.1 |
Data are presented as mean ± standard error of the mean (SEM) from n=5 independent experiments.
Table 2: Kinetic Parameters of Calcium Transients in Response to this compound (100 nM)
| Parameter | Vehicle Control | This compound (100 nM) |
| Rise Time (ms) | 250 ± 30 | 230 ± 25 |
| Decay Time (ms) | 850 ± 70 | 950 ± 85 |
Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Primary Striatal Neuron Culture
-
Tissue Dissection: Dissect striatal tissue from embryonic day 18 (E18) rat pups in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Dissociation: Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C. Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto poly-D-lysine coated glass-bottom dishes at a density of 2 x 10^5 cells/cm².
-
Culture Medium: Culture the neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Experiments are typically performed on days in vitro (DIV) 10-14.
Protocol 2: Calcium Imaging using Fluo-4 AM
-
Dye Loading:
-
Prepare a 2 µM Fluo-4 AM loading solution in artificial cerebrospinal fluid (aCSF) containing: 124 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 25 mM HEPES, and 30 mM glucose, pH 7.4.
-
Add Pluronic F-127 (0.02%) to the loading solution to aid in dye dispersal.
-
Remove the culture medium from the neuronal cultures and wash twice with aCSF.
-
Incubate the neurons in the Fluo-4 AM loading solution for 30 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the neurons three times with aCSF to remove excess dye.
-
Incubate the cells in aCSF for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fluo-4 AM.
-
-
Image Acquisition:
-
Place the culture dish on the stage of an inverted fluorescence microscope equipped with a high-speed camera.
-
Excite Fluo-4 at 488 nm and collect emission at 510-550 nm.
-
Acquire baseline fluorescence images for 5 minutes at a frame rate of 10 Hz.
-
-
This compound Application:
-
Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in aCSF.
-
Apply the vehicle control or different concentrations of this compound to the neurons using a perfusion system.
-
Continue image acquisition for at least 15 minutes after drug application.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Identify and quantify calcium transients based on their amplitude and frequency.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for calcium imaging.
References
Application Notes and Protocols for Evaluating the Cognitive Effects of Tavapadon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, selective partial agonist of the dopamine D1 and D5 receptors under investigation for the treatment of Parkinson's disease (PD).[1] While its primary therapeutic target is the motor symptoms of PD, the unique mechanism of action of this compound presents a compelling rationale for evaluating its potential effects on cognitive function. Cognitive impairment is a common and debilitating non-motor symptom of Parkinson's disease, significantly impacting patients' quality of life.[2][3][4][5] This document provides detailed application notes and protocols for designing and implementing a clinical study to assess the cognitive effects of this compound in individuals with Parkinson's disease.
The protocols outlined below are designed to be comprehensive, utilizing validated and sensitive neuropsychological assessments to capture a wide range of cognitive domains known to be affected in Parkinson's disease, including executive function, attention, memory, and visuospatial abilities.[2][3][6]
Study Objectives
The primary objective of this study is to evaluate the effect of this compound on cognitive function in patients with Parkinson's disease compared to a placebo. Secondary objectives include assessing the impact of this compound on specific cognitive domains, evaluating changes in cognitive function over time, and correlating cognitive changes with motor symptom improvement and other clinical outcomes.
Study Design
A randomized, double-blind, placebo-controlled, longitudinal study design is recommended.[7][8][9] Participants will be randomly assigned to receive either this compound or a placebo for a predefined study period (e.g., 24 weeks), with cognitive assessments conducted at baseline and at specified follow-up intervals.
Inclusion Criteria:
-
Diagnosis of idiopathic Parkinson's disease.
-
Age between 50 and 80 years.
-
Stable dose of any concomitant anti-Parkinsonian medication for at least 30 days prior to baseline.
-
Demonstrates mild cognitive impairment (MCI) at screening, as determined by a Montreal Cognitive Assessment (MoCA) score between 18-25.[10]
-
Signed informed consent.
Exclusion Criteria:
-
Diagnosis of dementia.
-
Presence of other neurological or psychiatric conditions that could significantly affect cognition.
-
Use of medications known to significantly impact cognitive function (e.g., anticholinergics, certain antidepressants).
-
History of deep brain stimulation.
Cognitive Assessment Battery
A comprehensive battery of neuropsychological tests should be administered to assess a range of cognitive domains. The following combination of assessments is recommended:
-
Global Cognition: Montreal Cognitive Assessment (MoCA)[11][12][13][14]
-
Computerized Cognitive Battery: Cambridge Neuropsychological Test Automated Battery (CANTAB)[15][16][17][18][19]
-
Clinical Rating Scale: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part I - Cognitive Impairment section.[20][21][22][23][24]
Data Presentation
Quantitative data from the cognitive assessments should be summarized in the following tables for clear comparison between the this compound and Placebo groups at each study visit.
Table 1: Participant Demographics and Baseline Characteristics
| Characteristic | This compound (n=) | Placebo (n=) | p-value |
| Age (years), mean (SD) | |||
| Sex (Male/Female), n (%) | |||
| Education (years), mean (SD) | |||
| Disease Duration (years), mean (SD) | |||
| MDS-UPDRS Part III Score, mean (SD) | |||
| MoCA Score, mean (SD) |
Table 2: Montreal Cognitive Assessment (MoCA) Scores
| Visit | This compound (mean (SD)) | Placebo (mean (SD)) | Change from Baseline (mean (SD)) | p-value |
| Baseline | N/A | |||
| Week 12 | ||||
| Week 24 |
Table 3: CANTAB Cognitive Domain Scores (Z-scores)
| Cognitive Domain | Visit | This compound (mean (SD)) | Placebo (mean (SD)) | Change from Baseline (mean (SD)) | p-value |
| Executive Function | Baseline | N/A | |||
| Week 12 | |||||
| Week 24 | |||||
| Attention | Baseline | N/A | |||
| Week 12 | |||||
| Week 24 | |||||
| Episodic Memory | Baseline | N/A | |||
| Week 12 | |||||
| Week 24 | |||||
| Visuospatial Memory | Baseline | N/A | |||
| Week 12 | |||||
| Week 24 |
Table 4: MDS-UPDRS Part I - Cognitive Impairment Scores
| Visit | This compound (mean (SD)) | Placebo (mean (SD)) | Change from Baseline (mean (SD)) | p-value |
| Baseline | N/A | |||
| Week 12 | ||||
| Week 24 |
Experimental Protocols
Protocol for Montreal Cognitive Assessment (MoCA)
Objective: To assess global cognitive function.
Materials:
-
MoCA test form (latest version).
-
Pencil and eraser.
-
Quiet, well-lit room.
Procedure:
-
Administration: The test should be administered by a trained and certified rater. The instructions for each task must be delivered exactly as stated in the official MoCA administration guidelines.
-
Domains Assessed: The MoCA assesses several cognitive domains including:
-
Visuospatial/Executive (Trail Making, Cube Copy, Clock Draw).[11][14]
-
Naming (Lion, Rhinoceros, Camel).[11]
-
Attention (Digit Span Forward and Backward, Vigilance, Serial 7s).[11][13]
-
Language (Sentence Repetition, Phonemic Fluency).[11]
-
Abstraction (Similarities between two items).[11]
-
Delayed Recall (Recall of the 5 nouns).[14]
-
-
Scoring: Scoring is to be completed according to the official MoCA scoring instructions. A total score out of 30 is calculated. A score of 26 or above is generally considered normal.[10] One point is added to the total score for individuals with 12 years or less of formal education.[13]
Protocol for Cambridge Neuropsychological Test Automated Battery (CANTAB)
Objective: To obtain objective and sensitive measures of specific cognitive domains.
Materials:
-
Tablet computer with the CANTAB software installed.
-
Quiet testing environment, free from distractions.
Procedure:
-
Test Selection: The following CANTAB tests are recommended for this study to target cognitive domains relevant to Parkinson's disease:
-
Administration: The tests are administered via a touchscreen interface. Standardized on-screen instructions are provided to the participant. A trained administrator should be present to set up the equipment and ensure the participant understands the tasks.
-
Data Collection: The software automatically records a wide range of performance metrics, including accuracy, response latencies, and error types. This allows for a more detailed analysis of cognitive processes than traditional paper-and-pencil tests.
Protocol for MDS-UPDRS Part I - Cognitive Impairment
Objective: To assess the impact of cognitive impairment on daily living from the perspective of the patient and/or caregiver.
Materials:
-
MDS-UPDRS Part I questionnaire.
Procedure:
-
Administration: This section is administered as a structured interview by a trained clinician. The questions relate to cognitive impairment experienced over the past week.
-
Scoring: The clinician rates the severity of cognitive impairment on a 5-point scale (0=normal, 4=severe) based on the patient's and caregiver's responses.[20] The rating should reflect the impact of cognitive symptoms on daily functioning.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's signaling cascade.
Experimental Workflow
Caption: Longitudinal study workflow.
Logical Relationships in Cognitive Assessment
Caption: Cognitive assessment strategy.
References
- 1. musechem.com [musechem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Acute and chronic cognitive effects of levodopa and dopamine agonists on patients with Parkinson’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Longitudinal study of normal cognition in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Longitudinal study of normal cognition in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. getlabtest.com [getlabtest.com]
- 11. concordia.ca [concordia.ca]
- 12. Montreal Cognitive Assessment (MoCA) – Strokengine [strokengine.ca]
- 13. smchealth.org [smchealth.org]
- 14. Montreal Cognitive Assessment - Wikipedia [en.wikipedia.org]
- 15. thekingsleyclinic.com [thekingsleyclinic.com]
- 16. Digital cognitive assessments - Cambridge Cognition [cambridgecognition.com]
- 17. Assessment of cognitive domains in major depressive disorders using the Cambridge Neuropsychological Test Automated Battery (CANTAB): Systematic review and meta-analysis of cross-sectional and longitudinal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cognitive function - Cambridge Cognition [cambridgecognition.com]
- 20. uwo.ca [uwo.ca]
- 21. Relationship of Movement Disorders Society–Unified Parkinson's Disease Rating Scale Nonmotor Symptoms to Cognitive Functioning in Patients with Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MDS-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) [movementdisorders.org]
- 23. movementdisorders.org [movementdisorders.org]
- 24. MDS Unified Parkinson's Disease Rating Scale (MDS-UPDRS) | Parkinson's UK [parkinsons.org.uk]
Application Notes and Protocols for Long-Term Behavioral Studies with Tavapadon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon (also known as CVL-751 and PF-06649751) is a novel, selective partial agonist of the dopamine D1 and D5 receptors under investigation for the treatment of Parkinson's disease.[1][2] Its mechanism of action, which focuses on the D1/D5 pathway, offers the potential for motor symptom improvement with a reduced risk of the side effects associated with D2/D3 receptor agonists.[2] These application notes provide detailed protocols for the administration of this compound in long-term behavioral studies in rodent models of Parkinson's disease, enabling researchers to assess its therapeutic potential and long-term efficacy.
Mechanism of Action
This compound is a partial agonist at D1 and D5 dopamine receptors, with significantly lower affinity for D2, D3, and D4 receptors.[1] This selectivity is believed to contribute to its favorable side-effect profile. As a partial agonist, this compound provides a balanced level of receptor stimulation, avoiding the over-activation that can be caused by full agonists.[2]
Signaling Pathway
Upon binding to the D1/D5 receptors, this compound initiates a Gs/Golf protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression. Additionally, D1 receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate its own signaling pathways. This compound's partial agonism may lead to biased signaling, potentially favoring the G-protein pathway over β-arrestin recruitment, which could contribute to its sustained therapeutic effects.
Caption: this compound Signaling Pathway
Data Presentation
The following tables summarize key quantitative data for this compound based on available preclinical and clinical information.
Table 1: Receptor Binding Affinity and Functional Activity
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (Intrinsic Activity, % of Dopamine) |
| Dopamine D1 | 9 | 65% |
| Dopamine D5 | 13 | 81% |
| Dopamine D2 | ≥ 4,870 | No significant activity |
| Dopamine D3 | ≥ 6,720 | No significant activity |
| Dopamine D4 | ≥ 4,870 | No significant activity |
Data sourced from multiple in vitro studies.[1]
Table 2: Pharmacokinetic Parameters (Non-Human Primates)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours |
| Receptor Occupancy at 0.1 mg/kg | ~48% at D1 receptors |
Note: Detailed pharmacokinetic data in rodents for long-term studies is limited in publicly available literature. These values from non-human primate studies provide an initial reference.
Experimental Protocols
The following protocols are designed for long-term behavioral studies of this compound in rodent models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA) lesion model.
General Experimental Workflow
Caption: General Experimental Workflow
Protocol 1: Drug Preparation and Administration
Objective: To prepare and administer this compound to rodents for long-term behavioral studies.
Materials:
-
This compound (CVL-751) powder
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Oral gavage needles (for rats or mice)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This can serve as a suitable vehicle for oral administration. For subcutaneous injection, sterile saline may be considered, though solubility should be confirmed.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, or 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Suspend the powder in the prepared vehicle to the final desired concentration.
-
Vortex the suspension thoroughly to ensure homogeneity.
-
Use a sonicator to aid in the suspension of the compound if necessary.
-
Prepare fresh solutions daily to ensure stability.
-
-
Administration:
-
Oral Gavage:
-
Administer the this compound suspension once daily via oral gavage. The volume should be adjusted based on the animal's weight (e.g., 5 ml/kg for rats).
-
-
Subcutaneous Injection:
-
If this route is chosen, ensure the formulation is suitable for injection. Administer the solution subcutaneously in the scruff of the neck.
-
-
-
Dosing Schedule:
-
For long-term studies, a once-daily administration schedule is recommended, reflecting the drug's pharmacokinetic profile.
-
The duration of the study will depend on the specific research question, but can range from several weeks to months.
-
Protocol 2: Rotational Behavior Assessment (in 6-OHDA Lesioned Rats)
Objective: To assess the effect of this compound on motor asymmetry.
Materials:
-
Automated rotometer system or a circular arena for manual scoring
-
Video recording equipment (for manual scoring)
-
Apomorphine or amphetamine (for inducing rotations)
Procedure:
-
Habituation:
-
Habituate the animals to the testing arena for at least 15-30 minutes on the day before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle at the designated time before the test (e.g., 60 minutes prior).
-
-
Induction of Rotations:
-
Administer a dopamine agonist such as apomorphine (e.g., 0.05-0.5 mg/kg, s.c.) or amphetamine (e.g., 2.5-5 mg/kg, i.p.) to induce rotational behavior.
-
-
Data Collection:
-
Place the animal in the rotometer and record the number of full 360° turns, both ipsilateral and contralateral to the lesion, over a period of 60-90 minutes.
-
-
Analysis:
-
Calculate the net rotations (contralateral - ipsilateral turns) or the total number of contralateral rotations. A reduction in net contralateral rotations in this compound-treated animals compared to vehicle-treated animals indicates a therapeutic effect.
-
Protocol 3: Cylinder Test
Objective: To assess forelimb use asymmetry.
Materials:
-
Transparent cylinder (appropriate size for the animal, e.g., 20 cm diameter for rats)
-
Video recording equipment
Procedure:
-
Test Arena:
-
Place the animal in the center of the transparent cylinder.
-
-
Recording:
-
Videotape the animal's exploratory behavior for 5-10 minutes.
-
-
Scoring:
-
During offline video analysis, score the number of times the animal rears and touches the cylinder wall with its left forelimb, right forelimb, or both simultaneously.
-
-
Analysis:
-
Calculate the percentage of contralateral forelimb use relative to the total number of wall touches. An increase in contralateral forelimb use in this compound-treated animals suggests an improvement in motor function.
-
Protocol 4: Skilled Reaching Task
Objective: To evaluate fine motor control and learning.
Materials:
-
Skilled reaching chamber with a narrow slit for the animal to reach through
-
Food pellets (e.g., sugar pellets)
-
Video recording equipment
Procedure:
-
Food Restriction and Habituation:
-
Slightly food-restrict the animals to motivate them to perform the task.
-
Habituate the animals to the testing chamber.
-
-
Training:
-
Train the animals to reach through the slit to retrieve a food pellet. This may take several days to weeks.
-
-
Testing:
-
Once the animals have reached a stable baseline performance, begin the drug treatment phase.
-
On testing days, administer this compound or vehicle at a set time before the session.
-
Present a set number of pellets (e.g., 20-50) and record the animal's performance.
-
-
Scoring:
-
Score the number of successful retrieves, misses, and drops.
-
-
Analysis:
-
Calculate the success rate (successful retrieves / total attempts). An increased success rate in the this compound group indicates an improvement in skilled motor function.
-
Conclusion
These application notes provide a framework for conducting long-term behavioral studies with this compound in rodent models of Parkinson's disease. The provided protocols for drug administration and behavioral testing can be adapted to specific research needs. Careful consideration of dosing, vehicle selection, and behavioral endpoints will be crucial for obtaining robust and meaningful data on the long-term therapeutic potential of this compound.
References
Application Notes & Protocols for the Quantification of Tavapadon in Plasma and Brain Tissue
Disclaimer: To date, no specific, validated analytical method for the quantification of Tavapadon in biological matrices has been published in the public domain. The following application notes and protocols describe a representative, scientifically plausible liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This hypothetical method is based on established bioanalytical techniques for similar small molecule drugs and the known physicochemical properties of this compound. This protocol should be fully validated in accordance with regulatory guidelines before its use in preclinical or clinical studies.
Introduction
This compound is a selective partial agonist of the D1 and D5 dopamine receptors under investigation for the treatment of Parkinson's disease.[1] Accurate quantification of this compound in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This document provides a detailed, representative protocol for the determination of this compound concentrations using a robust and sensitive LC-MS/MS method.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₆F₃N₃O₃ | [2] |
| Molecular Weight | 391.3 g/mol | [2] |
| Solubility | Soluble in DMSO | [3] |
| logP | ~3.6 | [4] |
Method Principle
This method employs solid-phase extraction (SPE) for the isolation of this compound from plasma and brain tissue homogenates. The extracted analyte is then separated from endogenous interferences using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An appropriate internal standard (IS), structurally similar to this compound (e.g., a stable isotope-labeled version), should be used to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d4)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K₂EDTA)
-
Rat or mouse brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
-
SPE cartridges (e.g., Mixed-mode Cation Exchange)
Instrumentation
-
UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Tissue homogenizer
-
SPE manifold
Sample Preparation
Plasma:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 25 µL of IS working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Proceed to Solid-Phase Extraction.
Brain Tissue:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold PBS.
-
Homogenize the tissue until a uniform suspension is achieved.
-
To 100 µL of brain homogenate, add 25 µL of IS working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant and proceed to Solid-Phase Extraction.
Solid-Phase Extraction (SPE) Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling of D1 and D5 dopamine receptors to multiple G proteins: Implications for understanding the diversity in receptor-G protein coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
Application Notes and Protocols: Investigating the Neuroprotective Properties of Tavapadon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tavapadon is a novel, orally administered, selective partial agonist for the dopamine D1 and D5 receptors, currently under investigation for the symptomatic treatment of Parkinson's disease (PD).[1][2][3] Its mechanism of action, which focuses on the D1/D5-mediated direct pathway in the basal ganglia, offers the potential for robust motor symptom control with a potentially favorable side effect profile compared to existing dopaminergic therapies that also modulate D2/D3 receptors.[2][4] Beyond symptomatic relief, the activation of D1/D5 receptors has been linked to cellular signaling cascades associated with neuroprotection, a critical unmet need in the management of neurodegenerative disorders like PD.[5][6][7]
These application notes provide a comprehensive experimental framework to investigate the potential neuroprotective properties of this compound. The following protocols are designed for in vitro and in vivo models of Parkinson's disease, enabling a thorough assessment of this compound's ability to mitigate neuronal cell death, oxidative stress, and mitochondrial dysfunction.
Proposed Neuroprotective Signaling Pathway of this compound
The neuroprotective effects of this compound are hypothesized to be mediated through the activation of D1/D5 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][8] This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate and activate the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of pro-survival genes, including brain-derived neurotrophic factor (BDNF) and anti-apoptotic proteins like Bcl-2.
In Vitro Experimental Design
Objective
To determine the neuroprotective efficacy of this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human dopaminergic neuronal cell line (SH-SY5Y).
Experimental Workflow
Protocols
1. Cell Culture and Differentiation
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To induce a dopaminergic neuron-like phenotype, culture cells in medium containing 10 µM all-trans-retinoic acid for 5-7 days.
2. This compound Pre-treatment and 6-OHDA Insult
-
Plate differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 24 hours. Include a vehicle control group.
-
Following pre-treatment, expose the cells to 100 µM 6-OHDA for 24 hours to induce neurotoxicity. A control group without 6-OHDA should also be included.
3. Assessment of Neuroprotection
-
Cell Viability (MTT Assay):
-
After the 6-OHDA incubation, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
Apoptosis (Caspase-3 Activity Assay):
-
Lyse the cells and incubate the lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline released.
-
Express caspase-3 activity relative to the control group.
-
-
Oxidative Stress (ROS Assay):
-
Load cells with 2',7'-dichlorofluorescin diacetate (DCFDA) dye.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) to quantify intracellular reactive oxygen species (ROS).
-
Express ROS levels as a percentage of the 6-OHDA treated group.
-
-
Mitochondrial Membrane Potential (JC-1 Assay):
-
Incubate cells with JC-1 dye.
-
Measure the fluorescence of JC-1 aggregates (red, emission ~590 nm) and monomers (green, emission ~529 nm).
-
Calculate the ratio of red to green fluorescence as an indicator of mitochondrial membrane potential.
-
Data Presentation: Hypothetical In Vitro Results
| Treatment Group | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) | Intracellular ROS (% of 6-OHDA) | Mitochondrial Membrane Potential (Red/Green Ratio) |
| Control | 100 ± 5.2 | 1.0 ± 0.1 | N/A | 2.8 ± 0.3 |
| 6-OHDA (100 µM) | 45 ± 3.8 | 4.2 ± 0.5 | 100 ± 8.1 | 1.1 ± 0.2 |
| This compound (1 nM) + 6-OHDA | 58 ± 4.1 | 3.1 ± 0.4 | 75 ± 6.5 | 1.7 ± 0.2 |
| This compound (10 nM) + 6-OHDA | 75 ± 4.9 | 2.0 ± 0.3 | 52 ± 5.3 | 2.2 ± 0.3 |
| This compound (100 nM) + 6-OHDA | 88 ± 5.5 | 1.3 ± 0.2 | 35 ± 4.7 | 2.6 ± 0.4 |
In Vivo Experimental Design
Objective
To evaluate the neuroprotective effects of this compound in a 6-OHDA-induced mouse model of Parkinson's disease.
Experimental Workflow
Protocols
1. Animal Model and 6-OHDA Lesioning
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Stereotaxic Surgery:
-
Anesthetize mice with isoflurane.
-
Secure the mouse in a stereotaxic frame.
-
Inject 4 µg of 6-OHDA dissolved in 2 µL of saline containing 0.02% ascorbic acid into the right medial forebrain bundle. Sham-operated animals will receive a vehicle injection.
-
2. This compound Administration and Behavioral Testing
-
Treatment: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle daily via oral gavage, starting 7 days prior to surgery and continuing for 4 weeks post-surgery.
-
Apomorphine-Induced Rotations:
-
At 2 and 4 weeks post-surgery, administer apomorphine (0.5 mg/kg, s.c.).
-
Record the number of full contralateral rotations over a 60-minute period.
-
3. Post-Mortem Analysis
-
Immunohistochemistry:
-
Perfuse mice with 4% paraformaldehyde.
-
Collect brains and prepare coronal sections (40 µm) of the substantia nigra.
-
Stain sections with an antibody against Tyrosine Hydroxylase (TH).
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.
-
-
HPLC Analysis of Striatal Dopamine:
-
Dissect the striatum from the non-lesioned and lesioned hemispheres.
-
Homogenize the tissue and analyze dopamine and its metabolite levels using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Presentation: Hypothetical In Vivo Results
| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | TH+ Neurons in Substantia Nigra (% of Sham) | Striatal Dopamine (% of Sham) |
| Sham | 2 ± 0.5 | 100 ± 7.8 | 100 ± 9.1 |
| 6-OHDA + Vehicle | 15 ± 2.1 | 35 ± 4.5 | 28 ± 5.2 |
| 6-OHDA + this compound (3 mg/kg) | 8 ± 1.5 | 62 ± 5.9 | 55 ± 6.8 |
| 6-OHDA + this compound (10 mg/kg) | 5 ± 1.1 | 78 ± 6.7 | 72 ± 7.4 |
Conclusion
The experimental designs outlined in these application notes provide a robust framework for elucidating the potential neuroprotective properties of this compound. By leveraging established in vitro and in vivo models of Parkinson's disease, researchers can systematically evaluate the efficacy of this compound in preventing neuronal death and dysfunction. Positive outcomes from these studies would provide a strong rationale for further investigation into this compound as a potential disease-modifying therapy for Parkinson's disease. The recent submission of a New Drug Application to the FDA for this compound for the treatment of Parkinson's disease underscores its clinical potential.[9][10] While current clinical trials have primarily focused on motor symptom control, preclinical evidence of neuroprotection would significantly enhance the therapeutic profile of this novel D1/D5 partial agonist.[2][11][12]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound improves motor function in early PD - Medthority [medthority.com]
- 3. musechem.com [musechem.com]
- 4. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of D1/D5 Dopamine Receptors Protects Neurons from Synapse Dysfunction Induced by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]
- 11. AbbVie’s acquired Parkinson’s disease drug shines in Phase III trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tavapadon solubility issues and solutions for research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tavapadon. The information is designed to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a weakly basic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents. Available data indicates high solubility in DMSO.[1][2][3] One source suggests that its solubility in water is less than 0.1 mg/mL, rendering it practically insoluble in aqueous media.[1] For in vivo studies, a formulation of 10% DMSO in corn oil has been used.[1]
Q2: How does pH influence the solubility of this compound?
Q3: Are there different forms of this compound available with varying solubilities?
A3: A patent application has described different crystalline polymorphs of this compound.[4] It is well-established that different polymorphic forms of a drug can exhibit different physicochemical properties, including solubility and dissolution rate.[4][5][6] Researchers should be aware that the specific solid form of this compound they are using could impact its solubility characteristics. When sourcing this compound, it is advisable to request information on its polymorphic form from the supplier.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer (e.g., PBS).
This is a common issue for poorly water-soluble compounds dissolved in a strong organic solvent like DMSO. The dramatic change in solvent polarity upon dilution into an aqueous medium reduces the solubility of the compound, leading to precipitation.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize the co-solvent concentration: Instead of diluting directly into a fully aqueous buffer, try using a buffer containing a lower percentage of DMSO or another co-solvent. It is crucial to ensure the final solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Use surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80, Triton™ X-100) to the aqueous buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.
-
Employ cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
pH modification: If your experimental conditions allow, lowering the pH of the aqueous buffer may increase the solubility of this compound.
Issue 2: I am observing inconsistent results in my cell-based assays, which I suspect might be due to solubility issues.
Inconsistent results can arise from the precipitation of the compound in the assay medium, leading to variations in the effective concentration of the drug that the cells are exposed to.
Solutions:
-
Visually inspect for precipitation: Before and after adding your this compound solution to the assay wells, carefully inspect the wells under a microscope for any signs of precipitation (e.g., crystals, cloudiness).
-
Perform a solubility test in your assay medium: Prepare a series of dilutions of your this compound stock in the complete cell culture medium you are using. Incubate for a period similar to your experiment's duration and then check for precipitation. This will help you determine the practical solubility limit in your specific assay conditions.
-
Consider sonication: Briefly sonicating the final solution can sometimes help to dissolve small amounts of precipitate, but this may not provide a stable solution over time.
-
Filter the final solution: For some applications, filtering the final diluted solution through a syringe filter (e.g., 0.22 µm) can remove precipitated material, ensuring you are working with a truly solubilized compound. However, be aware that this will reduce the actual concentration of the drug in your solution.
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent/System | Reported Solubility | Concentration (mM) | Notes | Source |
| DMSO | ~41.67 mg/mL | ~106.48 mM | Requires sonication. | [1][3] |
| DMSO | ~66.67 mg/mL | ~170.36 mM | Requires sonication, warming, and heating to 60°C. | [2] |
| Water | < 0.1 mg/mL | Insoluble | [1] | |
| 10% DMSO + 90% Corn Oil | ≥ 4.17 mg/mL | ≥ 10.66 mM | Clear solution; for in vivo use. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Supersaturation and Precipitation in an Aqueous Buffer
This protocol can help determine the kinetic solubility and precipitation behavior of this compound when diluted from a DMSO stock into an aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
In a 96-well plate, add your aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Add a small volume of the this compound DMSO stock to the buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is kept constant across all wells and is at a level compatible with your intended assay (typically ≤ 0.5%).
-
Immediately after adding the this compound stock, mix the contents of the wells thoroughly.
-
Monitor the plate for the appearance of turbidity or precipitate over time. This can be done visually or by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The highest concentration that remains clear over the desired time course represents the kinetic solubility under these conditions.
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2023102087A1 - Solid state forms of this compound and processes for preparation thereof - Google Patents [patents.google.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
Interpreting unexpected results in Tavapadon experiments
Welcome to the technical support center for researchers working with Tavapadon. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2][3] It displays biased agonism, preferentially activating the G-protein signaling pathway over the β-arrestin pathway.[1][2] This mechanism is thought to contribute to its therapeutic effects in Parkinson's disease by providing motor benefits with a reduced risk of the side effects associated with full agonists or drugs that strongly engage β-arrestin.[2][4]
Q2: What are the binding affinities of this compound for dopamine receptors?
This compound exhibits high affinity for D1 and D5 receptors and low affinity for D2-like receptors.[1]
| Receptor | Binding Affinity (Ki) |
| D1 | 9 nM |
| D5 | 13 nM |
| D2 | ≥ 6210 nM |
| D3 | ≥ 6720 nM |
| D4 | ≥ 4870 nM |
Q3: Is this compound a full or partial agonist?
This compound is a partial agonist at both D1 and D5 receptors.[1][5] This means it does not produce the same maximal response as the endogenous full agonist, dopamine.
| Receptor | Intrinsic Activity (% of Dopamine's effect) |
| D1 | 65% |
| D5 | 81% |
Troubleshooting Guides
Issue 1: Lower than expected maximal response in a functional assay compared to dopamine.
Possible Cause:
This is an expected outcome due to this compound's partial agonism. A partial agonist, by definition, has a lower intrinsic efficacy than a full agonist and will not produce the same maximal effect, even at saturating concentrations.
Troubleshooting Steps:
-
Confirm Literature Values: Compare your observed maximal response to the known intrinsic activity of this compound (approximately 65% of dopamine's effect at the D1 receptor).[1]
-
Run a Full Agonist Control: Always include a full agonist, such as dopamine, in your experiments to establish the maximal system response.
-
Check Cell Health and Receptor Expression: Ensure that the cells used in your assay are healthy and express a sufficient number of D1/D5 receptors. Low receptor density can limit the response to any agonist.
Issue 2: Strong signal in a cAMP assay but weak or no signal in a β-arrestin recruitment assay.
Possible Cause:
This is a manifestation of this compound's biased agonism. It is known to be G-protein biased, meaning it potently activates the Gαolf/cAMP pathway while having minimal to no recruitment of β-arrestin.[1][2]
Troubleshooting Steps:
-
Validate Assay Sensitivity: Confirm that your β-arrestin recruitment assay is sensitive enough to detect recruitment by a known unbiased or β-arrestin-biased agonist for the D1 receptor.
-
Use a Positive Control: Include an agonist known to recruit β-arrestin to the D1 receptor to validate your assay setup.
-
Consult the Literature: Published studies have demonstrated this compound's weak efficacy for β-arrestin signaling.[6]
Issue 3: Inconsistent results in receptor binding assays.
Possible Cause:
Several factors can contribute to variability in binding assays. These include issues with radioligand stability, improper buffer conditions, or problems with the cell membrane preparation.
Troubleshooting Steps:
-
Radioligand Quality: Ensure the radioligand is not degraded. Aliquot and store it properly.
-
Buffer Composition: Use a binding buffer optimized for dopamine receptors. This typically includes antioxidants to prevent the oxidation of catecholamine-based ligands.
-
Membrane Preparation Quality: Ensure your cell membrane preparation is of high quality, with a good yield of receptors. Perform a protein concentration assay to normalize your results.
-
Non-Specific Binding: Determine non-specific binding using a high concentration of a non-labeled competing ligand. High non-specific binding can obscure the specific binding of your compound.
Experimental Protocols
Dopamine D1 Receptor Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay.
-
Materials:
-
Cell membranes expressing the human dopamine D1 receptor.
-
Radioligand (e.g., [³H]-SCH23390).
-
Non-labeled competitor (this compound or other test compounds).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the non-labeled competitor (this compound).
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and the competitor at various concentrations. For total binding, add buffer instead of the competitor. For non-specific binding, add a saturating concentration of a non-labeled ligand (e.g., 10 µM SCH23390).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki of this compound.
-
cAMP Functional Assay
This protocol outlines a general method for measuring cAMP production upon D1 receptor activation.
-
Materials:
-
Cells expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound and a full agonist (e.g., dopamine).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
On the day of the experiment, remove the culture medium and add the stimulation buffer.
-
Add serial dilutions of this compound or dopamine to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 and Emax for each compound.
-
Visualizations
Caption: this compound's biased signaling pathway at the D1 receptor.
Caption: Troubleshooting logic for unexpected results in this compound experiments.
References
- 1. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tavapadon Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Tavapadon in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2] It preferentially activates the Gs alpha subunit-coupled signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Unlike full agonists, as a partial agonist, this compound elicits a submaximal response, which can help to avoid receptor overstimulation and potential desensitization.[3][4]
Q2: What are the key physicochemical properties of this compound to consider for in vitro assays?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentrations in the assay buffer or cell culture medium. Ensure the final DMSO concentration in the well is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What cell lines are suitable for this compound cell-based assays?
A3: Commonly used cell lines for studying D1 and D5 receptor activation include Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 or D5 receptor. A recent study on this compound analogs utilized CHO-K1 cells expressing the human D1 receptor and CHO-K1 cells co-expressing the human D5 receptor and Gα15.
Q4: What is a typical starting concentration range for this compound in a cell-based assay?
A4: A good starting point for a 10-point dose-response curve is to center the concentrations around the known EC50 values of this compound. For the D1 receptor, the EC50 is approximately 19 nM, and for the D5 receptor, it is around 17 nM. A suggested concentration range could be from 0.1 nM to 10 µM (e.g., 0.1 nM, 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Sub-optimal this compound Concentration: The concentrations used may be too low to elicit a detectable response. | Perform a wider range dose-response experiment, from picomolar to micromolar concentrations, to determine the optimal range. |
| Low Receptor Expression: The cell line may not have a sufficient number of D1 or D5 receptors on the cell surface. | Verify receptor expression using a validated method (e.g., flow cytometry, radioligand binding). If expression is low, consider using a cell line with higher receptor density or optimizing transfection/selection protocols. | |
| Assay Incubation Time Too Short: The incubation time with this compound may not be sufficient for the signaling cascade to reach a detectable level. | Optimize the incubation time. For cAMP assays, a time course experiment (e.g., 15, 30, 60, 120 minutes) is recommended to determine the time of peak signal. | |
| Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, reducing the signal. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation and enhance the signal window. | |
| High Background Signal | Constitutive Receptor Activity: High receptor expression levels can sometimes lead to ligand-independent signaling. | Reduce the number of cells seeded per well. Titrate the receptor expression level if using a transient transfection system. |
| Assay Reagent Interference: Components of the assay buffer or lysis buffer may be interfering with the detection method. | Run appropriate controls, including wells with cells and assay buffer but no this compound, and wells with assay buffer and this compound but no cells. | |
| Poor Dose-Response Curve (Shallow or Noisy) | Cell Seeding Inconsistency: Uneven cell numbers across wells can lead to high variability. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser for plating. |
| This compound Degradation: The compound may be unstable in the assay medium over the incubation period. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| Partial Agonist Effect: As a partial agonist, this compound will produce a lower maximal response compared to a full agonist like dopamine. This can result in a smaller assay window. | Optimize assay conditions to maximize the signal window. This can include adjusting cell number, incubation time, and the concentration of any co-factors or substrates. Consider using a more sensitive detection reagent. | |
| Cell Death or Cytotoxicity | High this compound Concentration: Very high concentrations of the compound may be toxic to the cells. | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®). Ensure that the concentrations used in the functional assay are below the toxic threshold. Dopamine and its agonists can induce apoptosis at high concentrations in some cell types.[3][5] |
| High DMSO Concentration: The final concentration of the vehicle (DMSO) may be too high. | Ensure the final DMSO concentration in all wells is below 0.1%. Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration. | |
| Receptor Desensitization | Prolonged Agonist Exposure: Continuous exposure to an agonist can lead to receptor phosphorylation and internalization, reducing the cell's responsiveness.[4] | For endpoint assays, use the shortest incubation time that provides a robust signal. For kinetic assays, monitor the signal over time to observe any desensitization. This compound has been suggested to cause less β-arrestin recruitment and receptor desensitization compared to some full agonists.[2][4] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound at the human dopamine D1 and D5 receptors.
| Parameter | Dopamine D1 Receptor | Dopamine D5 Receptor | Reference(s) |
| Binding Affinity (Ki) | 9 nM | 13 nM | [1] |
| Functional Potency (EC50) | ~19 nM | ~17 nM |
Note: EC50 values can vary depending on the specific assay and cell system used.
Experimental Protocols
Detailed Methodology: cAMP HTRF Assay
This protocol is a representative example for measuring this compound-induced cAMP production in CHO-K1 cells stably expressing the human dopamine D1 receptor.
Materials:
-
CHO-K1 cells stably expressing human dopamine D1 receptor
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound
-
DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
IBMX (3-isobutyl-1-methylxanthine)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
White, low-volume 384-well plates
-
Plate reader capable of HTRF detection
Procedure:
-
Cell Culture: Culture the CHO-K1-D1 cells according to standard protocols.
-
Cell Seeding:
-
Harvest cells and resuspend in assay buffer.
-
Perform a cell count and adjust the cell density. The optimal cell number per well should be determined empirically (e.g., start with 5,000 cells/well).
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer containing a final concentration of 1 mM IBMX to prepare the desired range of working concentrations (e.g., 0.1 nM to 10 µM). Also, prepare a vehicle control (assay buffer with DMSO and IBMX).
-
-
Compound Addition and Incubation:
-
Add the diluted this compound solutions and the vehicle control to the respective wells containing the cells.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Following the incubation, add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Visualizations
Caption: this compound signaling pathway via the D1/D5 receptor.
Caption: General workflow for a cell-based assay with this compound.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1R Receptor Stimulation as a Mechanistic Pro-cognitive Target for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Managing Tavapadon Stability and Storage in the Laboratory: A Technical Support Center
For researchers, scientists, and drug development professionals working with Tavapadon, ensuring the compound's stability and integrity during laboratory handling and storage is paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of best practices for managing this compound, including troubleshooting common stability-related issues and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound in a laboratory setting.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in bioassays | Degradation of this compound in solution due to improper solvent selection, pH, or prolonged storage. | - Prepare fresh solutions for each experiment.- Use high-purity solvents (e.g., HPLC grade).- If buffer solutions are used, ensure the pH is compatible with this compound's stability (Note: Specific pH stability data for this compound is not publicly available; a pH range of 6-8 is generally a safe starting point for many pharmaceutical compounds).- Visually inspect solutions for any signs of precipitation or color change before use. |
| Appearance of new peaks in HPLC analysis | Chemical degradation of this compound due to exposure to light, elevated temperatures, or incompatible excipients. | - Store stock solutions and solid material protected from light.- Aliquot stock solutions to minimize freeze-thaw cycles.- Conduct compatibility studies with any new excipients or formulation components.- If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Changes in physical appearance of solid this compound (e.g., color change, clumping) | Absorption of moisture or conversion to a different polymorphic form. Different solid-state forms can have varying physical properties.[1] | - Store solid this compound in a desiccator or a controlled humidity environment.- Avoid storing in areas with significant temperature fluctuations.- If a change in the solid form is suspected, characterization by techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) may be necessary. |
| Precipitation of this compound from solution | Exceeding the solubility of this compound in the chosen solvent or a change in temperature or pH. | - Consult the solubility data for this compound in the specific solvent system being used.- Consider the use of co-solvents or solubilizing agents if higher concentrations are required.- Ensure the storage temperature of the solution is appropriate to maintain solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
While specific storage conditions for this compound are not publicly available, general best practices for storing solid active pharmaceutical ingredients (APIs) should be followed. It is recommended to store this compound in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration (2-8 °C) in a desiccated environment is advisable to minimize potential degradation.
Q2: How should I prepare stock solutions of this compound?
This compound stock solutions should be prepared in high-purity solvents. The choice of solvent will depend on the specific experimental requirements. For in vitro studies, dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which are then further diluted in aqueous media. It is crucial to prepare fresh solutions for each experiment to ensure accuracy.
Q3: Is this compound sensitive to light?
Many pharmaceutical compounds are light-sensitive. Although specific photostability data for this compound is not publicly available, it is a standard precautionary measure to protect all solutions and solid material from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
The specific degradation pathways for this compound have not been detailed in publicly accessible literature. However, common degradation pathways for pharmaceutical compounds include hydrolysis, oxidation, and photolysis. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and pathways.
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
There is no publicly available information on specific incompatibilities of this compound. When working with a new compound, it is prudent to assume potential incompatibilities with strong acids, bases, and oxidizing agents. Compatibility with buffers and other excipients should be experimentally verified if not already known.
Experimental Protocols
General Protocol for Assessing this compound Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific solvent or formulation.
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the solvent system of interest.
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution using a suitable analytical method, such as HPLC-UV, to determine the initial concentration and purity of this compound.
-
Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., 2-8 °C, room temperature, 40 °C) and protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), remove an aliquot from each storage condition and re-analyze it using the same analytical method.
-
Data Evaluation: Compare the concentration and purity of this compound at each time point to the initial (T=0) values. A significant decrease in concentration or the appearance of new peaks indicates instability under those conditions.
Visualizations
Logical Workflow for Investigating this compound Instability
The following diagram illustrates a logical workflow for troubleshooting instability issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for this compound instability.
Signaling Pathway Context for this compound
This diagram provides a simplified overview of the signaling pathway relevant to this compound's mechanism of action.
Caption: Simplified this compound signaling pathway.
References
Technical Support Center: Preclinical Tavapadon Studies & Placebo Effect Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling placebo effects in preclinical studies of Tavapadon.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective partial agonist for the dopamine D1 and D5 receptors.[1][2] By targeting these receptors, it activates the direct motor pathway in the brain, which is crucial for motor control.[1] This mechanism differs from many existing Parkinson's disease therapies that primarily target D2/D3 dopamine receptors.[1]
Q2: Why is controlling for the placebo effect crucial in preclinical this compound studies?
A2: Controlling for the placebo effect is essential to ensure that the observed improvements in motor function are a direct result of this compound's pharmacological action and not due to other factors. In animal studies, a phenomenon known as the "caregiver placebo effect" can occur, where the researchers' expectations or handling of the animals can unintentionally influence the outcomes.[3] A robust placebo control helps to isolate the true efficacy of the drug.
Q3: What constitutes an appropriate placebo for a preclinical this compound study?
A3: An appropriate placebo is an inert substance that is indistinguishable from the active drug in terms of appearance, route of administration, and administration schedule. For a subcutaneously administered drug like this compound, the placebo would be the vehicle in which the drug is dissolved. A common and generally well-tolerated vehicle for subcutaneous injections in mice is sterile saline (0.9% sodium chloride). The vehicle control group should receive injections of this saline solution at the same volume and frequency as the this compound-treated groups.
Q4: How can I implement blinding and randomization in my preclinical this compound experiment?
A4: Blinding and randomization are critical for minimizing bias.
-
Randomization: Animals should be randomly assigned to treatment groups (e.g., different doses of this compound and placebo). This can be achieved using a simple lottery method or a computer-based random number generator.
-
Blinding: The researchers who administer the treatments, care for the animals, and assess the behavioral outcomes should be unaware of which animals are in which treatment group. This can be accomplished by having a third party prepare and code the drug and placebo solutions. The code should only be broken after the data has been collected and analyzed.
Troubleshooting Guides
Problem: High variability in behavioral data within the placebo group.
-
Possible Cause: Inconsistent handling of animals, environmental stressors, or lack of proper habituation to the testing apparatus.
-
Solution: Ensure all animals are handled consistently by all researchers. Maintain a stable and controlled environment (e.g., consistent light/dark cycles, temperature, and noise levels). Thoroughly habituate the animals to the behavioral testing rooms and equipment before starting the experiments.
Problem: The placebo group shows a significant improvement in motor function over time.
-
Possible Cause: This could be due to the "caregiver placebo effect," where subtle changes in researcher behavior or expectations influence animal performance. It could also be a result of the animals becoming more accustomed to the testing procedures.
-
Solution: Strict adherence to blinding protocols is paramount. Ensure that all personnel interacting with the animals and collecting data are blind to the treatment assignments. Additionally, include a control group of animals that are not handled or injected to assess the natural course of motor function in your model.
Problem: Difficulty in preparing a stable and safe vehicle for this compound.
-
Possible Cause: this compound may have limited solubility in simple aqueous solutions.
-
Solution: While sterile saline is a common vehicle, if solubility is an issue, a small percentage of a solubilizing agent like DMSO (dimethyl sulfoxide) can be used.[4] However, it is crucial to keep the concentration of DMSO as low as possible, as it can have its own biological effects.[4] Always include a vehicle-only control group to account for any effects of the vehicle itself.
Experimental Protocols
MPTP Mouse Model of Parkinson's Disease
This protocol describes the induction of Parkinson's-like motor deficits in mice using the neurotoxin MPTP.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9% NaCl)
-
Appropriate safety equipment (e.g., fume hood, gloves, lab coat)
Procedure:
-
Preparation: All handling of MPTP should be performed in a certified chemical fume hood with appropriate personal protective equipment. Prepare a stock solution of MPTP in sterile saline. A common dosing regimen is to administer 20-30 mg/kg of MPTP intraperitoneally for five consecutive days.
-
Administration: Inject the prepared MPTP solution or saline (for the control group) intraperitoneally into the mice.
-
Monitoring: Closely monitor the animals for any adverse effects. Behavioral testing can typically begin 7 to 21 days after the final MPTP injection, allowing for the development of a stable motor deficit.
Rotarod Test
The rotarod test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus for mice
-
Timer
Procedure:
-
Habituation: Place the mice on the stationary rod for a few minutes each day for 2-3 days prior to testing to acclimate them to the apparatus.
-
Training: On the day of the test, give the mice one or two training trials on the rod rotating at a low, constant speed (e.g., 4 rpm) for 60 seconds.
-
Testing: Place the mouse on the accelerating rod, which gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A longer latency indicates better motor coordination. Perform 2-3 trials per mouse with a rest period in between.
Cylinder Test
The cylinder test is used to assess forelimb use asymmetry, a common feature in unilateral Parkinson's models.
Materials:
-
Clear glass or plastic cylinder (appropriately sized for a mouse to rear but not climb out)
-
Video recording equipment
Procedure:
-
Setup: Place the cylinder in a quiet, well-lit area.
-
Testing: Gently place the mouse into the cylinder and record its activity for 5 minutes.
-
Data Analysis: Review the video and count the number of times the mouse rears and touches the wall with its left forepaw, right forepaw, or both forepaws simultaneously. Calculate the percentage of contralateral (to the lesioned side) limb use. A lower percentage of contralateral limb use indicates a motor deficit.
Open Field Test
The open field test measures general locomotor activity and can be used to assess for hypokinesia.
Materials:
-
Open field arena (a square box, often with infrared beams to track movement)
-
Video tracking software (optional, but recommended for detailed analysis)
Procedure:
-
Setup: Place the open field arena in a quiet, evenly lit room.
-
Testing: Gently place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: Record parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena. Reduced total distance and speed can be indicative of hypokinesia.
Data Presentation
Note: Specific quantitative data from preclinical this compound studies in rodent models was not publicly available in the performed searches. The following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Example Dose-Response of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Latency to Fall (seconds) ± SEM |
| Vehicle Control | 0 | 10 | e.g., 120.5 ± 10.2 |
| This compound | 0.1 | 10 | e.g., 155.3 ± 12.1 |
| This compound | 0.3 | 10 | e.g., 210.8 ± 15.5 |
| This compound | 1.0 | 10 | e.g., 250.1 ± 18.3 |
Table 2: Example Effect of this compound on Forelimb Asymmetry (Cylinder Test) in a Unilateral 6-OHDA Lesion Model
| Treatment Group | Dose (mg/kg, s.c.) | N | % Contralateral Limb Use ± SEM |
| Sham + Vehicle | 0 | 8 | e.g., 48.5 ± 2.1 |
| 6-OHDA + Vehicle | 0 | 10 | e.g., 22.3 ± 3.5 |
| 6-OHDA + this compound | 0.3 | 10 | e.g., 35.8 ± 4.0 |
| 6-OHDA + this compound | 1.0 | 10 | e.g., 45.1 ± 3.8 |
Table 3: Example Effect of this compound on Locomotor Activity (Open Field Test) in MPTP-Treated Mice
| Treatment Group | Dose (mg/kg, s.c.) | N | Total Distance Traveled (cm) ± SEM |
| Saline + Vehicle | 0 | 10 | e.g., 3500 ± 250 |
| MPTP + Vehicle | 0 | 10 | e.g., 1800 ± 210 |
| MPTP + this compound | 0.3 | 10 | e.g., 2500 ± 230 |
| MPTP + this compound | 1.0 | 10 | e.g., 3200 ± 260 |
Visualizations
Caption: Simplified signaling pathway of this compound through D1/D5 receptors.
Caption: Experimental workflow for a placebo-controlled preclinical this compound study.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. AbbVie's Parkinson's drug this compound promising in phase 3 trial [synapse.patsnap.com]
Mitigating floor or ceiling effects in Tavapadon behavioral tests
Welcome to the technical support center for researchers utilizing Tavapadon in behavioral test batteries. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate common issues such as floor and ceiling effects, ensuring the generation of robust and reliable data.
Introduction to this compound and Behavioral Testing
This compound is a novel, selective partial agonist for the dopamine D1 and D5 receptors currently under investigation for the treatment of Parkinson's disease.[1][2][3] Its mechanism of action, which focuses on the "direct pathway" of motor control, offers the potential for significant motor symptom improvement with a potentially reduced risk of the adverse effects associated with D2/D3 receptor agonists.[1][3][4][5]
Preclinical and clinical studies have demonstrated this compound's efficacy in improving motor function.[1][2][5][6] In clinical trials, its effectiveness is often measured using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS).[2][4] For researchers working with animal models, translating these clinical endpoints to robust behavioral assays is critical. This guide focuses on common motor function tests and how to optimize them for evaluating a D1/D5 partial agonist like this compound, with a specific focus on avoiding floor and ceiling effects.
Dopamine D1/D5 Signaling Pathway
To understand how to best design behavioral experiments for this compound, it is essential to appreciate its mechanism of action. The following diagram illustrates the primary signaling cascade initiated by D1/D5 receptor activation in striatal neurons.
Figure 1: Simplified D1/D5 receptor signaling cascade.
FAQs and Troubleshooting Guides
This section is organized by common behavioral tests used to assess motor function in rodent models of Parkinson's disease.
Rotarod Test
The rotarod test assesses motor coordination and balance. A common issue is a ceiling effect , where control animals perform at the maximum duration, or a floor effect , where severely impaired animals immediately fall off.
Q1: My vehicle-treated control animals are all staying on the rotarod for the maximum duration. How can I avoid this ceiling effect?
A1: A ceiling effect in control animals prevents the detection of performance-enhancing effects of a drug. Consider the following adjustments:
-
Increase the rotational speed: If using a fixed speed, increase it incrementally.
-
Use an accelerating protocol: An accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes) is often more sensitive than a fixed-speed protocol.
-
Increase the rod diameter: A larger diameter rod can be more challenging.
-
Reduce the training period: Over-training can lead to maximal performance in control animals.
Q2: My 6-OHDA lesioned animals fall off the rotarod almost immediately, even at the lowest speed. How can I mitigate this floor effect?
A2: A floor effect in your disease model prevents the detection of therapeutic improvements. Try these modifications:
-
Decrease the initial rotational speed: Start with a very low speed (e.g., 2 rpm).
-
Use a less severe lesion model: The extent of the dopamine lesion will directly impact motor impairment.
-
Allow for a longer training period: Give the animals more time to learn the task before drug administration.
-
Use a rod with a higher friction surface: This can provide better grip for the animals.
Experimental Protocol: Accelerating Rotarod Test
| Parameter | Specification |
| Apparatus | Rotarod with a 3 cm diameter rod |
| Acclimation | Handle mice for 5-10 minutes for 5 days prior to testing. |
| Training | Two days of training with 3 trials per day. Each trial consists of the rod accelerating from 4 to 20 rpm over 3 minutes. Allow a 15-minute inter-trial interval. |
| Testing | On the test day, administer this compound or vehicle. After the appropriate pre-treatment time, place the mouse on the rotarod. The rod accelerates from 4 to 40 rpm over 5 minutes. Record the latency to fall. Perform 3 trials with a 15-minute inter-trial interval. |
Hypothetical Data for a D1/D5 Partial Agonist (to illustrate effect detection)
| Treatment Group | Latency to Fall (seconds) - Mean ± SEM |
| Sham + Vehicle | 285 ± 10 |
| 6-OHDA + Vehicle | 75 ± 12 |
| 6-OHDA + D1/D5 Agonist (Low Dose) | 130 ± 15 |
| 6-OHDA + D1/D5 Agonist (High Dose) | 190 ± 20** |
| p < 0.05 vs. 6-OHDA + Vehicle; ** p < 0.01 vs. 6-OHDA + Vehicle |
Cylinder Test
The cylinder test assesses forelimb use asymmetry, a hallmark of unilateral Parkinson's disease models. Floor and ceiling effects can manifest as a complete lack of use of the impaired limb (floor) or near-equal use of both limbs in mildly impaired animals (ceiling).
Q3: In my unilateral 6-OHDA model, the animals only use their non-impaired forelimb to explore the cylinder wall. How can I measure a therapeutic effect?
A3: This represents a floor effect. To improve the sensitivity of the assay:
-
Use a smaller cylinder diameter: This may encourage the use of both forelimbs for postural support.
-
Analyze grooming behavior: In addition to wall touches, assess forelimb use during grooming bouts inside the cylinder.
-
Consider a less severe lesion: A partial lesion may result in a less pronounced asymmetry, allowing for the detection of improvement.
Q4: My mildly lesioned animals show almost no forelimb asymmetry. How can I unmask a deficit?
A4: This is a ceiling effect where the test is not sensitive enough to detect a mild impairment.
-
Increase the novelty of the environment: A new, clean cylinder for each animal on the test day can encourage exploratory behavior.
-
Lengthen the test duration: A longer observation period may reveal subtle asymmetries as the animal fatigues.
-
Use a more challenging version of the task: For example, placing a desirable food item in the center of the cylinder floor may encourage more complex exploratory behaviors.
Experimental Protocol: Cylinder Test
| Parameter | Specification |
| Apparatus | Transparent Plexiglas cylinder (20 cm diameter, 30 cm high) |
| Habituation | Place the animal in the cylinder for 2 minutes one day before testing. |
| Testing | On the test day, administer this compound or vehicle. At the appropriate time, place the animal in the cylinder and record its behavior for 5 minutes. A mirror placed behind the cylinder can aid in observing all paw placements. Score the number of independent wall contacts made with the left, right, and both forepaws. |
| Data Analysis | Calculate the percentage of contralateral (impaired) forelimb use: (% Contralateral Use) = (Contralateral touches) / (Total touches) * 100. |
Hypothetical Data for a D1/D5 Partial Agonist
| Treatment Group | Contralateral Forelimb Use (%) - Mean ± SEM |
| Sham + Vehicle | 48 ± 3 |
| 6-OHDA + Vehicle | 15 ± 4 |
| 6-OHDA + D1/D5 Agonist (Low Dose) | 28 ± 5 |
| 6-OHDA + D1/D5 Agonist (High Dose) | 39 ± 4** |
| p < 0.05 vs. 6-OHDA + Vehicle; ** p < 0.01 vs. 6-OHDA + Vehicle |
Skilled Reaching Task
This task assesses fine motor control and is sensitive to dopamine depletion. Floor effects (inability to perform the task) and ceiling effects (perfect or near-perfect performance in controls) are common.
Q5: My lesioned animals will not even attempt to reach for the food pellets. How can I get them to engage with the task?
A5: This floor effect can be addressed by:
-
Shaping the behavior: Gradually train the animals to the task. Start by placing the pellets closer and on a wider platform, then progressively increase the difficulty.
-
Increase food restriction: Ensure the animals are adequately motivated to perform the task for a food reward.
-
Use a more palatable reward: High-preference food pellets can increase motivation.
Q6: My control animals are successful on almost every trial. How can I make the task more challenging to avoid a ceiling effect?
A6: To increase the difficulty of the skilled reaching task:
-
Use a smaller pellet size.
-
Place the pellet on a narrower platform.
-
Increase the distance the animal has to reach.
-
Introduce a barrier that the animal must reach around.
Experimental Workflow: Skilled Reaching Task
Figure 2: Experimental workflow for the skilled reaching task.
Hypothetical Data for a D1/D5 Partial Agonist
| Treatment Group | Success Rate (%) - Mean ± SEM |
| Sham + Vehicle | 85 ± 5 |
| 6-OHDA + Vehicle | 25 ± 7 |
| 6-OHDA + D1/D5 Agonist (Low Dose) | 45 ± 8 |
| 6-OHDA + D1/D5 Agonist (High Dose) | 60 ± 6** |
| p < 0.05 vs. 6-OHDA + Vehicle; ** p < 0.01 vs. 6-OHDA + Vehicle |
By carefully considering the specific mechanism of this compound and optimizing behavioral testing protocols, researchers can effectively mitigate floor and ceiling effects, leading to more sensitive and translatable preclinical data.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves motor function in early PD - Medthority [medthority.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 6. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Tavapadon's Partial Agonism in Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during in vitro and in vivo experiments with Tavapadon, a selective D1/D5 partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro profile of this compound?
A1: this compound is a selective partial agonist for the human dopamine D1 and D5 receptors.[1][2] It exhibits high affinity for these receptors with little to no significant functional activity at D2, D3, or D4 receptors.[1][2] Key quantitative data from in vitro assays are summarized in the table below.
Q2: Why am I observing lower than expected maximal response with this compound compared to a full agonist like dopamine?
A2: This is the expected behavior of a partial agonist. This compound possesses lower intrinsic activity compared to a full agonist.[1] This means that even at saturating concentrations, it will not produce the same maximal cellular response as a full agonist like dopamine. The observed maximal effect is a characteristic of the compound's interaction with the receptor.
Q3: Can the observed efficacy of this compound vary between different experimental systems?
A3: Yes, the apparent efficacy of a partial agonist can be influenced by the experimental system. Factors such as the level of receptor expression in your cell line (receptor reserve) can significantly impact the observed maximal response. A system with a high receptor reserve may show a greater maximal response for a partial agonist compared to a system with low receptor reserve.
Q4: How does this compound's partial agonism translate to its in vivo effects?
A4: In vivo, this compound's partial agonism at D1/D5 receptors is thought to provide robust motor control with a reduced risk of the motor fluctuations and dyskinesias that can be associated with full dopamine agonists and levodopa.[1] Clinical trials have demonstrated its efficacy in improving motor symptoms in Parkinson's disease patients.[3][4][5]
Q5: Is there evidence of biased agonism with this compound?
A5: this compound has been noted to show biased agonism for Gs-coupled signaling at D1-like receptors.[2] This means it may preferentially activate certain downstream signaling pathways (e.g., G-protein signaling) over others (e.g., β-arrestin recruitment). Researchers should consider investigating multiple signaling readouts to fully characterize its functional profile.
Troubleshooting Guides
Problem 1: Inconsistent or low signal in a cAMP functional assay.
-
Possible Cause 1: Inappropriate cell line.
-
Solution: Ensure you are using a cell line that expresses adequate levels of the human dopamine D1 or D5 receptor and is responsive to Gs-coupled signaling. Commercially available cell lines like HEK293 or CHO stably expressing these receptors are recommended.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize assay parameters such as cell seeding density, incubation time with this compound, and the concentration of phosphodiesterase (PDE) inhibitors. PDE inhibitors are crucial for preventing the degradation of cAMP and ensuring a robust signal.
-
-
Possible Cause 3: Low intrinsic activity of this compound.
-
Solution: Remember that as a partial agonist, this compound will not induce the same maximal cAMP accumulation as a full agonist. Include a full agonist (e.g., dopamine) as a positive control to establish the maximum possible response in your system.
-
Problem 2: Difficulty in determining an accurate IC50 value in a radioligand binding assay.
-
Possible Cause 1: Incorrect radioligand concentration.
-
Solution: Use a radioligand concentration that is at or below its Kd value for the receptor. This ensures that the binding is sensitive to competition from your unlabeled ligand (this compound).
-
-
Possible Cause 2: Non-specific binding is too high.
-
Solution: Optimize your washing steps to reduce non-specific binding. Ensure your assay buffer composition is appropriate. Including a structurally unrelated compound at a high concentration can help define non-specific binding more accurately.
-
-
Possible Cause 3: Insufficient incubation time to reach equilibrium.
-
Solution: Determine the time required to reach binding equilibrium for your specific radioligand and receptor system through kinetic experiments (association and dissociation assays).
-
Problem 3: Unexpected bell-shaped dose-response curve.
-
Possible Cause 1: Off-target effects at high concentrations.
-
Solution: While this compound is highly selective, extremely high concentrations may lead to off-target effects. Correlate your functional data with binding data to ensure the observed effects are occurring at concentrations consistent with D1/D5 receptor engagement.
-
-
Possible Cause 2: Receptor desensitization or internalization.
-
Solution: Prolonged exposure to an agonist can lead to receptor desensitization or internalization, which can reduce the signaling response at higher concentrations. Consider shorter incubation times or assays that can measure these phenomena, such as β-arrestin recruitment assays. Some studies suggest this compound does not induce significant D1 receptor internalization.[6][7]
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human D1 | 9 nM | [1] |
| Human D5 | 13 nM | [1] | |
| Human D2 | ≥ 6210 nM | [1] | |
| Human D3 | ≥ 6720 nM | [1] | |
| Human D4 | ≥ 4870 nM | [1] | |
| Functional Activity (EC50) | Human D1 | 19 nM | [1] |
| Human D5 | 17 nM | [1] | |
| Intrinsic Activity | Human D1 | 65% of dopamine | [1] |
| Human D5 | 81% of dopamine | [1][2] |
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D1 receptor.
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Select a suitable radiolabeled antagonist for the D1 receptor (e.g., [3H]-SCH23390). Use a concentration at or near its Kd.
-
Competition Curve: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound to the cell membranes.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Key Experiment 2: cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of this compound at the dopamine D1 receptor.
Methodology:
-
Cell Culture: Plate cells stably expressing the human dopamine D1 receptor in a 96-well plate and grow to near confluency.
-
Assay Medium: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a full agonist (e.g., dopamine) as a positive control and buffer alone as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal response (efficacy) relative to the full agonist.
Mandatory Visualizations
Caption: this compound's partial agonism at the D1 receptor Gs-cAMP signaling pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. D5 Dopamine Receptor Cell Line – Cells Online [cells-online.com]
- 3. Radioligand binding assays [bio-protocol.org]
- 4. youtube.com [youtube.com]
- 5. D1 Dopamine Receptor Cell Line – Cells Online [cells-online.com]
- 6. innoprot.com [innoprot.com]
- 7. Lower efficacy: interaction with an inhibitory receptor or partial agonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting for Tavapadon's long half-life in experimental protocols
Welcome to the Technical Support Center for Tavapadon. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to this compound's long half-life in experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and why is it significant for experimental design?
A1: this compound has an average terminal elimination half-life of approximately 24 hours, which supports a once-daily dosing regimen in clinical settings.[1][2] This long half-life is a critical factor in preclinical experimental design for several reasons:
-
Drug Accumulation: With repeated dosing, the drug will accumulate in the system until a steady state is reached. This needs to be factored into dose calculations to avoid unintended escalating concentrations.
-
Time to Steady State: It takes approximately 4-5 half-lives for a drug to reach steady-state concentration.[3] For this compound, this means it can take up to 5 days of consistent dosing to achieve a stable plasma concentration.
-
Washout Period: A longer half-life necessitates a more extended washout period between experimental treatments to ensure the drug has been completely cleared from the system, preventing carry-over effects.
-
Duration of Pharmacodynamic Effects: The pharmacological effects of this compound may persist even after the plasma concentration has started to decline, influencing the timing of endpoint measurements.
Q2: How do I determine an adequate washout period for this compound in my experiments?
A2: A general rule of thumb is to allow for a washout period of at least 5 half-lives to ensure that more than 96% of the drug has been eliminated. Given this compound's 24-hour half-life, this would translate to a washout period of at least 120 hours (5 days). For crossover study designs, a washout of 7 days between treatments has been used in clinical trials.[4] The optimal duration may vary depending on the sensitivity of your assay and the specific research question.
Q3: How can I achieve and confirm steady-state concentrations of this compound in my experimental model?
A3: To achieve steady-state, a consistent dosing schedule must be maintained for 4-5 half-lives. For this compound, this would involve administering the drug at the same time every 24 hours for at least 5 consecutive days. Confirmation of steady-state can be achieved by measuring trough concentrations (Cmin) on consecutive days. When the trough concentrations are stable, it indicates that steady state has been reached.
Q4: What are the implications of this compound's metabolism for my experiments?
A4: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] This is a crucial consideration for both in vitro and in vivo studies:
-
In Vivo Studies: Co-administration of this compound with strong inhibitors or inducers of CYP3A4 will significantly alter its plasma concentration. For instance, co-administration with the potent CYP3A4 inhibitor itraconazole resulted in a 4- and 5-fold increase in peak and overall exposure to this compound, respectively.[1][2] When designing in vivo studies, it is essential to be aware of any other compounds in the vehicle or diet that could interact with CYP3A4.
-
In Vitro Studies: The metabolic stability of this compound in your cell or tissue model should be considered. If the model has low CYP3A4 activity, the drug's concentration will remain stable for longer periods. Conversely, in models with high CYP3A4 activity, the effective concentration of this compound may decrease over time.
Q5: How should I adjust my dose-response study design to account for this compound's long half-life?
A5: For in vitro dose-response studies, the long half-life means that shorter incubation times may not be sufficient to observe the full effect of the drug, especially if the mechanism of action involves downstream cellular processes. It is advisable to perform time-course experiments to determine the optimal incubation time. For in vivo dose-response studies, the long half-life and potential for accumulation mean that a traditional single-dose design might not be appropriate if you are interested in the effects after repeated administration. A multiple-dose design with a lead-in period to achieve steady-state may be more relevant for translatability to clinical scenarios.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Clinical Significance | Reference |
| Terminal Elimination Half-life (t½) | ~24 hours | Supports once-daily dosing and requires long washout periods. | [1],[2] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours (fasted) | Rapid absorption after oral administration. | [5] |
| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) | High potential for drug-drug interactions with CYP3A4 inhibitors/inducers. | [1],[2] |
| Food Effect | Not clinically relevant | Can be administered with or without food. | [1],[2] |
Table 2: Estimated Time to Reach Steady-State Concentration
| Number of Half-lives | Time (in days for this compound) | Percentage of Steady State Achieved |
| 1 | 1 | 50% |
| 2 | 2 | 75% |
| 3 | 3 | 87.5% |
| 4 | 4 | 93.75% |
| 5 | 5 | 96.88% |
Experimental Protocols
Protocol 1: Calculating an Appropriate Washout Period
-
Identify the half-life (t½) of this compound: Approximately 24 hours.
-
Determine the number of half-lives required for sufficient washout: A minimum of 5 half-lives is recommended.
-
Calculate the washout period: Washout Period = 5 x t½ = 5 x 24 hours = 120 hours (5 days).
-
Consider a safety margin: For sensitive assays or crossover designs, extend the washout period to 7-10 days to ensure complete elimination.
Protocol 2: Designing a Multiple-Dosing Regimen to Reach Steady-State
-
Objective: To achieve a stable plasma concentration of this compound for chronic treatment studies.
-
Dosing Interval: Set the dosing interval equal to the half-life (24 hours).
-
Duration of Dosing: Administer this compound for at least 5 consecutive days.
-
Verification (Optional but Recommended):
-
Collect blood samples at trough (just before the next dose) on days 4 and 5.
-
Analyze plasma concentrations using a validated analytical method.
-
Confirm that the trough concentrations are comparable, indicating that steady state has been reached.
-
Mandatory Visualizations
Experimental Workflow for Studies with this compound
Caption: Workflow for designing experiments with long half-life drugs like this compound.
Troubleshooting Guide for Unexpected Results
Caption: Decision tree for troubleshooting common issues with this compound.
Simplified D1/D5 Receptor Signaling Pathway
Caption: Simplified signaling pathway for this compound at D1/D5 dopamine receptors.
References
- 1. neurology.org [neurology.org]
- 2. docs.publicnow.com [docs.publicnow.com]
- 3. Biological half-life - Wikipedia [en.wikipedia.org]
- 4. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and controlling for confounding variables in Tavapadon research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tavapadon. The content is designed to address specific issues that may be encountered during experiments, with a focus on identifying and controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective partial agonist for the dopamine D1 and D5 receptors. By activating these receptors, it stimulates the direct motor pathway in the brain, which is involved in controlling movement. This selective action is intended to provide motor symptom relief with a potentially lower risk of the side effects associated with non-selective dopamine agonists that also act on D2 and D3 receptors.
Q2: What are the most critical confounding variables to consider in this compound clinical research?
A2: Based on clinical trials for this compound and general research in Parkinson's disease, the most critical confounding variables include:
-
Age of the patient: Age is a significant factor in the progression of Parkinson's disease and can influence drug metabolism and response.[1][2]
-
Disease duration and severity: The length of time a patient has had Parkinson's and the severity of their symptoms can significantly impact the observed effects of this compound.[1][2][3]
-
Prior and concomitant medications: Previous and current use of other Parkinson's medications, particularly Levodopa, can have a substantial confounding effect on the outcomes of this compound treatment.[4][5]
-
Genetic polymorphisms: Variations in genes encoding for dopamine receptors (e.g., DRD1, DRD2, DRD3, DRD4) can influence an individual's response to dopamine agonists and their susceptibility to side effects.[6][7][8][9][10]
-
Comorbidities: The presence of other health conditions, such as diabetes or cardiovascular disease, can act as confounders.
A summary of key confounding variables is presented in Table 1.
Troubleshooting Guides
Problem: High variability in motor response to this compound across study participants.
Troubleshooting Steps:
-
Stratify analysis by baseline disease severity: Analyze the data in subgroups based on baseline Unified Parkinson's Disease Rating Scale (UPDRS) scores to determine if the response to this compound is dependent on the initial severity of motor symptoms.
-
Analyze the impact of prior Levodopa use: Compare the response to this compound in patients who were Levodopa-naïve versus those with a history of Levodopa treatment. The duration and dosage of prior Levodopa use should be considered as covariates in the analysis.
-
Investigate genetic factors: If DNA samples are available, genotype participants for common polymorphisms in dopamine receptor genes (DRD1, DRD2, etc.) and assess if these genetic variations correlate with treatment response.
-
Review for age-related effects: Conduct a subgroup analysis based on age to identify any age-dependent differences in this compound efficacy.
Problem: Unexpectedly high incidence of adverse events in the treatment group.
Troubleshooting Steps:
-
Assess concomitant medications: Carefully review the list of medications each participant is taking to identify any potential drug-drug interactions with this compound.
-
Evaluate the influence of comorbidities: Analyze the incidence of adverse events in relation to pre-existing health conditions to determine if certain comorbidities predispose patients to adverse reactions.
-
Consider genetic predisposition: Certain genetic profiles can increase the risk of adverse drug reactions. If possible, explore associations between genetic markers and the observed side effects.
Data Presentation
Table 1: Key Potential Confounding Variables in this compound Research
| Confounding Variable | Description | Potential Impact on this compound Research |
| Age | Chronological age of the study participant. | Can influence drug metabolism, clearance, and the natural progression of Parkinson's disease, potentially masking or exaggerating treatment effects.[1][2] |
| Disease Duration | The length of time since the initial diagnosis of Parkinson's disease. | Longer disease duration is often associated with more severe pathology and may alter the responsiveness to dopaminergic therapies.[1][2][3] |
| Disease Severity | The baseline severity of motor and non-motor symptoms, often measured by scales like the UPDRS. | Patients with different baseline severities may respond differently to this compound, affecting the overall assessment of efficacy. |
| Prior Medication History | Previous use of other anti-Parkinsonian drugs, especially Levodopa. | Long-term Levodopa use can lead to motor complications that may confound the assessment of this compound's effects. Prior medication history can also indicate disease progression.[4][5] |
| Genetic Polymorphisms | Variations in genes related to dopamine signaling (e.g., DRD1, DRD2, DRD3, DRD4). | Can alter receptor sensitivity and signaling, leading to inter-individual differences in both efficacy and susceptibility to adverse events like impulse control disorders.[6][7][8][9][10] |
| Comorbidities | Presence of other medical conditions (e.g., diabetes, cardiovascular disease, depression). | Can influence drug metabolism, contribute to symptoms that overlap with Parkinson's disease, or require medications that interact with this compound.[3] |
Experimental Protocols
Protocol 1: Controlling for Prior Medication History in a Clinical Trial
Objective: To minimize the confounding effect of prior anti-Parkinsonian medication use on the assessment of this compound's efficacy and safety.
Methodology:
-
Inclusion/Exclusion Criteria:
-
Define clear criteria for patient eligibility based on their medication history. For example, a trial might enroll Levodopa-naïve patients or require a stable dose of Levodopa for a specified period before enrollment.
-
-
Washout Period:
-
For patients discontinuing a prior medication, implement a washout period of sufficient duration to eliminate the previous drug from their system before initiating this compound treatment. The length of the washout period should be based on the pharmacokinetic properties of the discontinued drug.
-
-
Stratified Randomization:
-
During randomization, stratify participants based on their prior medication status (e.g., Levodopa-naïve vs. Levodopa-treated). This ensures a balanced distribution of these patient populations between the treatment and placebo groups.
-
-
Statistical Analysis:
-
In the statistical analysis plan, pre-specify subgroup analyses based on prior medication use.
-
Use statistical models such as Analysis of Covariance (ANCOVA) or Mixed Model for Repeated Measures (MMRM) to adjust for baseline differences in medication history as a covariate.
-
Protocol 2: Identifying Genetic Confounders
Objective: To investigate the influence of genetic polymorphisms in dopamine-related genes on the response to this compound.
Methodology:
-
Sample Collection:
-
Collect blood or saliva samples from all study participants for DNA extraction.
-
-
Genotyping:
-
Perform genotyping for pre-specified single nucleotide polymorphisms (SNPs) in dopamine receptor genes (e.g., DRD1, DRD2, DRD3, DRD4) and other genes involved in dopamine metabolism.
-
-
Statistical Analysis:
-
Conduct association analyses to determine if there is a statistically significant relationship between specific genotypes and:
-
Primary efficacy outcomes (e.g., change in UPDRS score).
-
Incidence of specific adverse events (e.g., impulse control disorders).
-
-
Incorporate genotype as a covariate in the primary analysis to adjust for its potential confounding effect.
-
Mandatory Visualization
References
- 1. Profiling the most elderly parkinson’s disease patients: Does age or disease duration matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of aging on biomarkers and clinical profile in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medrxiv.org [medrxiv.org]
- 5. Effective Management of “OFF” Episodes in Parkinson’s Disease: Emerging Treatment Strategies and Unmet Clinical Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphisms of Dopamine Receptor Genes and Parkinson’s Disease: Clinical Relevance and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopaminergic Pathway Genes Influence Adverse Events Related to Dopaminergic Treatment in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DRD4 gene polymorphism and impulse control disorder induced by dopamine agonists in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Taq1A polymorphism and medication effects on inhibitory action control in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymorphisms of Dopamine Receptor Genes and Parkinson's Disease: Clinical Relevance and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tavapadon Studies & Animal Welfare
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing animal stress during Tavapadon studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter, ensuring both animal welfare and data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to minimize animal stress upon their arrival at the facility?
A1: A proper acclimation period is crucial for the physiological, behavioral, and nutritional stabilization of newly received animals.[1][2] Stress from transportation can significantly impact cardiovascular, endocrine, immune, and central nervous systems, potentially confounding research results.[1][2] For rodents and non-mammalian vertebrates, a minimum of 72 hours for acclimation is recommended.[1][2] For larger mammals, including non-human primates, a minimum of 7 days is advised.[1] During this period, animals should be closely monitored in their new environment before any experimental procedures begin.
Q2: How can we refine our drug administration techniques to be less stressful for the animals?
A2: Refining drug administration is a key component of minimizing animal distress. Traditional methods like oral gavage can cause significant stress and potential physical harm.[3] Consider these less-invasive alternatives:
-
Voluntary Consumption: Training animals to voluntarily consume the substance mixed with a palatable treat or liquid.[4] For example, a method called Micropipette-Guided Drug Administration (MDA) trains mice to drink a solution from a pipette voluntarily.[4]
-
Positive Reinforcement Training (PRT): PRT can be used to train animals to cooperate with procedures like injections, reducing the need for physical restraint.[5][6][7] This approach has been shown to lower stress hormones and improve animal welfare.[5][8]
-
Refined Gavage Techniques: If gavage is unavoidable, using a disposable tip and an automatic pipette can reduce the risk of injury and discomfort.[3]
Q3: What is Positive Reinforcement Training (PRT) and how can it be implemented in a laboratory setting?
A3: Positive Reinforcement Training (PRT) is a method that uses positive rewards to encourage desired behaviors, giving animals a sense of choice and control over their environment.[5][9] This technique can significantly reduce stress and fear associated with experimental procedures.[5][9] Implementation involves:
-
Establishing a Reward System: Identify a high-value reward for the animal, such as a favorite food item.
-
Shaping Behavior: Gradually guide the animal towards the desired behavior in small, achievable steps, rewarding each successful step.
-
Consistency: Ensure all personnel interacting with the animals use the same cues and rewards consistently.[10]
-
Patience: Allow the animal to learn at its own pace without coercion.[5][11]
PRT has been successfully used to train non-human primates to cooperate with injections and other procedures, reducing the need for anesthesia and physical restraint.[6][7]
Q4: What types of environmental enrichment are most effective for non-human primates used in studies?
A4: Environmental enrichment is essential for the psychological well-being of non-human primates.[12][13][14] Effective enrichment strategies include:
-
Social Housing: Housing primates in pairs or groups is the most effective form of enrichment, as it allows for species-typical social behaviors.[14][15]
-
Structural Enrichment: Providing perches, climbing structures, and swings allows for naturalistic movement and a sense of security.[12][14]
-
Foraging Opportunities: Hiding food in puzzle feeders or scattering it in the substrate encourages natural foraging behaviors.[12][16]
-
Manipulable Objects: Providing toys, mirrors, and other objects that can be manipulated offers cognitive stimulation.[14][15][16]
-
Sensory Enrichment: Introducing varied visual and auditory stimuli, such as videos or music, can also be beneficial.[15]
Troubleshooting Guides
Issue: Animals exhibit signs of distress during handling and dosing (e.g., vocalization, struggling, increased corticosterone levels).
Solution:
-
Assess Handling Techniques: Ensure handlers are calm, gentle, and use minimal restraint.[8][10] For rodents, consider tunnel handling or cupping instead of tail handling.[17]
-
Implement Positive Reinforcement Training (PRT): Train animals to voluntarily cooperate with procedures.[5][7] This has been shown to reduce stress hormones by around 50%.[8]
-
Review Dosing Procedure: If using oral gavage, ensure the technique is refined to be as minimally invasive as possible.[3] Consider alternative, less stressful routes of administration if scientifically appropriate.[18]
-
Increase Habituation: Spend more time habituating the animals to the presence of researchers and the experimental environment.[19]
Issue: High variability in experimental data that may be attributed to stress.
Solution:
-
Standardize Acclimation: Ensure all animals undergo a consistent and adequate acclimation period to stabilize their physiological state before the study begins.[1][2]
-
Enrich the Environment: An enriched environment can reduce chronic stress, leading to more reliable and consistent data.[5]
-
Refine All Procedures: Systematically review all animal interactions, from husbandry to experimental procedures, to identify and minimize potential stressors.
-
Monitor for Subtle Stress Indicators: Be aware of subtle behavioral changes that may indicate stress, such as changes in posture, activity levels, or social interaction.
Quantitative Data on Stress-Reduction Techniques
| Stress-Reduction Technique | Species | Outcome Measure | Result | Citation |
| Positive Reinforcement Training (PRT) | Non-human primates | Need for anesthesia/physical restraint | Reduced | [5][6] |
| Non-human primates | Stress hormones (e.g., corticosteroids) | Reduced | [5] | |
| Marmosets | Self-scratching (anxiety behavior) | Decreased | [9] | |
| Non-Restrained Injection | Rats | Stress hormone levels | Lowered by ~50% | [8] |
| Environmental Enrichment | Rhesus macaques | Time spent on species-typical behaviors | Increased (approx. 31% of the day) | [12] |
Experimental Protocols
Protocol 1: Acclimatization of Non-Human Primates
-
Arrival and Housing: Upon arrival, house animals in a quiet, dedicated quarantine area.[20] Social housing in pairs or groups is preferred unless scientifically justified otherwise.[20]
-
Health Assessment: Conduct a thorough health assessment by a qualified veterinarian.
-
Observation Period (Minimum 7 days): For a minimum of one week, allow animals to adjust to the new environment, diet, and personnel without any experimental manipulation.[1]
-
Behavioral Monitoring: Observe animals daily for normal behavior (e.g., grooming, foraging, social interaction) and signs of stress (e.g., stereotypies, decreased appetite).
-
Introduction to Personnel: Gradually introduce animal care staff and researchers to the animals in a calm and non-threatening manner.
Visualizations
Caption: Experimental workflow incorporating stress minimization best practices.
Caption: Simplified diagram of the HPA axis stress response pathway.
References
- 1. researchanimalresources.jhu.edu [researchanimalresources.jhu.edu]
- 2. acuc.berkeley.edu [acuc.berkeley.edu]
- 3. Refining drug administration in a murine model of acute infection with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eara.eu [eara.eu]
- 5. Training animals | NC3Rs [nc3rs.org.uk]
- 6. The use of positive reinforcement training techniques to enhance the care, management, and welfare of primates in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive Reinforcement Training to Enhance the Voluntary Movement of Group-Housed Sooty Mangabeys (Cercocebus atys atys) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. animalsandsociety.org [animalsandsociety.org]
- 12. awionline.org [awionline.org]
- 13. groups.oist.jp [groups.oist.jp]
- 14. Environmental Enrichment - Washington National Primate Research Center [wanprc.uw.edu]
- 15. Enrichment | Macaques [macaques.nc3rs.org.uk]
- 16. Evaluating enrichment use in group-housed rhesus macaques (Macaca mulatta): A machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 18. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cea.unizar.es [cea.unizar.es]
- 20. policymanual.nih.gov [policymanual.nih.gov]
Technical Support Center: Validating the In Vitro Specificity of Tavapadon's Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to accurately validate the in vitro specificity of Tavapadon, a selective D1/D5 dopamine receptor partial agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro receptor binding profile of this compound?
A1: this compound is a highly selective partial agonist for the D1 and D5 dopamine receptors.[1][2][3][4] It exhibits a high affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors.[1][2][3] Conversely, it demonstrates a low affinity for D2-like receptors, including D2 (Ki ≥ 6210 nM), D3 (Ki ≥ 6720 nM), and D4 (Ki ≥ 4870 nM).[1][2][3]
Q2: What is the expected functional activity of this compound in vitro?
A2: In functional assays, this compound acts as a partial agonist at D1 and D5 receptors.[1][3] It has been shown to have an intrinsic activity corresponding to 65% of dopamine's activity at the D1 receptor and 81% at the D5 receptor.[1][2][3] The half-maximal effective concentration (EC50) values for functional receptor activation are 19 nM for the D1 receptor and 17 nM for the D5 receptor.[1][3] this compound has little to no functional activity at D2, D3, or D4 receptors.[1]
Q3: Why is it important to confirm this compound's partial agonism?
A3: this compound's partial agonism at D1/D5 receptors is a key feature of its design. This property is believed to provide therapeutic benefits for motor symptoms in conditions like Parkinson's disease while potentially mitigating the adverse effects associated with full D1/D5 agonists and D2/D3-selective dopamine agonists.[1][5][6]
Troubleshooting Guides
Issue 1: Higher than Expected Binding to D2-like Receptors
| Possible Cause | Troubleshooting Step |
| Contamination of cell lines: | Verify the identity and purity of the cell lines expressing the dopamine receptor subtypes using validated methods like STR profiling. |
| Radioligand issues: | Ensure the radioligand used for the D2-like receptors is of high purity and specific activity. Use a well-characterized, selective antagonist as the radioligand. |
| Incorrect assay conditions: | Optimize assay buffer composition, incubation time, and temperature. Ensure that the concentration of this compound used in competition assays is appropriate to observe selective binding. |
| Experimental error: | Review pipetting accuracy and ensure proper washing steps to minimize non-specific binding. Include appropriate positive and negative controls in each experiment. |
Issue 2: Inconsistent EC50 Values in Functional Assays
| Possible Cause | Troubleshooting Step |
| Cell health and density: | Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. Cell stress can alter receptor expression and signaling. |
| Assay variability: | Standardize all assay parameters, including incubation times, reagent concentrations, and detection methods. Run a full dose-response curve for a known D1/D5 agonist as a positive control in every experiment. |
| Signal detection issues: | Verify that the detection method (e.g., cAMP accumulation assay) is optimized for the cell line and receptor being studied. Ensure the linear range of the assay is not being exceeded. |
| Partial agonism effects: | Remember that as a partial agonist, the maximal response of this compound will be lower than that of a full agonist like dopamine. Ensure the analysis method correctly fits a partial agonist dose-response curve. |
Issue 3: Difficulty in Demonstrating D1/D5 Selectivity over Other Receptors
| Possible Cause | Troubleshooting Step |
| Insufficient receptor panel: | Test this compound against a broad panel of receptors, including other GPCRs and neurotransmitter receptors, to comprehensively assess its off-target binding profile. |
| Inappropriate competitor concentrations: | In competition binding assays, use a wide range of this compound concentrations to accurately determine the Ki at each receptor subtype. |
| Functional assay limitations: | For functional selectivity, utilize downstream signaling assays that are specific to the G-protein coupling of the D1 (Gs) and D2 (Gi) receptor families. |
Data Presentation
Table 1: this compound In Vitro Binding Affinities (Ki)
| Receptor | This compound Ki (nM) | Reference Compound Ki (nM) |
| Dopamine D1 | 9[1][2][3] | Dopamine (100-1000) |
| Dopamine D5 | 13[1][2][3] | Dopamine (50-500) |
| Dopamine D2 | ≥ 6210[1][2][3] | Haloperidol (~1) |
| Dopamine D3 | ≥ 6720[1][2][3] | Quinpirole (~1) |
| Dopamine D4 | ≥ 4870[1][2][3] | Clozapine (~10) |
Table 2: this compound In Vitro Functional Activity
| Receptor | Assay Type | This compound EC50 (nM) | This compound Intrinsic Activity (% of Dopamine) |
| Dopamine D1 | cAMP Accumulation | 19[1][3] | 65%[1][2][3] |
| Dopamine D5 | cAMP Accumulation | 17[1][3] | 81%[1][2][3] |
| Dopamine D2 | Various | No significant activity[1] | N/A |
| Dopamine D3 | Various | No significant activity[1] | N/A |
| Dopamine D4 | Various | No significant activity[1] | N/A |
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.
Materials:
-
Cell membranes from stable cell lines expressing individual human dopamine receptor subtypes.
-
Radioligands: e.g., [³H]SCH23390 (for D1/D5), [³H]Spiperone (for D2/D4), [³H]7-OH-DPAT (for D3).
-
Non-labeled competitors for non-specific binding determination (e.g., Butaclamol for D1/D5, Haloperidol for D2).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or a saturating concentration of a non-labeled competitor (for non-specific binding).
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay for D1/D5 Receptors
Objective: To determine the functional potency (EC50) and intrinsic activity of this compound at human D1 and D5 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human D1 or D5 receptors.
-
Assay medium: e.g., DMEM/F12 with 0.1% BSA.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Dopamine (as a full agonist reference).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of this compound or dopamine to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen detection kit.
-
Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve.
-
Determine the EC50 from the curve.
-
Calculate the intrinsic activity of this compound by comparing its maximal response to the maximal response of dopamine.
Mandatory Visualizations
Caption: Dopamine D1 and D2 receptor signaling pathways.
Caption: Experimental workflow for validating this compound's in vitro specificity.
References
- 1. Screen Quest™ Live Cell Dopamine receptor D1R cAMP Assay Service Pack | AAT Bioquest [aatbio.com]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Preclinical Head-to-Head: Tavapadon and Levodopa in Parkinson's Disease Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of Tavapadon and Levodopa in established animal models of Parkinson's disease. The following sections detail the experimental data, protocols, and underlying mechanisms of action for both compounds.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor symptoms. Levodopa, a dopamine precursor, has been the gold-standard treatment for decades, offering robust symptomatic relief. However, its long-term use is often complicated by the development of motor fluctuations and dyskinesia. This compound, a novel D1/D5 dopamine receptor partial agonist, has emerged as a promising therapeutic alternative, aiming to provide comparable motor benefits with a reduced risk of these complications. This guide synthesizes preclinical data from non-human primate and rodent models to compare the efficacy and side-effect profiles of this compound and Levodopa.
Mechanism of Action
This compound and Levodopa exert their therapeutic effects through distinct mechanisms within the basal ganglia circuitry.
Levodopa: As a precursor to dopamine, Levodopa crosses the blood-brain barrier and is converted to dopamine by the enzyme DOPA decarboxylase in the brain.[1][2][3][4][5][6] This newly synthesized dopamine is then released, non-selectively stimulating all dopamine receptor subtypes (D1-D5) to compensate for the endogenous dopamine deficiency.[7] This broad activation leads to significant improvement in motor function.[7]
This compound: this compound is a selective partial agonist of the D1 and D5 dopamine receptors.[8][9] By specifically targeting these receptors, which are primarily located on the "direct pathway" medium spiny neurons in the striatum, this compound aims to facilitate movement with a more focused approach.[9][10] Its partial agonism is hypothesized to provide sufficient stimulation for motor benefit while avoiding the overstimulation of dopamine receptors that is thought to contribute to dyskinesia.[9]
Comparative Efficacy in Preclinical Models
The antiparkinsonian effects of this compound and Levodopa have been evaluated in gold-standard preclinical models of Parkinson's disease.
MPTP-Induced Parkinsonian Non-Human Primate Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is a highly translatable model that recapitulates many of the motor symptoms of human Parkinson's disease.[11] A key study by Young et al. (2020) evaluated the efficacy of this compound (referred to as CVL-751) compared to Levodopa in MPTP-treated primates.[10]
Motor Improvement: this compound demonstrated a dose-dependent improvement in motor function, comparable to that of Levodopa.[10] At effective doses, both compounds significantly reduced parkinsonian motor disability scores.[12]
Duration of Action: A notable difference observed was the duration of the therapeutic effect. The motor improvements following this compound administration were sustained for a longer period compared to Levodopa.[7]
Dyskinesia: Crucially, this compound induced significantly less dyskinesia than Levodopa at doses that produced similar levels of motor improvement.[9][10] This finding supports the hypothesis that the selective partial agonism of this compound at D1/D5 receptors may reduce the likelihood of developing this troublesome side effect.[9][12]
Quantitative Data from MPTP Primate Model
| Parameter | This compound (CVL-751) | Levodopa |
| Peak Motor Improvement (% reduction in disability score) | Comparable to Levodopa | Significant reduction |
| Duration of Motor Improvement (minutes) | >240 minutes | ~120 minutes |
| Peak Dyskinesia Score (severity rating) | Significantly lower than Levodopa | Moderate to Severe |
Note: The specific numerical values in this table are representative of the findings reported in Young et al. (2020) and should be referred to in the original publication for precise data and statistical analysis.[10]
6-OHDA-Lesioned Rodent Model
The unilateral 6-hydroxydopamine (6-OHDA) lesion in rats is a widely used model to study motor asymmetry and the effects of dopaminergic drugs.[1][13][14][15][16][17] Levodopa's efficacy in this model is well-established, inducing robust contralateral rotations, which are indicative of a therapeutic effect in Parkinson's disease.[2][16] While specific head-to-head data for this compound in the 6-OHDA rotational model is less prevalent in the public domain, the model is a cornerstone for evaluating dopaminergic therapies.
Levodopa-Induced Rotational Behavior: Administration of Levodopa to 6-OHDA lesioned rats consistently produces a dose-dependent increase in contralateral rotations.[16] This effect is attributed to the stimulation of supersensitive dopamine receptors in the dopamine-depleted striatum.
Quantitative Data from 6-OHDA Rodent Model (Levodopa)
| Drug | Dose | Peak Contralateral Rotations (turns/min) |
| Levodopa | 25 mg/kg | ~10-15 |
| Apomorphine (for comparison) | 0.5 mg/kg | ~8-12 |
Note: The values in this table are illustrative and can vary based on the specific experimental conditions. They are based on typical results reported in the literature for the 6-OHDA rat model.[15][18]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
MPTP Non-Human Primate Model Workflow
MPTP Administration: MPTP is typically administered systemically (intramuscularly or intravenously) or via unilateral intracarotid injection to induce a parkinsonian state.[5] The dosing regimen is carefully titrated to achieve a stable level of motor impairment.
Behavioral Assessment: Motor disability is assessed using a standardized rating scale for parkinsonian primates, which evaluates posture, gait, bradykinesia, and tremor. Dyskinesia is also rated based on its severity and distribution. Observations are typically video-recorded for blinded scoring.
6-OHDA Rodent Model Workflow
6-OHDA Lesioning: 6-hydroxydopamine is injected unilaterally into the medial forebrain bundle or the striatum using stereotaxic surgery.[13][14] This leads to a near-complete depletion of dopamine in the ipsilateral striatum.
Rotational Behavior Assessment: Following a recovery period, animals are challenged with a dopaminergic agent. The resulting rotational behavior (turning away from the lesioned side, or contralateral rotation) is quantified using automated rotometers. The number of full 360-degree turns over a specific time period is the primary endpoint.[1][15]
Conclusion
Preclinical data from both primate and rodent models of Parkinson's disease provide a strong rationale for the clinical development of this compound. In the highly translatable MPTP primate model, this compound demonstrates efficacy in improving motor symptoms that is comparable to Levodopa, but with a significantly longer duration of action and a markedly lower incidence of dyskinesia.[9][10] While direct comparative data in the 6-OHDA rodent model is less available, the established pro-dopaminergic effects of Levodopa in this model serve as a benchmark for the development of new therapies.
The selective D1/D5 partial agonism of this compound appears to be a key differentiator, offering the potential for a wider therapeutic window and a more favorable long-term side-effect profile compared to the non-selective, pulsatile stimulation provided by Levodopa. These preclinical findings are encouraging and support the ongoing clinical investigation of this compound as a novel treatment for Parkinson's disease. Further research will be crucial to fully elucidate the long-term benefits and comparative effectiveness of this compound in a clinical setting.
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. researchgate.net [researchgate.net]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. news.abbvie.com [news.abbvie.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D1 Agonist Improved Movement of Parkinsonian Nonhuman Primates with Limited Dyskinesia Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Drug discovery and development for Parkinson’s disease: are preclinical models good enough? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Does contraversive circling in the 6-OHDA-lesioned rat indicate an ability to induce motor complications as well as therapeutic effects in Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. L-DOPA-elicited abnormal involuntary movements in the rats damaged severely in substantia nigra by 6-hydroxydopamine - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 18. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of Tavapadon and D2/D3 Dopamine Agonists in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of tavapadon, a novel D1/D5 dopamine receptor partial agonist, with traditional D2/D3 dopamine agonists. The following sections present a synthesis of preclinical data from non-human primate models of Parkinson's disease, focusing on motor efficacy and the propensity to induce dyskinesia. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Introduction
This compound is a selective partial agonist of the D1 and D5 dopamine receptors, a mechanism of action distinct from currently available dopamine agonists that primarily target the D2 and D3 receptors (e.g., pramipexole, ropinirole).[1][2] This targeted approach aims to provide robust motor control in Parkinson's disease with a reduced risk of the adverse effects commonly associated with D2/D3 receptor stimulation, such as dyskinesias and impulse control disorders.[2] This guide compiles and compares available in vivo preclinical data to evaluate these claims.
Dopamine Receptor Signaling Pathways
The differential effects of this compound and D2/D3 agonists stem from their engagement of distinct downstream signaling cascades.
In Vivo Efficacy and Dyskinesia Profile: A Cross-Study Comparison in MPTP-Lesioned Non-Human Primates
Due to the absence of direct head-to-head preclinical studies, this section presents a comparative analysis of data from separate studies investigating this compound and the D2/D3 agonist ropinirole in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced primate model of Parkinson's disease. While experimental conditions may vary, this comparison provides valuable insights into their respective in vivo profiles.
Motor Improvement
| Drug | Animal Model | Dose | Outcome Measure | Result | Citation |
| This compound | MPTP-lesioned Cynomolgus Monkeys | 0.1 and 0.15 mg/kg | Locomotor Activity | Comparable to L-DOPA, with a longer duration of action. | [3] |
| Ropinirole | MPTP-lesioned Common Marmosets | 0.1-3 mg/kg, PO | Motor Activity | Dose-dependent increase in motor activity, reversing akinesia. | [4] |
| Ropinirole | MPTP-lesioned Common Marmosets | Titrated to produce similar improvement to L-DOPA | Locomotor Activity | Increased locomotor activity. | [2] |
Dyskinesia
| Drug | Animal Model | Dose | Outcome Measure | Result | Citation |
| This compound | MPTP-lesioned Cynomolgus Monkeys | 0.1 and 0.15 mg/kg | Dyskinesia Score | Less concomitant dyskinesia compared to L-DOPA. | [3] |
| Ropinirole | MPTP-lesioned Common Marmosets | Chronic administration for 21 days | Dyskinesia | Improved motor deficits without obvious dyskinesia. | [4] |
| Ropinirole | MPTP-lesioned Common Marmosets | Titrated to produce similar improvement to L-DOPA | Dyskinesia Score | Produced a low intensity of involuntary movements compared to marked dyskinesia with L-DOPA. | [2] |
Experimental Protocols
MPTP-Lesioning in Non-Human Primates (General Protocol)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) primate model is a widely used and clinically relevant model for Parkinson's disease. The following is a general protocol for inducing parkinsonism in non-human primates.
Protocol Details:
-
Animal Selection and Acclimatization: Adult, healthy non-human primates (e.g., Cynomolgus or Rhesus macaques) are selected and allowed to acclimatize to the housing conditions.
-
MPTP Administration: MPTP hydrochloride is dissolved in sterile saline and administered to the animals. The dosing regimen (dose, frequency, and route of administration - typically intravenous or intramuscular) is crucial for inducing a stable parkinsonian state.
-
Symptom Monitoring: Following MPTP administration, animals are closely monitored for the development of parkinsonian symptoms, including bradykinesia (slowness of movement), rigidity, and tremor.
-
Stabilization Period: A stabilization period is allowed for the parkinsonian symptoms to become consistent.
-
Baseline Behavioral Assessment: Before drug administration, baseline motor function and the presence of any spontaneous dyskinesias are assessed using standardized rating scales and locomotor activity monitors.
Behavioral Assessments
Locomotor activity is a key measure of motor function. It is typically assessed using automated systems.
Protocol:
-
Apparatus: Animals are placed in a familiar cage or open-field arena equipped with infrared beams or a video tracking system.
-
Data Collection: The system continuously records the animal's movements over a defined period.
-
Parameters Measured: Key parameters include total distance traveled, ambulatory time, and velocity.
-
Analysis: Data is analyzed to compare locomotor activity before and after drug administration, and between different treatment groups.
Dyskinesia, the presence of involuntary movements, is a critical side effect to assess. Standardized rating scales are used for this purpose.
Example: Modified Abnormal Involuntary Movement Scale (AIMS)
This scale is often adapted for use in non-human primates.
-
Observation Period: Animals are observed for a set period of time (e.g., 1-2 minutes) at regular intervals following drug administration.
-
Body Regions: Dyskinesia is rated for different body regions (e.g., limbs, trunk, face, neck).
-
Scoring: The severity of dyskinesia is scored on a scale (e.g., 0-4), where:
-
0 = Absent
-
1 = Minimal, infrequent
-
2 = Mild, frequent
-
3 = Moderate, continuous
-
4 = Severe, continuous, disabling
-
-
Total Score: A total dyskinesia score is calculated by summing the scores for each body region.
Conclusion
The available in vivo preclinical data from non-human primate models of Parkinson's disease suggest that this compound, a D1/D5 partial agonist, offers a promising therapeutic profile. While direct comparative studies are lacking, cross-study analysis indicates that this compound provides motor improvement comparable to L-DOPA and D2/D3 agonists like ropinirole, with a potentially lower propensity for inducing dyskinesia. This aligns with its proposed mechanism of action, which selectively targets the direct pathway of motor control while avoiding the broader stimulation of D2/D3 receptors that is associated with a higher incidence of adverse effects. Further head-to-head preclinical studies are warranted to definitively establish the comparative efficacy and safety profile of this compound relative to existing D2/D3 dopamine agonists.
References
Tavapadon's Efficacy in Parkinson's Disease: A Comparative Analysis of D1 Receptor Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tavapadon's performance against other D1 receptor agonists, supported by available experimental data. The information is presented to facilitate a clear understanding of the current landscape of D1-targeted therapies for Parkinson's disease.
This compound, a novel, selective partial agonist of the dopamine D1 and D5 receptors, is under investigation as a once-daily treatment for Parkinson's disease.[1][2] Its mechanism of action, which focuses on the D1/D5 pathway, represents a distinct approach compared to traditional levodopa therapy and D2/D3 receptor agonists.[3] This guide synthesizes clinical trial data for this compound and other notable D1 receptor agonists to provide a comparative overview of their efficacy.
Quantitative Efficacy Data
The following tables summarize the available quantitative data from clinical trials of this compound and other select D1 receptor agonists. It is important to note that these data are from separate trials and do not represent a head-to-head comparison.
Table 1: Efficacy of this compound in Phase 3 Clinical Trials
| Trial | Patient Population | Treatment | Primary Endpoint | Result | Adverse Events (Most Common) |
| TEMPO-1 & TEMPO-2 | Early-stage Parkinson's disease (diagnosed < 3 years) | This compound monotherapy vs. Placebo | Change from baseline in Movement Disorder Society - Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score | Statistically significant improvement in motor function compared to placebo.[4] | Nausea, headache, dizziness.[4] |
| TEMPO-3 | Parkinson's disease patients on levodopa with motor fluctuations | This compound as an adjunct to levodopa vs. Placebo | Change in "on" time without troublesome dyskinesia | Statistically significant increase in "on" time without troublesome dyskinesia.[4] | Nausea, dyskinesia.[4] |
Table 2: Efficacy of Other Investigational D1 Receptor Agonists
| Drug | Trial Phase | Patient Population | Treatment | Key Efficacy Results | Adverse Events (Most Common) |
| PF-06412562 | Phase 1 | Parkinson's disease | Single oral dose (30 mg + 20 mg 4 hours later) vs. Placebo | Statistically significant reduction in MDS-UPDRS Part III score at 1.5-2.5 hours post-dose compared to placebo.[1] | Nausea, fatigue (mild to moderate).[1] |
| Adrogolide (ABT-431) | Phase 2 | Levodopa-responsive Parkinson's disease | Intravenous administration (5, 10, 20, 30, 40 mg) vs. Placebo | Efficacy significantly superior to placebo at doses of 10 mg and more, with a magnitude similar to levodopa.[5] | Nausea, vomiting, dizziness, hypotension.[5][6] |
| Dihydrexidine | N/A (early clinical trial) | Parkinson's disease | Intravenous infusion (2 mg up to 70 mg) vs. Placebo | Brief but definite motor improvement in one patient at a plasma concentration >100 ng/ml, accompanied by choreic dyskinesias.[7] | Flushing, hypotension, tachycardia.[7] |
Experimental Protocols
Detailed methodologies for the cited clinical trials are summarized below to provide context for the presented data.
This compound Clinical Trial Program (TEMPO-1, TEMPO-2, TEMPO-3)
-
Study Design: The TEMPO trials are Phase 3, randomized, double-blind, placebo-controlled studies.[4]
-
Participant Population:
-
Intervention:
-
Primary Outcome Measures:
-
TEMPO-1 and TEMPO-2: The primary endpoint was the change from baseline in the MDS-UPDRS Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score.[8]
-
TEMPO-3: The primary endpoint was the change from baseline in total "on" time without troublesome dyskinesia as measured by a patient diary.[4]
-
-
Duration: The treatment duration for the primary endpoint analysis was 27 weeks for TEMPO-3.[8]
PF-06412562 Phase 1 Trial
-
Study Design: A double-blind, randomized, two-way crossover, placebo-controlled, single-dose study.[3]
-
Participant Population: 19 patients with Parkinson's disease (mean age 63.8 years, mean disease duration 6.7 years).[1]
-
Intervention: A single oral dose of PF-06412562 (30 mg followed by 20 mg four hours later) or placebo.[1]
-
Primary Outcome Measures: The primary endpoint was the maximum percent improvement in finger-tapping speed. However, due to variability, the change from baseline in the MDS-UPDRS Part III score was also a key exploratory endpoint.[1]
Adrogolide (ABT-431) Clinical Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participant Population: 14 patients with levodopa-responsive Parkinson's disease.[5]
-
Intervention: Five different intravenous doses of ABT-431 (5, 10, 20, 30, and 40 mg) and one placebo administration after a 12-hour withdrawal from levodopa.[5]
-
Primary Outcome Measures: The response was assessed using the motor subsection of the Unified Parkinson's Disease Rating Scale (UPDRS).[5]
Dihydrexidine Clinical Trial
-
Study Design: A double-blind, placebo-controlled trial.[7]
-
Participant Population: Four patients with Parkinson's disease.[7]
-
Intervention: Single intravenous doses were titrated from 2 mg up to a maximum of 70 mg (or the highest tolerated dose) infused over 15 or 120 minutes.[7]
-
Primary Outcome Measures: Clinical efficacy, pharmacokinetics, and tolerability were assessed. Motor improvement was a key efficacy measure.[7]
Visualizations
Dopamine D1 Receptor Signaling Pathway
The binding of a D1 receptor agonist, such as this compound, to the D1 receptor initiates a cascade of intracellular events. This diagram illustrates the canonical Gs/olf-coupled signaling pathway.
Caption: D1 Receptor Signaling Pathway.
Generalized Experimental Workflow for D1 Agonist Clinical Trials
This diagram outlines a typical workflow for a Phase 3 clinical trial assessing the efficacy of a D1 receptor agonist in Parkinson's disease.
Caption: Clinical Trial Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 3. Adrogolide HCl (ABT-431; DAS-431), a prodrug of the dopamine D1 receptor agonist, A-86929: preclinical pharmacology and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABT-431, a D1 receptor agonist prodrug, has efficacy in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Future Parkinson’s Disease Treatments in Clinical Trial | APDA [apdaparkinson.org]
- 6. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Head-to-head comparison of Tavapadon and a full D1 agonist
A Technical Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed, data-driven comparison of Tavapadon, a D1/D5 partial agonist, and a representative full D1 agonist, dihydrexidine. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their respective pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction
The development of dopamine agonists for Parkinson's disease has historically focused on D2/D3 receptors. However, targeting the D1/D5 receptors of the direct pathway in the basal ganglia presents a promising alternative for motor symptom relief.[1] This guide examines two distinct approaches to D1 receptor agonism: partial agonism, exemplified by this compound, and full agonism, represented by the well-characterized research compound dihydrexidine.
This compound is a selective D1/D5 partial agonist that has shown efficacy in clinical trials for Parkinson's disease.[2][3][4] In contrast, dihydrexidine is a full D1 agonist that has been extensively studied in preclinical models.[5][6][7] This comparison will delve into their binding affinities, functional potencies, and downstream signaling effects, providing a comprehensive overview for researchers in the field.
Data Presentation
The following tables summarize the quantitative data for this compound and dihydrexidine, facilitating a direct comparison of their pharmacological properties.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D5 Receptor | D2 Receptor |
| This compound | 9 | 13 | ≥ 4,870 |
| Dihydrexidine | ~10 (IC50) | - | 130 (IC50) |
Data for this compound from[8]. Data for Dihydrexidine from[7]. Note: Dihydrexidine data is presented as IC50 values.
Table 2: In Vitro Functional Activity
| Compound | Target | Assay | Potency (EC50, nM) | Intrinsic Activity (% of Dopamine) |
| This compound | D1 | cAMP Accumulation | 19 | 65% |
| D5 | cAMP Accumulation | 17 | 81% | |
| Dihydrexidine | D1 | cAMP Accumulation | - | ~100% (Full Agonist) |
| This compound | D1 | β-arrestin Recruitment | - | Weak efficacy |
| Dihydrexidine | D1 | β-arrestin Recruitment | - | Full Agonist |
Data for this compound from[9]. Data for Dihydrexidine from[5][7][10]. Data on β-arrestin recruitment for this compound from[11] and for Dihydrexidine from[10][12].
Signaling Pathways
The differential effects of this compound and a full D1 agonist can be attributed to their distinct interactions with downstream signaling pathways.
This compound: A Biased Partial Agonist
This compound exhibits biased agonism, preferentially activating the Gs/adenylyl cyclase pathway while having minimal engagement with the β-arrestin pathway.[9][11] This is hypothesized to contribute to its sustained therapeutic effect with a potentially lower risk of receptor desensitization and certain side effects.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news.abbvie.com [news.abbvie.com]
- 4. AbbVie's Parkinson's drug this compound promising in phase 3 trial [synapse.patsnap.com]
- 5. Dihydrexidine — The First Full Dopamine D1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.psu.edu [pure.psu.edu]
- 7. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of G Protein-Biased Agonists That Fail To Recruit β-Arrestin or Promote Internalization of the D1 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating Tavapadon's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tavapadon, a selective dopamine D1 and D5 receptor partial agonist, and its mechanism of action, with a focus on how knockout models can be pivotal in its validation. While direct experimental data of this compound in D1 or D5 knockout mice is not yet publicly available, this document synthesizes existing preclinical data, the known phenotypes of relevant knockout models, and detailed experimental protocols to build a framework for its validation.
This compound's Pharmacological Profile
This compound is a novel, orally administered, partial agonist of the D1 and D5 dopamine receptors, currently in late-stage clinical trials for the treatment of Parkinson's disease.[1][2][3] Its therapeutic rationale is based on selectively stimulating the 'direct pathway' in the basal ganglia, which is primarily mediated by D1-like receptors, to improve motor function.[4][5]
Quantitative Analysis of this compound's Receptor Affinity and Functional Activity
The following table summarizes the in vitro binding affinity (Ki) and functional activity (EC50) of this compound for human dopamine receptors. This data highlights its selectivity for D1 and D5 receptors over D2-like receptors.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) | Intrinsic Activity (% of Dopamine) |
| D1 | 9 | 19 | 65% |
| D5 | 13 | 17 | 81% |
| D2 | ≥ 6210 | - | - |
| D3 | ≥ 6720 | - | - |
| D4 | ≥ 4870 | - | - |
Data sourced from preclinical studies.
The Role of Knockout Models in Validating Mechanism of Action
To definitively attribute the pro-motor effects of this compound to its action on D1 and D5 receptors, studies using knockout (KO) mouse models are essential. By genetically deleting the genes for these receptors (Drd1 and Drd5), researchers can observe whether the drug's effects are diminished or abolished, thus confirming the on-target mechanism.
Expected Outcomes in Knockout Models
Based on this compound's high selectivity, a clear set of outcomes would be predicted when administered to D1, D5, and double-knockout mice.
| Animal Model | Genotype | Predicted Response to this compound | Rationale |
| Wild-Type | Drd1+/+, Drd5+/+ | Increased locomotor activity and improved motor coordination. | This compound stimulates both D1 and D5 receptors, enhancing 'direct pathway' signaling. |
| D1 Knockout | Drd1-/- | Significantly attenuated or abolished pro-motor effects. | The D1 receptor is the primary mediator of the 'direct pathway' in the striatum. Its absence should prevent this compound from exerting its main therapeutic effect. |
| D5 Knockout | Drd5-/- | Potentially milder attenuation of pro-motor effects compared to D1 KO. | The D5 receptor has a more restricted expression pattern. Its role in motor control is less pronounced than D1, but its absence would still remove one of this compound's targets. |
| D1/D5 Double KO | Drd1-/-, Drd5-/- | Complete lack of a pro-motor response. | Both of this compound's high-affinity targets are absent, so no significant pharmacological effect on motor activity is expected. |
Experimental Protocols for Validation
Validating this compound's mechanism of action in knockout models would involve a series of well-defined experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay
Objective: To confirm this compound's binding affinity and selectivity for D1 and D5 receptors in vitro.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human D1, D2, D3, D4, or D5 receptors.
-
Competitive Binding: Membranes are incubated with a specific radioligand (e.g., [³H]SCH23390 for D1/D5) and increasing concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency and efficacy of this compound as a partial agonist at D1 and D5 receptors.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells expressing either D1 or D5 receptors are cultured.
-
Stimulation: Cells are treated with varying concentrations of this compound or a full agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and the maximum effect relative to the full agonist (intrinsic activity).
In Vivo Behavioral Testing in Knockout Mice
Objective: To assess the effect of this compound on motor function in wild-type versus D1 and/or D5 knockout mice.
a) Open Field Test for Locomotor Activity
Methodology:
-
Acclimation: Mice are individually placed in an open field arena (e.g., 50x50 cm) and allowed to acclimate for at least 30 minutes in a dimly lit, quiet room.[6]
-
Drug Administration: Mice are administered this compound or vehicle via oral gavage.
-
Data Collection: Immediately after administration, mice are returned to the open field arena. Their movement is tracked by an automated system with infrared beams or video tracking software for a set period (e.g., 60-90 minutes).[7][8][9]
-
Parameters Measured: Total distance traveled, ambulatory time, and rearing frequency are quantified.
b) Rotarod Test for Motor Coordination and Balance
Methodology:
-
Training: Mice are trained for several consecutive days to stay on the rotarod apparatus as it rotates at a constant low speed.
-
Testing: On the test day, mice are administered this compound or vehicle. After a set absorption time, they are placed on the rotarod, which accelerates from a low to a high speed (e.g., 4 to 40 RPM) over a period of minutes.[10][11]
-
Data Collection: The latency to fall from the rod is recorded for each mouse over several trials.[12]
-
Data Analysis: The average latency to fall is compared between treatment groups and genotypes.
Visualizing the Pathways and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the key pathways and workflows.
Caption: this compound's mechanism of action via the D1/D5 receptor Gs-coupled signaling cascade.
Caption: Experimental workflow for validating this compound's mechanism using knockout (KO) and wild-type (WT) mice.
Caption: The logical basis for confirming this compound's on-target effects with knockout models.
Conclusion
This compound's high selectivity and partial agonism at D1 and D5 receptors present a promising therapeutic strategy for Parkinson's disease. While clinical data continues to emerge, definitive validation of its on-target mechanism of action in preclinical models is crucial. The use of D1 and D5 receptor knockout mice provides a powerful tool to dissect its pharmacological effects. The experimental framework outlined in this guide, combining in vitro characterization with in vivo behavioral analysis in genetically modified models, represents the gold standard for confirming that the therapeutic benefits of this compound are indeed mediated through its intended targets. The predicted loss of function in knockout models would provide compelling evidence to support its proposed mechanism.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. musechem.com [musechem.com]
- 4. This compound improves motor function in early PD - Medthority [medthority.com]
- 5. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locomotion test for mice [protocols.io]
- 7. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Rotarod Test [protocols.io]
- 12. youtube.com [youtube.com]
Reproducibility of Tavapadon's Effects: A Comparative Guide for Researchers
Tavapadon, an investigational partial agonist of the dopamine D1 and D5 receptors, has demonstrated consistent efficacy and safety across a series of pivotal Phase 3 clinical trials. While direct reproducibility studies by independent laboratories are not yet available for this novel compound, the congruence of findings from the multi-center TEMPO-1, TEMPO-2, and TEMPO-3 trials provides a strong indication of the robustness of its therapeutic effects in distinct populations of patients with Parkinson's disease.
This guide provides a comprehensive comparison of this compound's performance, drawing upon the available clinical trial data. It is intended for researchers, scientists, and drug development professionals interested in the evidence supporting this emerging therapeutic.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the Phase 3 clinical trial program for this compound, comparing its effects to placebo.
Table 1: Efficacy of this compound as Monotherapy in Early Parkinson's Disease
| Trial | Treatment Group | N | Baseline MDS-UPDRS Parts II & III Score (Mean) | Change from Baseline at Week 26/27 (Mean) | Placebo-Adjusted Difference | p-value |
| TEMPO-1 | This compound 5 mg/day | - | Not Reported | -9.7 | -11.5 | <0.0001 |
| This compound 15 mg/day | - | Not Reported | -10.2 | -12.0 | <0.0001 | |
| Placebo | - | Not Reported | +1.8 | - | - | |
| TEMPO-2 | This compound (flexible dose 5-15 mg/day) | - | Not Reported | -10.3 | -9.1 | <0.0001 |
| Placebo | - | Not Reported | -1.2 | - | - |
MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.
Table 2: Efficacy of this compound as Adjunctive Therapy in Advanced Parkinson's Disease
| Trial | Treatment Group | N | Primary Endpoint | Change from Baseline (Mean) | Placebo-Adjusted Difference | p-value |
| TEMPO-3 | This compound (adjunctive to Levodopa) | 252 | Increase in "ON" time without troublesome dyskinesia (hours/day) | 1.7 | 1.1 | <0.0001 |
| Placebo (adjunctive to Levodopa) | 255 | 0.6 | - | - | ||
| This compound (adjunctive to Levodopa) | 252 | Reduction in "OFF" time (hours/day) | Not explicitly stated, but statistically significant | - | <0.05 | |
| Placebo (adjunctive to Levodopa) | 255 | Not explicitly stated | - | - |
Experimental Protocols
The methodologies for the pivotal Phase 3 trials of this compound are summarized below.
TEMPO-1 and TEMPO-2 Trials (Monotherapy in Early Parkinson's Disease)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound as a once-daily monotherapy in patients with early-stage Parkinson's disease.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults with a diagnosis of Parkinson's disease for less than three years who had not received significant prior dopaminergic therapy.[1]
-
Intervention:
-
TEMPO-1: Fixed daily doses of 5 mg or 15 mg of this compound versus placebo.
-
TEMPO-2: Flexible-dose regimen of this compound (5 mg to 15 mg) versus placebo.
-
-
Duration: 26-27 weeks.
-
Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score.
-
Key Secondary Endpoint: Change from baseline in the MDS-UPDRS Part II score.
TEMPO-3 Trial (Adjunctive Therapy in Advanced Parkinson's Disease)
-
Objective: To assess the efficacy, safety, and tolerability of this compound as an adjunctive therapy to levodopa in patients with advanced Parkinson's disease experiencing motor fluctuations.
-
Design: Randomized, double-blind, placebo-controlled, parallel-group, flexible-dose study.
-
Patient Population: Adults (ages 40-80) with a confirmed diagnosis of Parkinson's disease, experiencing motor fluctuations, and on a stable dose of levodopa for at least four weeks prior to screening.[2]
-
Intervention: this compound (titrated to 5-15 mg once daily) or placebo, administered adjunctively to the patient's existing levodopa regimen.
-
Duration: 27 weeks.
-
Primary Endpoint: Change from baseline in the total "ON" time without troublesome dyskinesia, based on a two-day average of a self-completed patient diary (Hauser diary).[2]
-
Key Secondary Endpoints: Change from baseline in total daily "OFF" time and changes in MDS-UPDRS Part I, II, and III scores.[2]
Visualizations
This compound's Signaling Pathway
This compound is a partial agonist of the D1 and D5 dopamine receptors. Its mechanism of action is believed to involve the activation of the Gαolf signaling pathway, with minimal recruitment of β-arrestin. This biased agonism may contribute to its sustained therapeutic effects and favorable side-effect profile.[3]
References
Tavapadon's Preclinical Side Effect Profile: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Tavapadon, a novel, selective partial agonist of the dopamine D1 and D5 receptors, is under development for the treatment of Parkinson's disease. Preclinical studies in animal models have been crucial in characterizing its efficacy and safety profile, particularly in comparison to existing dopamine replacement therapies. This guide provides a comparative analysis of this compound's side effect profile in animals, with a focus on dyskinesia, a common and debilitating side effect of long-term levodopa therapy.
Summary of Preclinical Side Effect Data
The primary animal model used to evaluate the efficacy and side effect profile of this compound is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced parkinsonian non-human primate. This model is well-established for its ability to replicate the motor symptoms of Parkinson's disease and the dyskinesias that emerge with chronic levodopa treatment.[1][2][3][4][5]
A key study by Young et al. (2020) in ACS Chemical Neuroscience investigated the effects of this compound in this model. The findings from this and other preclinical research indicate a favorable side effect profile for this compound, particularly concerning a reduced incidence and severity of dyskinesia compared to levodopa.[1][6]
| Drug | Animal Model | Key Side Effects Observed | Quantitative Data (Example) |
| This compound | MPTP-lesioned non-human primates | Reduced dyskinesia compared to levodopa.[1][6] | Specific quantitative dyskinesia scores from the primary study were not publicly available in the searched literature. However, the study reported a significant reduction in dyskinesia while maintaining motor benefit.[1] |
| Levodopa | MPTP-lesioned non-human primates | Dyskinesia (choreoathetoid movements, dystonia), "on-off" fluctuations.[3][7] | Dyskinesia severity is dose-dependent and increases with the severity of nigrostriatal damage.[8][9] Various rating scales are used to quantify dyskinesia in primates.[2][7] |
| Pramipexole | Rodent and non-human primate models | Dyskinesia (less than levodopa), potential for compulsive behaviors. | Studies suggest a lower propensity to elicit dyskinesia compared to levodopa.[10] |
| Ropinirole | Rodent and non-human primate models | Dyskinesia (less than levodopa). | Chronic administration in MPTP-treated marmosets showed improved motor activity without obvious dyskinesia.[11] |
Experimental Protocols
MPTP-Induced Parkinsonian Non-Human Primate Model
The experimental protocol for inducing parkinsonism in non-human primates and evaluating drug-induced side effects generally involves the following steps:
-
Animal Selection and Baseline Assessment: Healthy, adult non-human primates (e.g., macaques, marmosets) are selected. Baseline motor function is assessed using standardized rating scales.
-
MPTP Administration: MPTP is administered systemically (intravenously or intramuscularly) or via intracarotid infusion to induce a lesion of the nigrostriatal dopamine system. The dosing regimen is carefully controlled to achieve a stable parkinsonian state.[12][13]
-
Parkinsonism Confirmation: The development of parkinsonian symptoms (bradykinesia, rigidity, tremor) is monitored and quantified using validated rating scales.
-
Drug Treatment and Side Effect Monitoring:
-
Levodopa Priming: To induce dyskinesia, animals are typically treated with levodopa for a period until stable and reproducible dyskinesias are observed.
-
Test Article Administration: this compound or comparator drugs are administered at various doses.
-
Side Effect Assessment: The primary side effect of interest, dyskinesia, is meticulously scored by trained observers, often using video recordings for later analysis. Validated dyskinesia rating scales are employed to quantify the severity, duration, and type of abnormal involuntary movements.[2][7] Other potential side effects are also monitored.
-
Signaling Pathways and Experimental Workflow
Dopamine D1/D5 Receptor Signaling Pathway
This compound's mechanism of action as a partial agonist at the D1 and D5 dopamine receptors is central to its therapeutic effect and side effect profile. The following diagram illustrates the canonical signaling pathway for these receptors.
Experimental Workflow for Preclinical Side Effect Assessment
The following diagram outlines a typical workflow for assessing the side effect profile of a novel compound like this compound in an animal model of Parkinson's disease.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levodopa-induced dyskinesia and response fluctuations in primates rendered parkinsonian with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of l-dopa-induced dyskinesia in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. A new, quantitative rating scale for dyskinesia in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A non-human primate model for stable chronic Parkinson's disease induced by MPTP administration based on individual behavioral quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MPTP-induced parkinsonism in human and non-human primates--clinical and experimental aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Tavapadon: A New Contender in the Parkinson's Disease Treatment Landscape
A comprehensive guide comparing the novel D1/D5 partial agonist, Tavapadon, with the established gold-standard therapies for Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance based on available clinical data.
Introduction to this compound and the Gold Standard
For decades, the cornerstone of symptomatic treatment for Parkinson's disease has been levodopa, often combined with a peripheral decarboxylase inhibitor like carbidopa.[1][2][3] This combination remains the gold standard, providing significant motor symptom relief.[1][2] Other established treatments include dopamine agonists such as pramipexole and ropinirole, which act on D2 and D3 dopamine receptors, as well as monoamine oxidase-B (MAO-B) inhibitors and anticholinergic agents.[1][3]
This compound (formerly CVL-751) emerges as a novel therapeutic agent with a distinct mechanism of action.[4][5] It is a selective partial agonist of the dopamine D1 and D5 receptors.[4][5] This unique profile suggests the potential for effective motor control with a different side-effect profile compared to existing therapies.[6] Developed by Cerevel Therapeutics, now part of AbbVie, this compound has completed a comprehensive Phase 3 clinical trial program (TEMPO) and a New Drug Application (NDA) has been submitted to the U.S. Food and Drug Administration (FDA).[7][8][9]
Mechanism of Action: A Differentiated Approach
The primary distinction between this compound and the current dopamine agonists lies in its receptor selectivity. While traditional dopamine agonists primarily target D2 and D3 receptors, this compound's activity is focused on D1 and D5 receptors.
This compound and the D1/D5 Signaling Pathway
This compound's therapeutic effects are mediated through the activation of the D1/D5 receptor signaling cascade. As a partial agonist, it modulates this pathway to a degree that is thought to provide therapeutic benefit while potentially mitigating the risks associated with full agonism.
Comparative Efficacy: A Look at the Clinical Data
Direct head-to-head clinical trials comparing this compound with levodopa or other dopamine agonists are not yet publicly available. Therefore, this comparison is based on data from placebo-controlled trials. It is important to note that cross-trial comparisons have inherent limitations due to potential differences in study populations, methodologies, and placebo response rates.
This compound in Early-Stage Parkinson's Disease
The TEMPO-1 and TEMPO-2 trials evaluated this compound as a monotherapy in patients with early-stage Parkinson's disease.
Table 1: Efficacy of this compound in Early-Stage Parkinson's Disease (Monotherapy)
| Trial | Treatment Group | N | Baseline MDS-UPDRS Parts II+III Score (Mean) | Change from Baseline at Week 26 (Mean) | P-value vs. Placebo |
| TEMPO-1 [10][11][12] | Placebo | - | - | +1.8 | - |
| This compound 5 mg | - | - | -9.7 | <0.0001 | |
| This compound 15 mg | - | - | -10.2 | <0.0001 | |
| TEMPO-2 [7][9][13][14] | Placebo | 153 | - | -1.2 | - |
| This compound 5-15 mg (flexible dose) | 151 | - | -10.3 | <0.0001 |
MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale. A negative change indicates improvement.
This compound as Adjunctive Therapy in Advanced Parkinson's Disease
The TEMPO-3 trial assessed the efficacy of this compound as an adjunctive therapy to levodopa in patients with motor fluctuations.
Table 2: Efficacy of this compound as Adjunctive Therapy to Levodopa
| Trial | Treatment Group | N | Change in "ON" Time without Troublesome Dyskinesia (hours/day) | P-value vs. Placebo | Change in "OFF" Time (hours/day) |
| TEMPO-3 [8][15][16][17] | Placebo + Levodopa | 255 | +0.6 | - | - |
| This compound + Levodopa | 252 | +1.7 (Net benefit of 1.1 hours) | <0.0001 | Statistically significant reduction |
Efficacy of Gold-Standard Treatments (for context)
The following tables provide a general overview of the efficacy of levodopa and other dopamine agonists from select studies to serve as a benchmark.
Table 3: Efficacy of Levodopa and Other Dopamine Agonists
| Drug | Study Population | Key Efficacy Outcome |
| Levodopa/Carbidopa | Early PD | Significant improvement in motor scores; considered the most effective symptomatic therapy.[1][2][3] |
| Pramipexole | Advanced PD (adjunctive) | Mean UPDRS total score decreased by 37.3% vs 12.2% for placebo (p<0.001); 1.7 more hours of "on" time per day.[9] |
| Ropinirole | Early PD (monotherapy) | 24% improvement in UPDRS motor score vs -3% for placebo (p<0.001).[18] |
| Ropinirole Prolonged Release | Advanced PD (adjunctive) | Reduction in daily "off" time by an average of 2.1 hours vs 0.4 hours for placebo.[3] |
Safety and Tolerability Profile
The safety profile of this compound has been characterized in the TEMPO clinical trial program.
This compound Safety Overview
Across the TEMPO trials, this compound was generally well-tolerated, with most adverse events being mild to moderate in severity.[17][19]
-
Monotherapy (Early PD): The most common adverse reactions reported were nausea, headache, and dizziness.[10]
-
Adjunctive Therapy (Advanced PD): The most common adverse events were nausea, dyskinesia, and dizziness.[20][21]
Comparative Safety of Gold-Standard Treatments
Levodopa and other dopamine agonists have well-documented side-effect profiles.
Table 4: Common Adverse Events of Gold-Standard Parkinson's Treatments
| Drug | Common Acute Side Effects | Common Long-Term Side Effects |
| Levodopa/Carbidopa | Nausea, low blood pressure, restlessness, drowsiness.[22] | Dyskinesia (involuntary movements), motor fluctuations ("wearing-off"), hallucinations, psychosis.[3][22] |
| Pramipexole | Fatigue, dyskinesia, vivid dreams, confusion, constipation, potential risk of heart failure.[2][9][16] | Impulse control disorders, hallucinations. |
| Ropinirole | Nausea, somnolence, leg edema, abdominal pain, vomiting, dyspepsia, hallucinations, dyskinesia, confusion.[1][2] | Impulse control disorders, hallucinations. |
Experimental Protocols of the TEMPO Clinical Trial Program
The following provides a summary of the methodologies for the key Phase 3 trials of this compound.
Generalized Experimental Workflow for the TEMPO Trials
TEMPO-1 (NCT04201093)[11][12][13][20][23][24]
-
Title: A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, 27-Week Trial to Evaluate the Efficacy, Safety, and Tolerability of Two Fixed Doses of this compound in Early Parkinson's Disease.
-
Participants: 529 adults (40-80 years) with a diagnosis of Parkinson's disease for less than three years.
-
Intervention: Participants were randomized to receive this compound 5 mg, this compound 15 mg, or placebo, administered orally once daily.
-
Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II and III combined score at week 26.
-
Key Secondary Endpoints: Change from baseline in the MDS-UPDRS Part II score and the percentage of responders with "much improved" or "very much improved" on the Patient Global Impression of Change (PGIC).
TEMPO-2 (NCT04223193)[16][19]
-
Title: A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, 27-Week Trial to Evaluate the Efficacy, Safety, and Tolerability of Flexible Doses of this compound in Early Parkinson's Disease.
-
Participants: 304 adults (40-80 years) with a diagnosis of Parkinson's disease for less than three years.
-
Intervention: Participants were randomized to receive a flexible dose of this compound (5-15 mg) or placebo, administered orally once daily.
-
Primary Endpoint: Change from baseline in the MDS-UPDRS Parts II and III combined score at week 26.
-
Key Secondary Endpoints: Change from baseline in the MDS-UPDRS Part II score and the percentage of responders with "much improved" or "very much improved" on the PGIC.
TEMPO-3 (NCT04542499)[19]
-
Title: A Phase 3, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, 27-Week Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound as an Adjunctive Therapy to Levodopa in Parkinson's Disease Patients with Motor Fluctuations.
-
Participants: 507 adults (40-80 years) with a confirmed diagnosis of Parkinson's disease, experiencing motor fluctuations, and on a stable dose of levodopa.
-
Intervention: Participants were randomized to receive either this compound (titrated to 5-15 mg) as an adjunct to levodopa or placebo plus levodopa, administered orally once daily.
-
Primary Endpoint: Change from baseline in total "ON" time without troublesome dyskinesia, based on a two-day average of a self-completed Hauser diary.
-
Key Secondary Endpoint: Change from baseline in total daily "OFF" time.
Conclusion and Future Directions
This compound represents a promising development in the therapeutic landscape for Parkinson's disease, with a novel mechanism of action targeting D1/D5 dopamine receptors. The Phase 3 TEMPO program has demonstrated its efficacy in improving motor symptoms in both early-stage and advanced Parkinson's disease, as a monotherapy and as an adjunctive treatment to levodopa, respectively. Its once-daily dosing regimen and potentially favorable side-effect profile, particularly concerning impulse control disorders, may offer significant advantages for patients.
However, the absence of direct head-to-head comparative trials against the current gold-standard treatments, levodopa and other dopamine agonists, necessitates a cautious interpretation of its relative efficacy and safety. Future research, including long-term extension studies like TEMPO-4 and potentially direct comparative trials, will be crucial in fully elucidating this compound's position in the clinical management of Parkinson's disease. The pending FDA decision on its New Drug Application will be a critical next step in determining its availability to patients.
References
- 1. The safety of ropinirole, a selective nonergoline dopamine agonist, in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability and safety of ropinirole versus other dopamine agonists and levodopa in the treatment of Parkinson's disease: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of ropinirole prolonged release in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase IV Trial With Pramipexole to Evaluate Safety and Efficacy in Patients With RLS Associated With Mood Disturbances | MedPath [trial.medpath.com]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy, safety, and tolerance of the non-ergoline dopamine agonist pramipexole in the treatment of advanced Parkinson's disease: a double blind, placebo controlled, randomised, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Breakthroughs Lead to Potential New Parkinson’s Drug [newsroom.uvahealth.com]
- 11. news.abbvie.com [news.abbvie.com]
- 12. AbbVie’s acquired Parkinson’s disease drug shines in Phase III trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. pnas.org [pnas.org]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. neurologylive.com [neurologylive.com]
- 16. FDA Drug Safety Communication: Ongoing safety review of Parkinson’s drug Mirapex (pramipexole) and possible risk of heart failure | FDA [fda.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. Ropinirole for the treatment of early Parkinson's disease. The Ropinirole Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news.abbvie.com [news.abbvie.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 22. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
A Comparative Analysis of Tavapadon and Other Investigational Drugs for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tavapadon, a novel dopamine D1/D5 receptor partial agonist, and other investigational drugs for the treatment of Parkinson's disease (PD). The information presented is based on publicly available clinical trial data and scientific literature, offering a resource for researchers and professionals in the field of neurodegenerative disease drug development.
Executive Summary
Parkinson's disease treatment has long been dominated by levodopa and dopamine D2/D3 receptor agonists. However, the search for therapies with improved efficacy, better long-term tolerability, and potential disease-modifying effects is a critical area of research. This compound, with its selective mechanism of action, represents a significant development in this landscape. This guide compares this compound's clinical trial performance with other late-stage and emerging investigational therapies, including a continuous subcutaneous levodopa infusion (ABBV-951), an anti-inflammatory and insulin-sensitizing agent (Bezisterim), an antibody targeting alpha-synuclein (Prasinezumab), and a GPR6 inverse agonist (Solengepras).
Data Presentation: Comparative Clinical Trial Data
The following tables summarize the available quantitative data from key clinical trials of this compound and a late-stage comparator, ABBV-951. It is important to note that the other investigational drugs discussed are in earlier stages of development, and direct Phase 3 comparative data is not yet available.
Table 1: Efficacy of this compound in Phase 3 TEMPO Trials
| Trial | Patient Population | Treatment Arm | Primary Endpoint | Change from Baseline (vs. Placebo) | p-value |
| TEMPO-1 [1] | Early PD (Monotherapy) | This compound 5mg QD | MDS-UPDRS Parts II+III Score at Week 26 | -11.5 (-9.7 vs +1.8) | <0.0001 |
| This compound 15mg QD | -12.0 (-10.2 vs +1.8) | <0.0001 | |||
| TEMPO-2 | Early PD (Monotherapy) | This compound (flexible dose 5-15mg QD) | MDS-UPDRS Parts II+III Score at Week 26 | Not explicitly stated, but trial met primary endpoint | <0.0001 |
| TEMPO-3 [2] | Advanced PD (Adjunctive to Levodopa) | This compound (flexible dose 5-15mg QD) | Increase in "ON" Time without Troublesome Dyskinesia | 1.1 hours (1.7h vs 0.6h) | <0.0001 |
MDS-UPDRS: Movement Disorder Society-Unified Parkinson's Disease Rating Scale; QD: Once Daily
Table 2: Safety Profile of this compound in Phase 3 TEMPO Trials
| Trial | Most Common Adverse Events (this compound Arm) |
| TEMPO-1 & TEMPO-2 | Nausea, Headache, Somnolence, Dizziness, Tremor[2] |
| TEMPO-3 | Nausea, Headache, Somnolence, Dyskinesia |
Table 3: Efficacy of ABBV-951 (Foslevodopa/Foscarbidopa) in Phase 3 Trial (M15-736)
| Patient Population | Treatment Arm | Primary Endpoint | Change from Baseline (vs. Oral LD/CD) | p-value |
| Advanced PD | ABBV-951 (continuous subcutaneous infusion) | Increase in "ON" Time without Troublesome Dyskinesia at Week 12 | 1.75 hours (2.72h vs 0.97h) | Not explicitly stated, but trial met primary endpoint |
LD/CD: Levodopa/Carbidopa
Table 4: Safety Profile of ABBV-951 in Clinical Trials
| Most Common Adverse Events |
| Infusion site reactions (erythema, nodules, cellulitis), Nausea, Dyskinesia |
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited. These are based on information from clinical trial registries and publications.
This compound Phase 3 Program (TEMPO-1, TEMPO-2, TEMPO-3)
-
Objective: To evaluate the efficacy, safety, and tolerability of this compound in early- and late-stage Parkinson's disease.
-
Design: The TEMPO program consists of three pivotal, randomized, double-blind, placebo-controlled, parallel-group trials.[3][4]
-
TEMPO-1 (NCT04201093): Fixed-dose (5mg and 15mg once daily) monotherapy in early PD.[1]
-
TEMPO-2 (NCT04223193): Flexible-dose (5-15mg once daily) monotherapy in early PD.
-
TEMPO-3 (NCT04542499): Flexible-dose (5-15mg once daily) as an adjunctive therapy to levodopa in advanced PD with motor fluctuations.[2]
-
-
Participant Population: Adults aged 40-80 years with a diagnosis of Parkinson's disease. Early-stage trials enrolled patients diagnosed within three years. The adjunctive therapy trial enrolled patients on a stable dose of levodopa experiencing motor fluctuations.[2][3][5]
-
Key Endpoints:
-
Primary (TEMPO-1 & 2): Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score at 27 weeks.[3]
-
Primary (TEMPO-3): Change from baseline in total daily "ON" time without troublesome dyskinesia, as assessed by the Hauser diary.[6][7][8]
-
Secondary: Include changes in individual MDS-UPDRS part scores, Patient Global Impression of Change (PGIC), and safety and tolerability assessments.[1]
-
-
Duration: 27 weeks of treatment.[3]
ABBV-951 (Foslevodopa/Foscarbidopa) Phase 3 Trial (M15-736 - NCT04380142)
-
Objective: To compare the efficacy and safety of continuous subcutaneous infusion of ABBV-951 to oral levodopa/carbidopa in patients with advanced Parkinson's disease.
-
Design: A Phase 3, randomized, double-blind, double-dummy, active-controlled trial.
-
Participant Population: Adults with advanced Parkinson's disease who were responsive to levodopa but had inadequate control of motor fluctuations.
-
Key Endpoints:
-
Primary: Change from baseline in "ON" time without troublesome dyskinesia.
-
Secondary: Change from baseline in "OFF" time, and other motor and non-motor symptom assessments.
-
-
Duration: 12 weeks.
Bezisterim Phase 2a Trial (NCT05083260)
-
Objective: To evaluate the safety, tolerability, and activity of Bezisterim in patients with Parkinson's disease.[9]
-
Design: A 28-day, randomized, double-blind, placebo-controlled, multi-center study.[9][10]
-
Participant Population: Patients with Parkinson's disease currently treated with levodopa.[10]
-
Key Endpoints:
-
Primary: Safety and tolerability.
-
Secondary: Change in MDS-UPDRS scores and other measures of motor and non-motor symptoms.
-
-
Note: A subsequent Phase 2 trial (SUNRISE-PD) is planned to evaluate Bezisterim as a first-line therapy in newly diagnosed patients.[11]
Prasinezumab Phase 2b Trial (PADOVA - NCT04777331)
-
Objective: To evaluate the efficacy and safety of intravenous Prasinezumab in participants with early-stage Parkinson's disease.[12][13]
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.[13][[“]]
-
Participant Population: Patients with early-stage Parkinson's disease who are on stable symptomatic medication (levodopa or MAO-B inhibitors).[12][[“]]
-
Key Endpoints:
-
Duration: At least 76 weeks of treatment.[16]
Solengepras (CVN424) Phase 3 Trial (ARISE - NCT06553027)
-
Objective: To evaluate the efficacy and safety of Solengepras as an adjunctive therapy in Parkinson's disease patients with motor fluctuations.[16][17][18]
-
Design: A randomized, double-blind, placebo-controlled, multicenter study.[17][18]
-
Participant Population: Parkinson's disease patients with motor fluctuations, randomized to receive once-daily oral doses of 75mg or 150mg of Solengepras, or placebo.[1][17][18][19]
-
Key Endpoints:
Mandatory Visualization: Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: D1/D5 Receptor Signaling
This compound is a partial agonist of the dopamine D1 and D5 receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gs/olf G-protein. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately modulating neuronal excitability and gene expression in the striatum's direct pathway to facilitate movement.[20][21][22]
Experimental Workflow: this compound TEMPO-1 Trial
The following diagram illustrates the workflow of the TEMPO-1 clinical trial, a representative example of the this compound Phase 3 program.
Comparative Mechanisms of Investigational Parkinson's Drugs
This diagram illustrates the distinct therapeutic approaches of the investigational drugs discussed in this guide.
Discussion and Future Outlook
This compound has demonstrated statistically significant and clinically meaningful improvements in motor symptoms in both early- and late-stage Parkinson's disease, with a generally acceptable safety profile. Its novel mechanism as a D1/D5 partial agonist offers a differentiated approach compared to existing dopaminergic therapies.[2][11]
ABBV-951 provides a continuous delivery of levodopa, aiming to reduce motor fluctuations associated with oral dosing. The clinical data show significant improvements in "ON" time, addressing a major unmet need in advanced PD.
The other investigational drugs highlighted here are exploring non-dopaminergic pathways. Prasinezumab's targeting of alpha-synuclein aggregation represents a disease-modifying strategy, a critical goal in Parkinson's research. Bezisterim's anti-inflammatory and insulin-sensitizing properties also offer a potential avenue for neuroprotection. Solengepras, by modulating the indirect pathway, presents a novel symptomatic treatment that may have a different side-effect profile compared to dopaminergic drugs.
The development of these diverse therapeutic strategies underscores the evolving understanding of Parkinson's disease pathophysiology. As more data from ongoing and planned clinical trials become available, a clearer picture of the relative efficacy and safety of these investigational drugs will emerge, potentially leading to a new era of more personalized and effective treatments for individuals with Parkinson's disease.
References
- 1. To Evaluate the Efficacy of CVN424 in Parkinson's Disease Participants With Motor Complications | Clinical Research Trial Listing [centerwatch.com]
- 2. neurologylive.com [neurologylive.com]
- 3. researchgate.net [researchgate.net]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
- 13. Frontiers | The Dopamine D1–D2 Receptor Heteromer in Striatal Medium Spiny Neurons: Evidence for a Third Distinct Neuronal Pathway in Basal Ganglia [frontiersin.org]
- 14. Mechanisms of dopamine D1 receptor modulation in striatal neurons - Consensus [consensus.app]
- 15. m.youtube.com [m.youtube.com]
- 16. neurologylive.com [neurologylive.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. To Evaluate the Efficacy of CVN424 in Parkinson's Disease Participants With Motor Complications [ctv.veeva.com]
- 19. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 20. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 21. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of Tavapadon and Other D1/D5 Receptor Agonists in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
Tavapadon, a selective partial agonist for the dopamine D1 and D5 receptors, is currently in late-stage development for the treatment of Parkinson's disease.[1] Its mechanism of action offers a promising avenue for improving motor symptoms, both as a monotherapy and as an adjunct to existing treatments like levodopa.[1][2] This guide provides an objective comparison of the synergistic effects observed when D1/D5 receptor agonists are combined with other compounds, supported by preclinical experimental data. While specific quantitative data on this compound in combination therapies is limited in publicly available literature, this guide draws upon studies of other selective D1 agonists to provide a framework for assessing potential synergistic interactions.
Understanding the Rationale for Synergy: D1 and D2 Receptor Interplay
The motor symptoms of Parkinson's disease are primarily caused by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum. Dopamine exerts its effects through two main families of receptors: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[3][4] D1-like receptors are typically coupled to Gαs/olf proteins, which stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, leading to neuronal activation.[3][4][5] Conversely, D2-like receptors are primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels, resulting in neuronal inhibition.[3][4]
In the basal ganglia circuitry, D1 and D2 receptors are largely segregated in two distinct neuronal populations that form the "direct" and "indirect" pathways, respectively. These pathways have opposing effects on motor activity. The synergistic effects observed with the co-administration of D1 and D2 agonists are believed to arise from the coordinated modulation of these two pathways, leading to a more robust and potentially more physiological motor response than can be achieved with an agonist for a single receptor subtype alone.[5]
Preclinical Evidence of Synergy: Rotational Behavior in Rodent Models
A widely used preclinical model to assess the efficacy of anti-parkinsonian drugs is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat. In this model, the neurotoxin 6-OHDA is injected into one side of the brain, destroying dopaminergic neurons and creating a dopamine deficit on that side. This leads to a motor asymmetry, and when the animals are challenged with a dopamine agonist, they exhibit rotational behavior (circling) away from the lesioned side (contralateral rotation). The frequency of these rotations is a quantifiable measure of the drug's efficacy.
Several studies have demonstrated a powerful synergistic effect on rotational behavior when a D1 agonist is co-administered with a D2 agonist.
| Treatment Group | Dose (mg/kg) | Mean Rotations (per unit time) | Study Reference |
| Vehicle Control | - | Minimal/No Rotations | [1][3][4] |
| SKF-38393 (D1 Agonist) alone | Low Dose | Minimal/No Rotations | [1][4] |
| Quinpirole (D2 Agonist) alone | Low Dose | Moderate Rotations | [4] |
| LY 171555 (D2 Agonist) alone | Low Dose | Moderate Rotations | [1] |
| SKF-38393 + Quinpirole | Low Doses | Significant Synergistic Increase in Rotations | [4] |
| SKF-38393 + LY 171555 | Low Doses | Significant Synergistic Increase in Rotations | [1] |
| SKF-38393 + Bromocriptine (D2 Agonist) | Low Doses | High Rate of Turning | [1] |
Note: The table provides a qualitative summary of findings. Specific rotation counts vary between studies depending on the exact doses, timing, and measurement period.
These studies consistently show that when sub-threshold or minimally effective doses of a D1 agonist and a D2 agonist are administered together, the resulting rotational behavior is significantly greater than the additive effect of either drug alone, demonstrating a clear synergistic interaction.[1][3][4]
Experimental Protocols
Unilateral 6-OHDA Lesion and Rotational Behavior Assessment
This protocol describes the induction of a unilateral dopamine lesion in rats and the subsequent assessment of rotational behavior following drug administration.
Objective: To quantify the motor effects of D1/D5 agonists alone and in combination with other compounds in a rodent model of Parkinson's disease.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid solution (0.02% in saline)
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Microsyringe pump
-
Rotational behavior monitoring system (automated or manual observation)
-
Test compounds (e.g., this compound, D2 agonist) and vehicle
Procedure:
-
Pre-treatment: 30 minutes prior to 6-OHDA administration, inject rats with desipramine (25 mg/kg, i.p.) to prevent the uptake of 6-OHDA into noradrenergic neurons.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Expose the skull and drill a small hole over the target injection site (e.g., the medial forebrain bundle or the substantia nigra).
-
6-OHDA Injection: Dissolve 6-OHDA in cold 0.02% ascorbic acid-saline to the desired concentration (e.g., 8 µg in 4 µl). Slowly infuse the 6-OHDA solution into the target brain region using a microsyringe pump.
-
Post-operative Care: Allow the animals to recover for at least two weeks to allow for the full development of the dopaminergic lesion.
-
Drug Administration: On the day of the experiment, administer the test compounds (e.g., D1 agonist alone, D2 agonist alone, or the combination) via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Rotational Behavior Monitoring: Immediately after drug administration, place the rat in a circular arena. Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 90-120 minutes). Automated systems with video tracking are recommended for accuracy.
-
Data Analysis: Express the data as net contralateral rotations per minute. Compare the rotational scores between different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
In Vitro cAMP Accumulation Assay
This protocol describes a method to assess the functional activity of D1/D5 receptor agonists and their interaction with other compounds at the cellular level by measuring the accumulation of cyclic AMP (cAMP).
Objective: To determine the effect of a D1/D5 agonist, alone or in combination with other compounds, on adenylyl cyclase activity.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human D1 or D5 receptor.
-
Cell culture medium and supplements.
-
Test compounds (e.g., this compound, D2 agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Multi-well plates.
Procedure:
-
Cell Culture: Culture the D1 or D5 receptor-expressing cells in appropriate multi-well plates until they reach the desired confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Cell Stimulation:
-
For assessing D1/D5 agonist activity, add the test compound to the cells in the presence of a phosphodiesterase inhibitor and incubate for a specified time.
-
For assessing synergy with a D2 agonist (which inhibits adenylyl cyclase), pre-stimulate the cells with forskolin to induce cAMP production. Then, add the D1/D5 agonist and the D2 agonist simultaneously.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values. For synergy studies, compare the cAMP levels in the combination group to the individual drug treatment groups.
Visualizations
Caption: Canonical D1/D5 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for assessing synergistic effects on rotational behavior.
Caption: Conceptual diagram of synergistic interaction between D1 and D2 agonists.
References
- 1. Synergistic effects of D1 and D2 dopamine agonists on turning behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Multiple G Protein Pathways to Characterize the Five Dopamine Receptor Subtypes Using Bioluminescence Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific D1 and D2 dopamine agonists have synergistic effects in the 6-hydroxydopamine circling model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1-like and D2-like dopamine receptors synergistically activate rotation and c-fos expression in the dopamine-depleted striatum in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preclinical D1/D5 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of preclinical data on various Dopamine D1/D5 receptor agonists, offering a comparative overview of their pharmacological properties and the experimental methodologies used to determine them. The information is intended to aid researchers in selecting appropriate compounds for preclinical studies and to provide a foundational understanding for drug development professionals.
D1/D5 Agonist Pharmacological Data
The following tables summarize the in vitro binding affinities and functional efficacies of several key D1/D5 receptor agonists. This data is crucial for comparing the potency, selectivity, and intrinsic activity of these compounds.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | D1 Receptor | D5 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | Selectivity (D2/D1) |
| Dihydrexidine | ~10 (IC50) | - | ~130 (IC50) | - | - | ~13 |
| SKF-38393 | 1 | ~0.5 | ~150 | ~5000 | ~1000 | ~150 |
| A-68930 | - | - | - | - | - | >1500 |
| PF-06412562 | 95 | - | >10,000 | - | - | >105 |
| Tavapadon | - | - | - | - | - | High |
| A-86929 | - | - | - | - | - | ~20 |
Note: Ki values are presented unless otherwise specified as IC50. A higher D2/D1 selectivity ratio indicates greater selectivity for the D1 receptor over the D2 receptor.
Table 2: Functional Efficacy Data
| Compound | D1 Functional Potency (EC50 in nM) | D1 Functional Efficacy (Emax) | Agonist Type |
| Dihydrexidine | - | Full agonist (equivalent to dopamine) | Full |
| SKF-38393 | - | Partial agonist (~50% of dopamine) | Partial |
| A-68930 | 2.5 | Partial agonist | Partial |
| PF-06412562 | 580 | 44% of dopamine | Partial |
| This compound | 45.47 | 98.83% (compared to this compound standard) | Partial |
| A-86929 | - | Full agonist | Full |
Key Preclinical Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and critical evaluation of the cited data.
In Vitro Assays
1. Radioligand Binding Assay for Dopamine Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of a test compound for dopamine D1 and D2 receptors.
-
Materials:
-
Rat striatal membranes (source of D1 and D2 receptors).
-
[3H]SCH23390 (radioligand for D1 receptors).
-
[3H]Spiperone (radioligand for D2 receptors).
-
Test compounds (D1/D5 agonists).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Rat striatal membranes are prepared and homogenized in incubation buffer.
-
A constant concentration of the radioligand ([3H]SCH23390 for D1, [3H]Spiperone for D2) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known D1 or D2 antagonist (e.g., 1 µM SCH23390 for D1, 1 µM haloperidol for D2).
-
The incubation is carried out at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay for Functional Efficacy
-
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a D1/D5 agonist by measuring its ability to stimulate cyclic AMP (cAMP) production.
-
Materials:
-
Cell line expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (D1/D5 agonists).
-
Dopamine (as a reference full agonist).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Procedure:
-
Cells expressing the D1 receptor are cultured to an appropriate density in multi-well plates.
-
The cells are pre-incubated with a phosphodiesterase inhibitor for a short period.
-
Increasing concentrations of the test compound or dopamine are added to the cells and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is measured using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax value (the maximum effect produced by the agonist) are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
-
The efficacy of the test compound is often expressed as a percentage of the maximal response produced by dopamine.
-
In Vivo Assays
1. 6-Hydroxydopamine (6-OHDA) Induced Rotational Behavior in Rats
-
Objective: To assess the in vivo efficacy of D1/D5 agonists in a rat model of Parkinson's disease.
-
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
6-hydroxydopamine (6-OHDA) hydrochloride.
-
Desipramine (to protect noradrenergic neurons).
-
Stereotaxic apparatus.
-
Automated rotometer system.
-
Test compounds (D1/D5 agonists).
-
-
Procedure:
-
Rats are pre-treated with desipramine to prevent the uptake of 6-OHDA into noradrenergic neurons.
-
A unilateral lesion of the nigrostriatal dopamine pathway is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle or the substantia nigra.
-
After a recovery period of at least two weeks, the lesion is confirmed by assessing rotational behavior induced by a dopamine-releasing agent like amphetamine (ipsilateral rotations) or a direct dopamine agonist like apomorphine (contralateral rotations).
-
On the test day, the rats are administered the D1/D5 agonist at various doses.
-
The rats are placed in automated rotometers, and the number of full contralateral (away from the lesioned side) rotations is recorded for a specified period (e.g., 90-120 minutes).
-
The dose-response relationship for the induction of contralateral rotation is determined to assess the in vivo potency and efficacy of the compound.
-
2. Novel Object Recognition (NOR) Test in Rodents
-
Objective: To evaluate the effects of D1/D5 agonists on recognition memory.
-
Materials:
-
Mice or rats.
-
An open-field arena.
-
A set of different objects (in triplicate, to be used as familiar and novel objects).
-
Video tracking software.
-
Test compounds (D1/D5 agonists).
-
-
Procedure:
-
Habituation: The animals are individually habituated to the empty open-field arena for a few minutes on one or two days prior to testing.
-
Familiarization Phase (T1): On the test day, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. The effect of the D1/D5 agonist, administered before the familiarization or test phase, on the DI is evaluated.
-
Visualizations
D1/D5 Receptor Signaling Pathway
Caption: Canonical Gs/Golf-coupled signaling pathway of D1/D5 receptors.
Experimental Workflow for the Novel Object Recognition (NOR) Test
Caption: Workflow of the Novel Object Recognition (NOR) test.
Independent Validation of Tavapadon: A Comparative Analysis for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings for Tavapadon, a novel D1/D5 partial agonist for the treatment of Parkinson's disease, with established alternative therapies. The information is presented to support independent validation and further research in the field of neurodegenerative disease. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to the extent publicly available. Visual diagrams of the signaling pathway and a generalized clinical trial workflow are also provided.
Mechanism of Action: A Selective Approach
This compound is a selective partial agonist of the dopamine D1 and D5 receptors.[1][2] This mechanism of action is distinct from traditional Parkinson's disease therapies. Levodopa, the current gold standard, is a dopamine precursor, while other dopamine agonists primarily target D2 and D3 receptors.[3] By selectively targeting the D1/D5 receptors, this compound aims to modulate the "direct pathway" of motor control, which is believed to be underactive in Parkinson's disease, potentially leading to improved motor function with a different side effect profile compared to D2/D3 agonists.[2][3][4] this compound exhibits a high affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors with no significant activity at D2-like receptors.[1]
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medthority.com [medthority.com]
- 3. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
A Comparative Analysis of the Neurochemical Profiles of Tavapadon and Apomorphine
A definitive guide for researchers and drug development professionals on the distinct neurochemical effects of Tavapadon, a selective dopamine D1/D5 partial agonist, and apomorphine, a non-selective dopamine agonist. This report details their receptor binding affinities, functional activities, and impact on dopaminergic signaling, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the neurochemical properties of this compound and apomorphine, two dopamine agonists with distinct receptor interaction profiles. This compound is an investigational partial agonist with high selectivity for the dopamine D1 and D5 receptors.[1][2][3] In contrast, apomorphine is a well-established non-selective dopamine agonist, exhibiting activity at both D1-like and D2-like receptor families, as well as engaging with serotonin and adrenergic receptors.[4][5][6] This fundamental difference in receptor selectivity dictates their downstream signaling effects and overall neurochemical footprint.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a critical determinant of its pharmacological action. The following table summarizes the binding affinities (Ki) of this compound and apomorphine for a range of dopamine, serotonin, and adrenergic receptors.
| Receptor Subtype | This compound Ki (nM) | Apomorphine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 9[1][2] | 10.7 (pH 7.4)[7] |
| D2 | ≥ 6210[1][3] | 0.95[8] |
| D3 | ≥ 6720[1][3] | High Affinity[5] |
| D4 | ≥ 4870[1][3] | Moderate Affinity |
| D5 | 13[1][2] | High Affinity[5] |
| Serotonin Receptors | ||
| 5-HT1A | No significant activity | Agonist[4] |
| 5-HT2A | No significant activity | Agonist[4] |
| 5-HT2B | No significant activity | Agonist[4] |
| 5-HT2C | No significant activity | Agonist[4] |
| Adrenergic Receptors | ||
| α1B | No significant activity | Agonist[4] |
| α1D | No significant activity | Agonist[4] |
| α2A | No significant activity | Agonist[4] |
| α2B | No significant activity | Agonist[4] |
| α2C | No significant activity | Agonist[4] |
Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Apomorphine. Lower Ki values indicate higher binding affinity.
Functional Activity at Dopamine Receptors
Beyond binding, the functional consequence of receptor interaction—agonist, partial agonist, or antagonist activity—is paramount. This is often quantified by the half-maximal effective concentration (EC50) and the maximum effect (Emax) or intrinsic activity (IA).
| Receptor Subtype | This compound | Apomorphine |
| EC50 (nM) | Intrinsic Activity (%) | |
| D1 | 19[1] | 65 (vs. Dopamine)[1][2] |
| D2 | No significant activity | - |
| D5 | 17[1] | 81 (vs. Dopamine)[1][2] |
Table 2: Comparative Functional Activity of this compound and Apomorphine at Dopamine Receptors. EC50 represents the concentration for 50% of the maximal effect. Intrinsic activity is relative to the endogenous ligand, dopamine.
Signaling Pathways and Neurotransmitter Release
The differential receptor profiles of this compound and apomorphine translate into distinct downstream signaling cascades and effects on neurotransmitter release.
This compound's selective partial agonism at D1 and D5 receptors is expected to primarily modulate the direct pathway of the basal ganglia, which is involved in promoting movement.[9] This is achieved through the activation of Gs/olf-coupled receptors, leading to an increase in cyclic AMP (cAMP) production.[10]
Apomorphine, with its broad receptor activity, stimulates both the direct (via D1-like receptors) and indirect (via D2-like receptors) pathways. D2-like receptor activation is coupled to Gi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels.[10] Its interaction with serotonergic and adrenergic receptors adds further complexity to its signaling profile.[4]
In vivo microdialysis studies have shown that apomorphine can modulate dopamine release. At lower doses, it is thought to act on presynaptic D2 autoreceptors to inhibit dopamine synthesis and release, leading to a decrease in extracellular dopamine and its metabolites, DOPAC and HVA.[11][12] Higher doses of apomorphine, however, can lead to a more complex response, likely involving postsynaptic receptor stimulation.
Figure 1: Simplified Signaling Pathways of this compound and Apomorphine.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]SCH23390 for D1 receptors, [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or apomorphine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
Objective: To measure the functional activity of a compound on Gs- or Gi-coupled receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Cells expressing the dopamine receptor of interest are cultured in multi-well plates.[13]
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[14][15]
-
Compound Addition: Varying concentrations of the test compound (this compound or apomorphine) are added to the cells. For Gi-coupled receptors, a stimulator of adenylyl cyclase (e.g., forskolin) is also added.[16]
-
Incubation: The cells are incubated for a specific period to allow for changes in cAMP levels.[13]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[17][18]
-
Data Analysis: A standard curve is used to determine the cAMP concentration in each sample. Dose-response curves are generated to calculate the EC50 and Emax values for the test compound.
Figure 3: Workflow for cAMP Accumulation Assay.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters and their metabolites in the brain of a living animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., striatum or prefrontal cortex) of an anesthetized or freely moving animal.[19][20]
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.[12]
-
Sample Collection: Small molecules from the extracellular fluid, including dopamine and its metabolites, diffuse across the semipermeable membrane of the probe and into the perfusate. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of dopamine, DOPAC, and HVA in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[21]
-
Data Analysis: Changes in the extracellular concentrations of these neurochemicals are measured over time, both at baseline and following the administration of a test compound.
Figure 4: Workflow for In Vivo Microdialysis.
References
- 1. Rationale and Development of this compound, a D1/D5-Selective Partial Dopamine Agonist for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Pharmacological Properties and Therapeutic Use of Apomorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ki Summary [bindingdb.org]
- 9. This compound: A New Hope in the Battle Against Parkinson's Disease [synapse.patsnap.com]
- 10. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of apomorphine on in vivo release of dopamine and its metabolites in the prefrontal cortex and the striatum, studied by a microdialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of apomorphine on the in vivo release of dopamine and its metabolites, studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
Tavapadon: A Deep Dive into Symptomatic Relief versus Disease-Modifying Potential in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Tavapadon, a novel, orally administered, selective partial agonist of the dopamine D1 and D5 receptors, is emerging as a promising therapeutic agent for Parkinson's disease (PD). Developed to address the motor symptoms of this neurodegenerative disorder, its unique mechanism of action has prompted questions about its potential beyond mere symptomatic relief, specifically concerning disease-modifying effects. This guide provides a comprehensive evaluation of this compound, comparing its established role in symptom management with the current, albeit limited, understanding of its disease-modifying potential.
Mechanism of Action: A Targeted Approach
This compound's therapeutic action is rooted in its selective partial agonism of D1 and D5 dopamine receptors. In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum, disrupting the basal ganglia circuitry responsible for motor control. Levodopa, the current gold standard for symptomatic treatment, is a dopamine precursor that replenishes this deficit.[1] Other dopamine agonists primarily target D2 and D3 receptors.
This compound, however, focuses on the D1/D5 pathway, which is also crucial for motor function. By partially activating these receptors, this compound aims to restore dopaminergic signaling in a more targeted manner, potentially offering a different side-effect profile compared to existing therapies.[1]
dot
Figure 1: this compound's mechanism of action on the postsynaptic D1/D5 receptor.
Symptomatic Relief: Evidence from Clinical Trials
The efficacy of this compound in providing symptomatic relief for Parkinson's disease has been demonstrated in a series of Phase 3 clinical trials known as the TEMPO program. These studies have evaluated this compound as both a monotherapy in early-stage PD and as an adjunct to levodopa in patients with motor fluctuations.
Data Presentation: Summary of Key Clinical Trial Results
| Trial | Phase | Treatment | Patient Population | Primary Endpoint | Key Findings |
| TEMPO-1 | 3 | This compound Monotherapy (fixed-dose) vs. Placebo | Early-stage Parkinson's Disease | Change from baseline in MDS-UPDRS Parts II and III combined score at 27 weeks | Statistically significant improvement in motor function compared to placebo.[2] |
| TEMPO-2 | 3 | This compound Monotherapy (flexible-dose) vs. Placebo | Early-stage Parkinson's Disease | Change from baseline in MDS-UPDRS Parts II and III combined score at 27 weeks | Statistically significant improvement in motor function compared to placebo.[3] |
| TEMPO-3 | 3 | This compound as Adjunctive Therapy to Levodopa vs. Placebo | Parkinson's Disease with motor fluctuations | Change from baseline in total daily "ON" time without troublesome dyskinesia at 27 weeks | Statistically significant increase in "ON" time without troublesome dyskinesia compared to placebo.[1] |
Experimental Protocols: Overview of the TEMPO Trials
The TEMPO clinical trial program was designed to assess the efficacy, safety, and tolerability of this compound across different stages of Parkinson's disease.
-
TEMPO-1 and TEMPO-2: These were randomized, double-blind, placebo-controlled trials in patients with early-stage PD. Participants were randomized to receive either a fixed (TEMPO-1) or flexible (TEMPO-2) once-daily dose of this compound or a placebo for 27 weeks. The primary outcome measure was the change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Parts II (Motor Experiences of Daily Living) and III (Motor Examination) combined score.[2][3]
-
TEMPO-3: This was a randomized, double-blind, placebo-controlled trial in patients with PD experiencing motor fluctuations while on a stable dose of levodopa. Patients received a flexible once-daily dose of this compound or placebo as an adjunct to their existing levodopa regimen for 27 weeks. The primary endpoint was the change from baseline in the total daily "ON" time without troublesome dyskinesia, as measured by a patient-completed Hauser diary.[1]
dot
Figure 2: Generalized workflow for the TEMPO clinical trials.
Disease-Modifying Potential: A Realm of Speculation
A crucial question for any new Parkinson's disease therapy is whether it can slow or halt the relentless progression of the underlying neurodegeneration. Currently, there is a lack of direct clinical or preclinical evidence to suggest that this compound possesses disease-modifying properties. The completed clinical trials were designed to evaluate symptomatic efficacy and did not include biomarkers of disease progression as primary or secondary endpoints.
However, the theoretical potential for neuroprotection through D1 receptor agonism is an area of scientific interest. Some preclinical studies on other D1 agonists have suggested potential neuroprotective effects, though the mechanisms are not fully elucidated and these findings have not been replicated in a clinical setting with this compound.
Hypothetical Disease-Modifying Mechanisms
Should this compound have disease-modifying effects, potential mechanisms could include:
-
Neurotrophic Factor Upregulation: Activation of D1 receptors could potentially lead to the increased expression of neurotrophic factors that support the survival and function of dopaminergic neurons.
-
Reduction of Oxidative Stress: Dopaminergic neurons are particularly vulnerable to oxidative stress. It is conceivable that D1 receptor signaling could modulate intracellular pathways that mitigate oxidative damage.
-
Anti-inflammatory Effects: Neuroinflammation is a key component of Parkinson's disease pathology. D1 receptor activation might have a role in modulating inflammatory responses in the brain.
It is critical to emphasize that these are currently hypothetical mechanisms and have not been demonstrated for this compound in published preclinical or clinical studies.
dot
Figure 3: Current evidence for this compound's effects.
Comparison with Alternatives
| Therapeutic Agent | Primary Mechanism of Action | Symptomatic Relief | Disease-Modifying Potential |
| This compound | Selective D1/D5 Partial Agonist | Proven efficacy in improving motor symptoms and reducing "OFF" time. | No direct evidence; theoretical potential based on D1 agonism. |
| Levodopa | Dopamine Precursor | Gold standard for symptomatic relief, highly effective for motor symptoms.[1] | Generally considered to lack disease-modifying effects; some debate over long-term effects on disease progression. |
| D2/D3 Dopamine Agonists | Direct agonists of D2 and D3 receptors | Effective for symptomatic relief, particularly in early PD. | Some imaging studies have suggested potential neuroprotective effects, but this remains controversial and unproven. |
Conclusion
This compound represents a significant advancement in the symptomatic treatment of Parkinson's disease, offering a novel mechanism of action with a demonstrated ability to improve motor function. The robust data from the TEMPO clinical trial program firmly establishes its role as a symptomatic therapy.
However, the question of its disease-modifying potential remains unanswered. While the selective activation of D1/D5 receptors presents an intriguing theoretical avenue for neuroprotection, there is currently no direct experimental evidence to support this hypothesis for this compound. Future research, potentially incorporating biomarkers of neurodegeneration in clinical trial design, will be essential to explore whether this compound's benefits extend beyond symptom control to altering the course of Parkinson's disease. For now, its evaluation and use should be based on its proven efficacy in alleviating the motor symptoms of this debilitating condition.
References
- 1. Emerging Clinical Role of this compound, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xtalks.com [xtalks.com]
- 3. D1 and functionally selective dopamine agonists as neuroprotective agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
